PaPE-1
Beschreibung
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.329 |
IUPAC-Name |
(S)-5-(4-Hydroxy-3,5-dimethyl-phenyl)-indan-1-ol |
InChI |
InChI=1S/C17H18O2/c1-10-7-14(8-11(2)17(10)19)12-3-5-15-13(9-12)4-6-16(15)18/h3,5,7-9,16,18-19H,4,6H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
UCXWFKNKSWDWCD-INIZCTEOSA-N |
SMILES |
O[C@H]1CCC2=C1C=CC(C3=CC(C)=C(O)C(C)=C3)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PaPE-1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PaPE-1: A Technical Guide to its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have offered limited success, highlighting the urgent need for novel mechanistic approaches.
Pathway Preferential Estrogen-1 (PaPE-1) has emerged as a promising neuroprotective agent. It is designed to selectively activate non-nuclear estrogen receptor (ER) signaling pathways, thereby harnessing the neuroprotective benefits of estrogen while avoiding the adverse effects associated with nuclear ER activation.[1][2] This document provides an in-depth technical overview of the core mechanism of action of this compound in the context of Alzheimer's disease, based on preclinical evidence.
Core Mechanism: Selective Activation of Non-Nuclear Estrogen Receptor Signaling
The primary mechanism of this compound is its function as a selective activator of non-nuclear, or membrane-initiated, estrogen receptor signaling.[1][2] Unlike estradiol, this compound has significantly lower binding affinities for the nuclear estrogen receptors ERα and ERβ and a greatly increased dissociation rate from ERα. This kinetic profile results in a brief interaction with membrane-associated ERs, sufficient to initiate rapid signaling cascades within the cytoplasm (e.g., MAPK and mTOR pathways) but too short to induce direct genomic effects mediated by nuclear ERs.[3] This pathway-preferential activity is central to its therapeutic potential, aiming to isolate the neuroprotective effects of estrogen signaling from its hormonal effects.
Effects on Amyloid-Beta (Aβ) Induced Neurotoxicity
In preclinical models, this compound demonstrates significant neuroprotective capabilities against Aβ-induced cellular stress and apoptosis.[1][2] Studies utilizing primary mouse neocortical cell cultures exposed to pre-aggregated Aβ₁₋₄₂ have shown that post-treatment with this compound can mitigate neurodegeneration, preserve cell viability, and restore neuronal morphology.
Anti-Apoptotic Activity
A key component of this compound's neuroprotective effect is its potent anti-apoptotic action. Amyloid-beta is known to trigger neuronal apoptosis through the activation of caspase cascades. This compound effectively counteracts this by inhibiting the mitochondrial (intrinsic) apoptotic pathway.
-
Inhibition of Caspase Activation: this compound significantly reduces the Aβ-induced activation of key executioner caspases. In neuronal cultures exposed to 10 µM Aβ for 30 hours, caspase-3 and caspase-9 activities were elevated to 202% and 198% of control levels, respectively. Post-treatment with 10 µM this compound reduced these activities to 162% and 117%, respectively. Notably, this compound had no impact on caspase-8 activity, indicating a specific role in the intrinsic apoptotic pathway.[1]
-
Modulation of Apoptosis-Related Gene and Protein Expression: this compound restores the balance of pro- and anti-apoptotic factors. It reverses the Aβ-induced upregulation of pro-apoptotic Bax, Gsk3b, Fas, and Fasl mRNA expression while further increasing the expression of the anti-apoptotic gene Bcl2.[1][2] This modulation leads to a decrease in the BAX/BCL2 protein ratio, a critical determinant of cell fate.[1][4]
Restoration of Neuronal Integrity
This compound demonstrates the ability to reverse Aβ-induced damage to neuronal structure and viability.
-
Cell Viability and Neurodegeneration: Treatment with 10 µM Aβ reduced neuronal viability to 55% of control levels. Subsequent treatment with 10 µM this compound restored viability to approximately 80% of the control.[1] Similarly, Aβ increased neurodegeneration to 166% of control, which was attenuated to 130% by this compound post-treatment.[1]
-
Neurite Outgrowth: Aβ exposure caused a significant reduction in neurite outgrowth to 52% of the control. This compound post-treatment promoted recovery, increasing neurite outgrowth to 77% of the control.[1]
Data Summary Tables
Table 1: Effect of this compound on Aβ-Induced Caspase Activity [1]
| Treatment Group | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) | Caspase-8 Activity (% of Control) |
|---|---|---|---|
| Control | 100% | 100% | 100% |
| Aβ (10 µM) | 202% | 198% | 166% |
| Aβ (10 µM) + this compound (5 µM) | 170% | 162% | No significant change |
| Aβ (10 µM) + this compound (10 µM) | 162% | 117% | No significant change |
Table 2: Effect of this compound on Aβ-Induced Changes in Neuronal Health [1]
| Parameter | Aβ (10 µM) Effect (% of Control) | Aβ (10 µM) + this compound (10 µM) Effect (% of Control) |
|---|---|---|
| Cell Viability | 55% | ~80% |
| Neurodegeneration | 166% | 130% |
| Neurite Outgrowth | 52% | 77% |
Table 3: Effect of this compound on Aβ-Induced Gene Expression Changes [1]
| Gene | Aβ (10 µM) (Fold Change vs. Control) | Aβ (10 µM) + this compound (10 µM) (Fold Change vs. Control) |
|---|---|---|
| Bax | 1.71 | 1.45 |
| Gsk3b | 1.66 | 1.32 |
| Fas | 99.24 | 66.50 |
| Fasl | 3.43 | 2.48 |
| Bcl2 | 1.81 | 2.11 |
| App | 1.3 | 1.0 |
| Bace2 | 2.6 | 1.5 |
| Apoe | 3.8 | 2.2 |
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by engaging specific intracellular signaling cascades downstream of membrane estrogen receptors. The primary mechanism involves the activation of pro-survival pathways while simultaneously countering Aβ-induced stress signaling.
Non-Nuclear Estrogen Receptor Signaling Cascade
Upon binding to membrane-associated ERα, this compound rapidly initiates a signaling cascade that does not require gene transcription. This non-genomic pathway typically involves the activation of kinase cascades such as the MAPK/ERK and PI3K/Akt pathways, which are well-established mediators of cell survival, proliferation, and plasticity.[5] In non-neuronal cells, this compound has been shown to selectively activate MAPK and mTOR signaling.[1]
Counteraction of Aβ-Induced JNK-Mediated Apoptosis
Studies have demonstrated that Aβ-induced apoptosis in neuronal cultures is, at least in part, dependent on the activation of the c-Jun N-terminal kinase (JNK) pathway.[1] JNK is a stress-activated protein kinase that, upon prolonged activation, can trigger the mitochondrial apoptotic pathway through phosphorylation of pro-apoptotic proteins like BIM and BMF, leading to caspase-9 and caspase-3 activation. Although not directly shown to inhibit JNK, this compound's potent inhibition of Aβ-induced caspase-9 and caspase-3 activation strongly suggests that its mechanism involves interrupting this pro-apoptotic JNK signaling cascade.
Potential Effects on Tau Pathology
While direct experimental evidence for the effect of this compound on tau pathology is currently lacking, its known mechanisms of action provide a strong theoretical basis for potential benefits. Tau hyperphosphorylation, the primary cause of NFT formation, is regulated by a balance of protein kinases and phosphatases.
One of the most critical tau kinases is Glycogen Synthase Kinase 3 Beta (GSK3β).[6] The finding that this compound downregulates the Aβ-induced mRNA expression of Gsk3b is highly significant.[1] By reducing the expression of this key kinase, this compound could potentially decrease the rate of tau phosphorylation, thereby slowing the formation of NFTs. Furthermore, non-nuclear ER signaling has been shown in other contexts to modulate the activity of kinases (like Akt, which inhibits GSK3β) and phosphatases that act on tau.[4] However, it is important to note that the relationship is complex, as different ER subtypes can have opposing effects on tau phosphorylation.[7] Further research is required to directly assess the impact of this compound on tau phosphorylation and aggregation.
Pharmacological Profile
Receptor Binding Affinity
This compound is characterized by a "pathway preferential" interaction with estrogen receptors. Compared to 17β-estradiol, it exhibits:
-
Greatly lowered binding affinity for both nuclear ERα and ERβ.[3]
-
Greatly increased dissociation rate from ERα.[3]
This kinetic profile is crucial for its selective activation of rapid, non-genomic signaling at the cell membrane without engaging in prolonged nuclear receptor occupancy that leads to genomic effects.
Blood-Brain Barrier (BBB) Permeability
The ability of a therapeutic agent to cross the blood-brain barrier is critical for treating neurodegenerative diseases. There is currently no direct experimental data on the BBB permeability of this compound. However, many small-molecule selective estrogen receptor modulators (SERMs) are known to be CNS-penetrant.[8][9] Given its molecular structure and lipophilic character, it is plausible that this compound may cross the BBB, but this must be confirmed through dedicated pharmacokinetic studies. In silico models can provide predictive insights but are not a substitute for empirical data.[10][11]
Key Experimental Protocols
The following are summaries of the core methodologies used to elucidate the mechanism of action of this compound.
Aβ-Induced Neurotoxicity Model Workflow
The primary in vitro model involves treating primary neuronal cultures with aggregated Aβ to simulate AD-related toxicity, followed by post-treatment with this compound.
Caspase-3/9 Activity Assay (Colorimetric)
-
Cell Lysis: Neuronal cultures are lysed using a buffer compatible with the assay to release intracellular contents.
-
Protein Quantification: Total protein concentration of the lysate is determined to ensure equal loading.
-
Substrate Incubation: Lysates are incubated in a 96-well plate with a specific colorimetric substrate for either caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA).
-
Colorimetric Reading: Active caspases in the lysate cleave the substrate, releasing p-nitroaniline (pNA), which produces a yellow color. The absorbance is measured at 405 nm using a microplate reader.
-
Data Normalization: Caspase activity is normalized to the protein concentration and expressed as a percentage of the untreated control.
Neurite Outgrowth Assay (Immunofluorescence)
-
Cell Fixation: Following treatment, cells cultured on glass coverslips are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently-labeled secondary antibody.
-
Imaging: Coverslips are mounted and imaged using a fluorescence or confocal microscope.
-
Quantification: Image analysis software (e.g., ImageJ) is used to measure the total length or complexity of neurites per neuron. Data are normalized to the control group.
Western Blot for Apoptotic Proteins (e.g., BAX, BCL2)
-
Sample Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is quantified.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BAX), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is detected using an imaging system. Band intensity is quantified and normalized to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for Alzheimer's disease by selectively activating neuroprotective non-nuclear ER signaling pathways. Preclinical data robustly demonstrate its ability to mitigate Aβ-induced neurotoxicity by inhibiting the intrinsic apoptotic pathway, preserving neuronal viability, and restoring neurite outgrowth. Its mechanism of downregulating the expression of key apoptosis- and AD-related genes further underscores its potential.
Despite these promising findings, several critical areas require further investigation:
-
Tau Pathology: Direct studies are urgently needed to determine if this compound's modulatory effect on Gsk3b expression translates to a reduction in tau hyperphosphorylation and aggregation in relevant models.
-
In Vivo Efficacy: The neuroprotective effects observed in vitro must be validated in animal models of Alzheimer's disease to assess impacts on cognitive function and overall pathology.
-
Pharmacokinetics: A thorough characterization of this compound's pharmacokinetic profile, particularly its ability to cross the blood-brain barrier, is essential for its development as a CNS therapeutic.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Tau Phosphorylation in Female Neurodegeneration: Role of Estrogens, Progesterone, and Prolactin [frontiersin.org]
- 5. Non-nuclear Estrogen Receptor Signaling as a Promising Therapeutic Target to Reverse Alzheimer's Disease-related Autophagy Deficits and Upregulate the Membrane ESR1 and ESR2 Which Involves DNA Methylation-dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Reduction of Tau Hyperphosphorylation by Cornel Iridoid Glycosides Is Mediated by Their Influence on Calpain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposite effects of two estrogen receptors on tau phosphorylation through disparate effects on the miR-218/PTPA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17-β-Estradiol: a powerful modulator of blood–brain barrier BCRP activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nongenomic ERα-AMPK Signaling Regulates Sex-Dependent Bcrp Transport Activity at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico prediction of blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
PaPE-1: A Novel Neuroprotective Agent Targeting Non-Nuclear Estrogen Receptor Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PaPE-1 (Pathway Preferential Estrogen-1) is a novel synthetic compound designed to selectively activate non-nuclear estrogen receptor (ER) signaling pathways, offering a promising therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's disease (AD). This document provides a comprehensive overview of this compound, its mechanism of action in neuroprotection, detailed experimental protocols from key studies, and a summary of its quantitative effects. This compound exerts its neuroprotective effects by mitigating amyloid-β (Aβ)-induced neurotoxicity through the inhibition of apoptotic pathways. It modulates the expression of key apoptosis-related genes, restores the balance of pro- and anti-apoptotic proteins, and inhibits the activity of executioner caspases. By selectively engaging non-nuclear pathways, this compound avoids the adverse effects associated with traditional estrogen therapies that activate nuclear ER signaling. This guide is intended to provide researchers and drug development professionals with a thorough understanding of this compound's potential as a neuroprotective agent.
Introduction to this compound and its Neuroprotective Role
This compound is a pathway-preferential estrogen that selectively activates extranuclear ER signaling without significantly engaging the nuclear signaling pathway.[1] This selectivity is crucial as it allows for the beneficial neuroprotective effects of estrogen signaling while potentially avoiding the risks associated with nuclear ER activation, such as effects on reproductive tissues.[1]
In the context of neurodegeneration, particularly Alzheimer's disease, this compound has demonstrated significant neuroprotective capabilities in preclinical models.[2] Studies have shown that this compound can protect neurons from the toxic effects of amyloid-β (Aβ), a key pathological hallmark of AD.[2][3] Its mechanism of action is centered on the inhibition of apoptosis, or programmed cell death, which is a major contributor to neuronal loss in neurodegenerative conditions.[2][3] this compound has been shown to be effective even in a post-treatment paradigm, where it is administered after the initial neurotoxic insult, highlighting its potential for clinical translation.[2]
Mechanism of Action: Non-Nuclear Estrogen Receptor Signaling
This compound exerts its neuroprotective effects by activating non-nuclear estrogen receptor signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[1] Upon binding to a subpopulation of ERs located outside the nucleus (e.g., at the plasma membrane), this compound initiates a rapid signaling cascade that ultimately influences the cellular machinery involved in survival and apoptosis.
This signaling leads to the modulation of key apoptotic regulators. This compound has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby restoring a favorable Bax/Bcl-2 ratio that promotes cell survival.[2][3] Furthermore, this compound inhibits the activation of downstream executioner caspases, such as caspase-3 and caspase-9, which are critical for the execution of the apoptotic program.[2]
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective effects of this compound have been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Aβ-induced Neurotoxicity in Mouse Neocortical Cultures
| Treatment Group | LDH Release (% of Control) | Cell Viability (% of Control) |
| Control | 100 | 100 |
| Aβ (10 µM) | 258 | 52 |
| Aβ (10 µM) + this compound (10 µM) | 166 | 77 |
Data synthesized from studies investigating the effect of this compound on lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, and overall cell viability in the presence of Aβ.[2]
Table 2: Modulation of Apoptosis-Related Factors by this compound in Aβ-treated Neuronal Cultures
| Treatment Group | Bax/Bcl-2 mRNA Ratio | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) |
| Control | 1.0 | 100 | 100 |
| Aβ (10 µM) | Increased | 278 | Increased |
| Aβ (10 µM) + this compound (10 µM) | Decreased | 199 | Inhibited |
This table summarizes the effect of this compound on the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 mRNA and the activity of key apoptotic caspases.[1][2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of this compound's neuroprotective effects.
Preparation of Aggregated Amyloid-β (1-42) for Neurotoxicity Induction
A consistent and reproducible method for preparing Aβ aggregates is crucial for in vitro neurotoxicity studies.
Protocol:
-
Reconstitution: Aβ(1-42) peptide is reconstituted in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
-
Aggregation: The Aβ solution is then incubated at 37°C for 24 to 72 hours to allow for the formation of neurotoxic oligomers and fibrils.
-
Application: The aggregated Aβ is added to primary mouse neocortical cell cultures at a final concentration of 10 µM to induce neurotoxicity.[2]
Primary Neuronal Cell Culture
Primary neuronal cultures are essential for studying the direct effects of compounds on neurons.
Protocol:
-
Tissue Dissociation: Neocortices are dissected from embryonic day 15-16 mice. The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-L-lysine-coated culture dishes or plates at a desired density.
-
Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2 in appropriate neuronal culture medium. Experiments are typically performed on cultures at 7-10 days in vitro (DIV).
Caspase Activity Assay (Colorimetric)
This assay quantifies the activity of key apoptotic enzymes.
Protocol:
-
Cell Lysis: After treatment, neuronal cells are washed with PBS and then lysed using a specific lysis buffer to release the cellular contents, including active caspases.
-
Incubation with Substrate: The cell lysate is incubated with a colorimetric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3). Active caspase cleaves the substrate, releasing a chromophore (p-nitroaniline, pNA).[2]
-
Detection: The absorbance of the released pNA is measured at 405 nm using a microplate reader. The amount of pNA is directly proportional to the caspase activity in the sample.
Conclusion and Future Directions
This compound represents a significant advancement in the development of neuroprotective therapies. Its ability to selectively activate non-nuclear ER signaling pathways provides a mechanism to harness the beneficial effects of estrogen in the brain while minimizing the risks associated with traditional hormone therapies. The data presented in this guide demonstrate this compound's potent anti-apoptotic effects in a relevant in vitro model of Alzheimer's disease.
Future research should focus on further elucidating the downstream targets of the this compound-activated signaling pathways and evaluating its efficacy and safety in in vivo models of neurodegeneration. The promising preclinical data suggest that this compound holds considerable potential as a disease-modifying therapy for Alzheimer's disease and possibly other neurodegenerative disorders characterized by neuronal apoptosis. Continued investigation into pathway-preferential ligands like this compound is a critical step towards developing safer and more effective treatments for these devastating conditions.
References
PaPE-1 as a selective non-nuclear estrogen receptor agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
PaPE-1, or (S)-5-(4-hydroxy-3,5-dimethyl-phenyl)-indan-1-ol, is a novel compound that has garnered significant interest in the scientific community for its unique mode of action as a selective non-nuclear estrogen receptor (ER) agonist. Unlike traditional estrogen therapies, this compound preferentially activates extranuclear ER signaling pathways, largely bypassing the nuclear-initiated genomic pathways. This selectivity offers the potential for therapeutic benefits in various conditions, including neurodegenerative diseases and stroke, without the associated risks of uterotrophic effects and certain cancers. This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacological properties, experimental protocols, and known signaling mechanisms.
Pharmacological Data
Table 1: Functional Characterization of this compound
| Parameter | Observation | Source |
| Receptor Selectivity | Selective for non-nuclear estrogen receptors over nuclear estrogen receptors. | [1] |
| Uterotrophic Effect | Does not induce uterotrophic effects, unlike estradiol (B170435) (E2). | [2] |
| Breast Cancer Cell Proliferation | Does not stimulate the proliferation of breast cancer cells. | [1] |
| Neuroprotective Activity | Demonstrates neuroprotective effects against amyloid-β (Aβ)-induced toxicity and in models of hypoxia and ischemia. | [1][3] |
| Stroke Outcome | Reduces infarct volumes and improves functional recovery in animal models of stroke. | [2] |
Signaling Pathways
This compound exerts its effects by modulating specific intracellular signaling cascades downstream of non-nuclear estrogen receptors. The primary pathways implicated are the MAPK/ERK and mTOR signaling pathways.
MAPK/ERK Signaling Pathway
Activation of the MAPK/ERK pathway is a key mechanism underlying the neuroprotective effects of this compound. This pathway is crucial for cell proliferation, differentiation, and survival.
References
- 1. PARP-1 activation in the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of PaPE-1: A Novel Neuroprotective Agent for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Neurodegenerative diseases, such as Alzheimer's, present a significant and growing global health challenge with limited therapeutic options. A promising new approach involves the selective modulation of non-nuclear estrogen receptor (ER) signaling pathways. Pathway Preferential Estrogen-1 (PaPE-1), a novel compound, has been designed to selectively activate these non-genomic pathways, offering a potential neuroprotective strategy without the adverse effects associated with traditional hormone therapies. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, experimental methodologies, and a detailed look at the signaling cascades involved.
Introduction: The Rationale for a Pathway-Preferential Estrogen
Traditional estrogen replacement therapies have shown some neuroprotective effects but are associated with an increased risk of certain cancers and cardiovascular events, primarily mediated by the activation of nuclear estrogen receptors and subsequent genomic signaling. To circumvent these limitations, this compound, with the chemical name (S)-5-(4-hydroxy-3,5-dimethyl-phenyl)-indan-1-ol, was rationally designed to have a significantly lower binding affinity for nuclear ERα and ERβ. This design allows it to preferentially activate the rapid, non-nuclear (extranuclear) ER signaling pathways, which are believed to contribute to the neuroprotective effects of estrogens without stimulating the genomic pathways responsible for adverse effects.[1]
Discovery and Synthesis
The development of this compound stemmed from a medicinal chemistry effort to create ER ligands with a specific signaling profile. The key structural modification involved replacing the B-ring of the steroidal estrogen structure, which is known to reduce ER binding affinity. While a detailed, publicly available step-by-step synthesis protocol for the specific (S)-enantiomer of this compound is not available, the synthesis of similar indanone precursors has been described in the chemical literature. Generally, the synthesis of such compounds involves multi-step processes to construct the indanone core and introduce the substituted phenyl group. The stereospecific synthesis of the (S)-enantiomer would likely involve asymmetric synthesis techniques or chiral resolution.
Mechanism of Action: Targeting Non-Nuclear Estrogen Receptor Signaling
This compound exerts its neuroprotective effects by selectively activating non-nuclear estrogen receptor signaling pathways.[2] In the context of neurodegenerative diseases, particularly Alzheimer's disease, this mechanism has been shown to counteract the neurotoxic effects of amyloid-beta (Aβ) peptides. The proposed signaling cascade initiated by this compound leads to the inhibition of apoptosis (programmed cell death) and the regulation of genes implicated in the pathogenesis of Alzheimer's disease.[2][3]
Signaling Pathway
The binding of this compound to non-nuclear ERs initiates a downstream signaling cascade that ultimately inhibits pro-apoptotic pathways. A key aspect of this is the modulation of the intrinsic apoptotic pathway. This involves the regulation of the Bax/Bcl-2 family of proteins and the subsequent activation of caspases.
Preclinical Data
The neuroprotective effects of this compound have been evaluated in in vitro models of Alzheimer's disease, primarily using primary neuronal cell cultures exposed to neurotoxic amyloid-beta peptides.
Quantitative In Vitro Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on Aβ-Induced Neurotoxicity
| Parameter | Aβ (10 µM) Treatment | Aβ (10 µM) + this compound (10 µM) Post-treatment | Reference |
| Cell Viability (% of control) | 55% | ~80% | [3] |
| Neurite Outgrowth (% of control) | 52% | 77% | [3] |
| Neurodegeneration (% of control) | 166% | 130% | [3] |
Table 2: Effect of this compound on Aβ-Induced Caspase Activity
| Caspase | Aβ (10 µM) Treatment (% of control) | Aβ (10 µM) + this compound (5 µM) Post-treatment (% of control) | Aβ (10 µM) + this compound (10 µM) Post-treatment (% of control) | Reference |
| Caspase-3 | 202% | 170% | 162% | [3] |
| Caspase-9 | 198% | 162% | 117% | [3] |
| Caspase-8 | 166% | No significant impact | No significant impact | [3] |
Table 3: Effect of this compound on Aβ-Induced Gene Expression Changes (Fold Change vs. Control)
| Gene | Aβ (10 µM) Treatment | Aβ (10 µM) + this compound (10 µM) Post-treatment | Reference |
| AD-Related Genes | |||
| Rbfox | 2.2 | 1.6 | [3] |
| Apoe | 3.8 | 2.2 | [3] |
| Bace2 | 2.6 | 1.5 | [3] |
| App | 1.3 | 1.0 | [3] |
| Chat | Not significantly changed | 1.9 | [3] |
| Ngrn | Not significantly changed | 0.6 | [3] |
| Apoptosis-Related Genes | |||
| Bax | 1.71 | 1.45 | [3] |
| Gsk3b | 1.66 | 1.32 | [3] |
| Fas | 99.24 | 66.50 | [3] |
| Fasl | 3.43 | 2.48 | [3] |
| Bcl2 | 1.81 | Increased further by this compound | [3] |
In Vivo Data
To date, published in vivo studies of this compound in the context of neurodegenerative diseases are limited. One study demonstrated that this compound administered before middle cerebral artery occlusion (MCAO) in an in vivo stroke model attenuated stroke severity and neuroinflammation, and promoted functional recovery.[3] Pharmacokinetic studies in ovariectomized mice following a single subcutaneous injection of 100 µg this compound showed detectable blood concentrations for up to 24 hours.[4] However, there is a lack of publicly available in vivo efficacy data for this compound in animal models of Alzheimer's or other neurodegenerative diseases. Similarly, comprehensive toxicology and safety pharmacology data for this compound are not yet published.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the preclinical evaluation of this compound.
Aβ-Induced Neurotoxicity Assay
This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptides.
Caspase Activity Assay
This assay quantifies the activity of key apoptotic enzymes, caspases, to assess the anti-apoptotic effects of a compound.
-
Cell Culture and Treatment: Primary neuronal cells are cultured and treated with Aβ and this compound as described in the neurotoxicity assay.
-
Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents, including caspases.
-
Substrate Incubation: The cell lysate is incubated with a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9).
-
Signal Detection: The cleavage of the substrate by the active caspase produces a detectable signal (color change or fluorescence) that is proportional to the enzyme's activity. The signal is measured using a microplate reader.
-
Data Analysis: Caspase activity is normalized to the protein concentration of the cell lysate and expressed as a percentage of the control group.
Neurite Outgrowth Assay
This assay measures the effect of a compound on the growth of neurites, which is often impaired in neurodegenerative conditions.
-
Cell Plating: Neuronal cells are plated in a suitable culture vessel, often coated with an extracellular matrix protein to promote attachment and growth.
-
Treatment: Cells are treated with Aβ and this compound as previously described.
-
Immunostaining: After the treatment period, cells are fixed and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.
-
Imaging: Images of the stained cells are captured using a high-content imaging system or a fluorescence microscope.
-
Quantification: Image analysis software is used to measure various parameters of neurite growth, such as the total length of neurites per neuron, the number of neurites, and the number of branch points.
-
Data Analysis: The quantitative data on neurite outgrowth are then compared between different treatment groups.
Current Status and Future Directions
This compound represents a promising, novel therapeutic agent for neurodegenerative diseases, with a clear mechanism of action and supportive in vitro data. However, further development is required to translate these preclinical findings to the clinic. At present, there is no publicly available information on the clinical trial status of this compound for any neurodegenerative disease.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in transgenic animal models of Alzheimer's disease and other neurodegenerative conditions.
-
Pharmacokinetics and Toxicology: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a safety profile for this compound.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the PaPE chemical scaffold could lead to the discovery of even more potent and selective compounds.
-
Clinical Trials: Should in vivo efficacy and safety be established, the progression of this compound or a related compound into clinical trials would be the next critical step.
References
- 1. Role of mTOR Complexes in Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Chemical Architecture and Synthesis of PaPE-1: A Pathway Preferential Estrogen
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
PaPE-1, or Pathway Preferential Estrogen-1, is a synthetic estrogen analogue that has garnered significant interest in the scientific community for its unique mechanism of action. Unlike traditional estrogens, this compound preferentially activates extranuclear estrogen receptor (ER) signaling pathways, specifically the MAPK and mTOR cascades, while having minimal effect on the nuclear-initiated "genomic" pathways. This selectivity offers the potential for therapeutic benefits in metabolic and vascular tissues without stimulating reproductive tissues, a significant drawback of conventional hormone replacement therapies. This guide provides a comprehensive overview of the chemical structure, synthesis, and signaling pathways of this compound.
Chemical Structure
The systematic IUPAC name for this compound is (S)-5-(4-Hydroxy-3,5-dimethyl-phenyl)-indan-1-ol . Its chemical structure is characterized by a rearranged steroid framework where the B-ring of the estradiol (B170435) backbone has been deleted. This structural modification is key to its reduced binding affinity for estrogen receptors and its preferential activation of extranuclear signaling.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-5-(4-Hydroxy-3,5-dimethyl-phenyl)-indan-1-ol |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.33 g/mol |
| CAS Number | 2107327-36-4 |
| Appearance | White to off-white solid |
| SMILES | CC1=CC(=C(C(=C1)C)O)C2=CC1=C(C=C2)C(CC1)O |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available precursors. While the seminal publication by Madak-Erdogan et al. outlines the design strategy, detailed experimental protocols are often found in supplementary materials or related patents. The general synthetic approach involves the construction of the indanone core followed by stereoselective reduction and coupling with the substituted phenol (B47542) moiety.
Experimental Protocol: A Representative Synthesis of the Indanone Intermediate
A common route to the indanone core involves an intramolecular Friedel-Crafts acylation. For example, the synthesis of 5-hydroxy-1-indanone (B188539) can be achieved through the following steps:
-
Reaction of 2,6-dibromophenol (B46663) with 3-chloropropionyl chloride: 2,6-dibromophenol is reacted with 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., acetonitrile) to yield the corresponding ester.
-
Intramolecular Friedel-Crafts Acylation: The resulting ester undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid (e.g., aluminum chloride) to form a dibrominated indanone intermediate.
-
Debromination: The bromine atoms are removed via a catalytic hydrogenation reaction (e.g., using palladium on carbon) to yield 5-hydroxy-1-indanone.
Subsequent steps would involve the introduction of the 4-hydroxy-3,5-dimethylphenyl group at the 5-position of the indanone, followed by a stereoselective reduction of the ketone to the (S)-alcohol.
It is important to note that this is a generalized representation, and specific reaction conditions, yields, and purification methods would need to be optimized.
Quantitative Data:
Signaling Pathways of this compound
This compound exerts its biological effects by preferentially activating extranuclear estrogen receptor α (ERα) signaling. This leads to the rapid, non-genomic activation of downstream kinase cascades, primarily the MAPK/ERK and PI3K/Akt/mTOR pathways.
This compound Experimental Workflow for Signaling Pathway Analysis
The following workflow is typically employed to elucidate the signaling cascade initiated by this compound.
Caption: Experimental workflow for studying this compound-induced signaling pathways.
This compound Signaling Cascade
This compound's interaction with ERα at or near the cell membrane is thought to induce a conformational change in the receptor, leading to the recruitment and activation of adaptor proteins and kinases. This initiates a phosphorylation cascade that propagates the signal into the cell.
Caption: this compound activated extranuclear ERα signaling cascade.
This compound represents a novel class of selective estrogen receptor modulators with a distinct "pathway preferential" mechanism of action. Its unique chemical structure allows for the activation of beneficial metabolic and vascular signaling pathways without the adverse effects associated with traditional estrogens on reproductive tissues. Further research into the optimization of its synthesis and a more detailed elucidation of its signaling networks will be crucial for the development of this compound and similar compounds as potential therapeutic agents.
The Neuroprotective Role of PaPE-1 Against Amyloid-Beta-Induced Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) pathology is intrinsically linked to the neurotoxic effects of amyloid-beta (Aβ) peptides, which trigger a cascade of events leading to neuronal apoptosis and cognitive decline. This technical guide delves into the mechanism of action of Pathway Preferential Estrogen-1 (PaPE-1), a novel compound that has demonstrated significant neuroprotective effects against Aβ-induced neuronal death. We consolidate findings from key research, presenting quantitative data on its anti-apoptotic efficacy, detailed experimental protocols for replication and further investigation, and visual representations of the underlying signaling pathways and experimental procedures. This document serves as a comprehensive resource for researchers and drug development professionals exploring new therapeutic avenues for Alzheimer's disease.
Introduction
The accumulation of aggregated amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, initiating cellular stress and culminating in neuronal apoptosis.[1] A promising therapeutic strategy involves the modulation of cellular signaling pathways to counteract the toxic effects of Aβ. This compound, a selective activator of non-nuclear estrogen receptor (ER) signaling, has emerged as a potent neuroprotective agent.[2] Research demonstrates that even a delayed post-treatment with this compound can significantly mitigate Aβ-induced neurodegeneration and apoptosis in neuronal cell cultures.[2] This guide provides an in-depth look at the experimental evidence and methodologies underpinning the anti-apoptotic effects of this compound.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified through various assays assessing cell viability, caspase activity, and the expression of key apoptosis-related genes and proteins. The following tables summarize the significant findings from studies on primary mouse neuronal cell cultures treated with preaggregated Aβ₁₋₄₂ and subsequently with this compound.[2]
Table 1: Effect of this compound on Aβ-Induced Caspase Activity
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| Aβ (10 µM) | ~2.5*** | ~2.2** |
| Aβ (10 µM) + this compound (10 µM) | ~1.5^^^ | ~1.4^^ |
| This compound (10 µM) | ~1.0 | ~1.0 |
| *Data extracted and estimated from Pietrzak-Wawrzyńska et al., Mol Neurobiol, 2024.[2] Statistical significance is denoted as **p < 0.01, ***p < 0.001 vs. control; ^^p < 0.01, ^^^p < 0.001 vs. Aβ-treated cells. |
Table 2: Effect of this compound on mRNA Expression of Apoptosis-Related Factors
| Gene | Aβ (10 µM) (Fold Change vs. Control) | Aβ (10 µM) + this compound (10 µM) (Fold Change vs. Aβ) |
| Bax | ~1.8 | Decrease (^^) |
| Bcl2 | ~0.8 | Increase (^^^) |
| Gsk3b | ~1.5** | Decrease (^) |
| Fas | ~2.0 | Decrease (^^^) |
| Fasl | ~1.7*** | Decrease (^^) |
| *Data extracted and estimated from Pietrzak-Wawrzyńska et al., Mol Neurobiol, 2024.[2] Statistical significance is denoted as **p < 0.01, ***p < 0.001 vs. control; ^p < 0.05, ^^p < 0.01, ^^^p < 0.001 vs. Aβ-treated cells. |
Table 3: Effect of this compound on Protein Levels of Apoptosis-Related Factors
| Protein | Aβ (10 µM) (Relative Level vs. Control) | Aβ (10 µM) + this compound (10 µM) (Relative Level vs. Aβ) |
| BAX | Increased () | Decreased (^^^) |
| BCL2 | No significant change | No significant change |
| FAS | Increased () | Decreased (^^^) |
| FASL | Increased (***) | Decreased (^^^) |
| *Data extracted and estimated from Pietrzak-Wawrzyńska et al., Mol Neurobiol, 2024.[2] Statistical significance is denoted as ***p < 0.001 vs. control; ^^^p < 0.001 vs. Aβ-treated cells. |
Signaling Pathways and Experimental Workflows
Amyloid-Beta Induced Apoptotic Pathway and this compound Intervention
The following diagram illustrates the signaling cascade initiated by amyloid-beta, leading to neuronal apoptosis, and the points of intervention by this compound.
Caption: Aβ-induced apoptotic signaling and this compound's neuroprotective mechanisms.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines the general experimental procedure used to evaluate the effect of this compound on Aβ-induced neuronal apoptosis.
Caption: Experimental workflow for this compound's effect on Aβ-induced apoptosis.
Detailed Experimental Protocols
Primary Mouse Neocortical Cell Culture
This protocol is adapted from standard procedures for establishing primary neuronal cultures.
-
Preparation: Coat culture plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse plates twice with sterile, deionized water and allow to dry.
-
Dissection: Euthanize embryonic day 15-17 mice according to approved institutional guidelines. Dissect cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Mince the cortical tissue and incubate in a solution of 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Trituration: Stop the trypsinization by adding an equal volume of culture medium containing 10% Fetal Bovine Serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the pre-coated dishes at a density of 1.5 x 10⁵ cells/cm².
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Change half of the medium every 3-4 days.
Preparation of Aggregated Aβ₁₋₄₂
-
Reconstitution: Dissolve lyophilized human Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.
-
Monomerization: Aliquot the solution into microcentrifuge tubes, evaporate the HFIP in a fume hood, and store the resulting peptide film at -80°C.
-
Aggregation: To prepare aggregated Aβ, reconstitute the peptide film in sterile DMSO to a concentration of 5 mM. Dilute this stock to 100 µM in phenol (B47542) red-free F-12 medium and incubate at 4°C for 24 hours to form oligomers and protofibrils.
Caspase-3 and -9 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment, collect the cells and lyse them in a chilled lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate (for Caspase-3) or LEHD-pNA substrate (for Caspase-9).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase activity by comparing the absorbance of treated samples to the untreated control.
Analysis of Apoptotic Chromatin Condensation (Hoechst Staining)
-
Cell Fixation: Following treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature, protected from light.
-
Visualization: Wash the cells three times with PBS. Mount the coverslips with a suitable mounting medium. Visualize the nuclei using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger with diffuse staining.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from the neuronal cultures using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for Bax, Bcl2, Gsk3b, Fas, Fasl, and a housekeeping gene (e.g., Gapdh or Actb).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the control.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAX, BCL2, FAS, FASL, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control (β-actin).
Immunofluorescence
-
Cell Preparation: Grow and treat cells on glass coverslips. Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against BAX, FAS, or FASL diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Conclusion
The data and methodologies presented in this guide underscore the potential of this compound as a neuroprotective agent against Aβ-induced neuronal apoptosis. By downregulating pro-apoptotic factors such as Bax, Fas, and FasL, upregulating the anti-apoptotic factor Bcl2, and inhibiting the activity of key executioner caspases, this compound effectively disrupts the apoptotic cascade triggered by amyloid-beta.[2] The detailed protocols provided herein offer a framework for the continued investigation of this compound and other non-nuclear ER signaling activators as a viable therapeutic strategy for Alzheimer's disease. Further research building upon these findings is crucial for translating this promising preclinical evidence into clinical applications.
References
The Foundational Science of Pathway Preferential Estrogen-1 (PaPE-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathway Preferential Estrogen-1 (PaPE-1) is a novel synthetic molecule designed to selectively activate non-nuclear estrogen receptor (ER) signaling pathways. This targeted mechanism of action has garnered significant interest, particularly in the field of neurodegenerative diseases, where it shows promise as a neuroprotective agent without the associated risks of traditional hormone replacement therapies. This technical guide provides an in-depth overview of the core foundational science of this compound, focusing on its mechanism of action, experimental validation, and the signaling cascades it modulates.
Core Mechanism of Action: Selective Non-Nuclear Estrogen Receptor Activation
This compound is classified as a "pathway preferential estrogen". Its unique chemical structure allows it to interact with estrogen receptors in a manner that predominantly triggers extranuclear-initiated signaling cascades, while having a significantly lower affinity for nuclear ERs. This selectivity is crucial as it avoids the direct genomic effects associated with traditional estrogen therapies, which can lead to adverse effects in reproductive tissues.
The primary molecular target of this compound is the subpopulation of estrogen receptors located at the plasma membrane. Upon binding, this compound initiates a rapid signaling cascade that does not involve the translocation of the receptor to the nucleus to act as a transcription factor. Instead, it modulates the activity of various downstream kinases and signaling molecules, ultimately leading to its observed cellular effects. In the context of neuroprotection, this compound has been shown to counteract the neurotoxic effects of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.
Quantitative Data Summary
The neuroprotective and anti-apoptotic effects of this compound have been quantified in various in vitro studies. The following tables summarize key quantitative data from experiments conducted on primary mouse neocortical neurons in a cellular model of Alzheimer's disease.
| Experimental Condition | Parameter Measured | Result | Reference |
| Aβ (10 µM) for 24h | Neurite Outgrowth | Decreased to 52% of control | [1] |
| Aβ (10 µM) for 24h, followed by this compound (10 µM) for 6h | Neurite Outgrowth | Increased to 77% of control | [1] |
Table 1: Effect of this compound on Aβ-induced Reduction in Neurite Outgrowth. This table illustrates the ability of this compound to restore neurite outgrowth in neurons damaged by amyloid-β.
| Experimental Condition | Caspase-3 Activity (% of control) | Caspase-9 Activity (% of control) | Caspase-8 Activity (% of control) | Reference |
| Aβ (10 µM) for 30h | 202% | 198% | 166% | [1] |
| Aβ (10 µM) for 24h, followed by this compound (5 µM) for 6h | 170% | 162% | No significant impact | [1] |
| Aβ (10 µM) for 24h, followed by this compound (10 µM) for 6h | 162% | 117% | No significant impact | [1] |
Table 2: Effect of this compound on Aβ-induced Caspase Activation. This table demonstrates that this compound significantly inhibits the activity of key caspases in the mitochondrial apoptotic pathway (caspase-9 and -3), but not the extrinsic pathway (caspase-8).
| Gene | Aβ (10 µM) - Fold Change vs. Control | Aβ (10 µM) + this compound (10 µM) - Fold Change vs. Control | Reference |
| Rbfox | 2.2 | 1.6 | [1] |
| Apoe | 3.8 | 2.2 | [1] |
| Bace2 | 2.6 | 1.5 | [1] |
| App | 1.3 | 1.0 | [1] |
| Chat | Not significantly changed | 1.9 | [1] |
| Ngrn | Not significantly changed | 0.6 | [1] |
| Bax | Increased | Normalized | [1] |
| Gsk3b | Increased | Downregulated | [1] |
| Fas | Increased | Downregulated | [1] |
| Fasl | Increased | Downregulated | [1] |
| Bcl2 | No change | Upregulated | [1] |
Table 3: Effect of this compound on Aβ-induced Changes in Gene Expression. This table highlights the modulatory effects of this compound on the expression of genes related to Alzheimer's disease pathology and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Primary Neocortical Neuron Culture
Primary cultures of neocortical neurons are established from the cerebral cortices of embryonic day 15-17 mice.
-
Tissue Dissection: Cerebral cortices are dissected in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: The tissue is enzymatically dissociated using trypsin and DNase I, followed by mechanical trituration to obtain a single-cell suspension.
-
Plating: Neurons are plated on poly-L-lysine-coated culture plates or coverslips at a desired density.
-
Culture Medium: Cells are maintained in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
Amyloid-β (1-42) Peptide Preparation and Aggregation
To model Alzheimer's disease pathology, synthetic Aβ (1-42) peptides are prepared and aggregated.
-
Reconstitution: Lyophilized Aβ (1-42) peptide is reconstituted in sterile, endotoxin-free water or a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to create a stock solution.
-
Aggregation: The stock solution is diluted in culture medium to the desired concentration (e.g., 10 µM) and incubated at 37°C for a specific period (e.g., 24 hours) to allow for the formation of oligomers and fibrils.
Neurite Outgrowth Assay
-
Treatment: Neuronal cultures are treated with aggregated Aβ (1-42) with or without this compound for the specified duration.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100. Neurites are visualized by immunostaining with an antibody against a neuron-specific marker like β-III tubulin or MAP2.
-
Imaging: Images of the neurons are captured using a fluorescence microscope.
-
Analysis: Neurite length and branching are quantified using image analysis software. The total length of neurites per neuron is measured and normalized to the control group.
Caspase Activity Assay
Caspase activity is measured using a fluorometric assay.
-
Cell Lysis: After treatment, cells are lysed to release intracellular contents, including active caspases.
-
Substrate Addition: A specific fluorogenic caspase substrate (e.g., DEVD for caspase-3/7, LEHD for caspase-9, IETD for caspase-8) is added to the cell lysates.
-
Incubation: The reaction is incubated at 37°C to allow active caspases to cleave the substrate.
-
Fluorescence Measurement: The fluorescence generated from the cleaved substrate is measured using a fluorescence microplate reader at the appropriate excitation and emission wavelengths. The intensity of the fluorescence is proportional to the caspase activity.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from the treated neuronal cultures using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the expression of the reference gene. Note: Specific primer sequences for the this compound studies were not publicly available. Researchers should design and validate primers for the target genes of interest following standard molecular biology guidelines.
Western Blot for Protein Level Analysis
-
Protein Extraction: Total protein is extracted from treated cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., BAX, BCL2, FAS, FASL, GSK3β, and a loading control like GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
-
Antibodies Used in this compound Studies:
-
anti-GAPDH (MAB374, Sigma‒Aldrich)
-
anti-BCL-2 (SAB5700155, Sigma‒Aldrich)
-
anti-BAX (sc-7480, Santa Cruz Biotechnology)
-
anti-GSK3β (sc-9166, Santa Cruz Biotechnology)
-
anti-FAS (sc-74540, Santa Cruz Biotechnology)
-
anti-FASL (sc-74540, Santa Cruz Biotechnology)[1]
-
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways, primarily the inhibition of the mitochondrial apoptotic pathway.
This compound Experimental Workflow
The following diagram illustrates the general experimental workflow used to investigate the effects of this compound in a cellular model of Alzheimer's disease.
This compound Signaling Pathway in Neuroprotection
This compound exerts its neuroprotective effects by activating non-nuclear estrogen receptors, leading to the inhibition of the mitochondrial apoptotic pathway. The diagram below outlines this proposed signaling cascade.
References
The Impact of Pathway Preferential Estrogen-1 (PaPE-1) on Neuronal Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pathway Preferential Estrogen-1 (PaPE-1) is a novel selective activator of non-nuclear estrogen receptors that has demonstrated significant neuroprotective properties. This technical guide provides an in-depth analysis of the core mechanisms by which this compound impacts mitochondrial function in neurons, a critical aspect of its neuroprotective effects. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying signaling pathways. The information presented is intended to support further research and drug development efforts targeting neurodegenerative diseases.
Introduction
Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease and neuronal damage from hypoxia-ischemia.[1] Neurons are highly dependent on mitochondrial integrity for their high energy demands and calcium homeostasis. This compound has emerged as a promising therapeutic candidate due to its ability to selectively activate non-nuclear estrogen receptor signaling pathways, thereby eliciting neuroprotection without the associated hormonal side effects of traditional estrogen therapy.[2] This guide focuses on the specific molecular and cellular mechanisms through which this compound preserves mitochondrial function in neurons under cellular stress.
Quantitative Data on this compound's Effects
The neuroprotective effects of this compound have been quantified in several key studies, particularly in models of amyloid-beta (Aβ) induced neurotoxicity. The following tables summarize the significant quantitative findings related to mitochondrial apoptotic pathways and cellular viability.
Table 1: Effect of this compound on Aβ-Induced Caspase Activity in Neurons [3]
| Treatment Condition | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) |
| Control | 100% | 100% |
| Aβ (10 µM) | 202% | 198% |
| Aβ (10 µM) + this compound (5 µM) | 170% | 162% |
| Aβ (10 µM) + this compound (10 µM) | 162% | 117% |
Table 2: Effect of this compound on Aβ-Induced Changes in BAX and BCL2 Protein Levels in Neurons [3]
| Treatment Condition | BAX Protein Level (% of Control) | BCL2 Protein Level (% of Control) | BAX/BCL2 Ratio |
| Control | 100% | 100% | 1.0 |
| Aβ (10 µM) | Increased | No significant change | Increased |
| Aβ (10 µM) + this compound (10 µM) | Decreased (relative to Aβ) | No significant change | Decreased (restored towards control) |
| This compound (10 µM) alone | 70% | No significant change | Decreased |
Table 3: Effect of this compound on Aβ-Induced Changes in Cell Viability and Neurite Outgrowth [3]
| Treatment Condition | Cell Viability (% of Control) | Neurite Outgrowth (% of Control) |
| Control | 100% | 100% |
| Aβ (10 µM) | 55% | 52% |
| Aβ (10 µM) + this compound (10 µM) | 80% | 77% |
Impact on Core Mitochondrial Functions
Mitochondrial Apoptotic Pathway
This compound exerts a significant inhibitory effect on the mitochondrial pathway of apoptosis, a key process in neuronal cell death. This is primarily achieved through the regulation of the Bcl-2 family of proteins. In response to neurotoxic stimuli like Aβ, the pro-apoptotic protein BAX is upregulated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This compound treatment has been shown to decrease the expression of BAX and restore the critical BAX/BCL2 ratio, thereby preventing the initiation of the apoptotic cascade.[1][3] This anti-apoptotic action is further confirmed by the observed inhibition of the downstream executioner caspases, caspase-9 and caspase-3.[3]
Mitochondrial Membrane Potential and ATP Production
Studies have reported that this compound normalizes the loss of mitochondrial membrane potential (ΔΨm) induced by neurotoxic insults.[1][4] A stable ΔΨm is crucial for efficient ATP synthesis through oxidative phosphorylation. While the qualitative effect of this compound on stabilizing ΔΨm is documented, specific quantitative data on the percentage of recovery were not available in the reviewed literature. Similarly, this compound is reported to restore cellular metabolic activity, which is intrinsically linked to mitochondrial ATP production; however, direct quantitative measurements of ATP levels in neurons following this compound treatment in the context of neurodegeneration models were not found in the reviewed literature. The restoration of energy metabolism and an increase in ATP production are known to have a neuroprotective role.[5]
Reactive Oxygen Species (ROS) Production
Excessive production of reactive oxygen species (ROS) by dysfunctional mitochondria is a major contributor to neuronal damage. This compound has been shown to reduce the formation of ROS in neurons exposed to hypoxia and ischemia. This antioxidant effect helps to mitigate oxidative stress and protect cellular components from damage.
Signaling Pathways Activated by this compound
This compound mediates its neuroprotective effects by activating non-nuclear estrogen receptors, which in turn triggers downstream signaling cascades. The two primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[2]
Figure 1: Proposed signaling pathway of this compound in neurons.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects.
Assessment of Neuronal Viability (Neutral Red Uptake Assay)
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
-
Cell Plating: Seed primary neurons or neuronal cell lines in 96-well plates at an appropriate density and allow them to adhere and differentiate.
-
Treatment: Expose the cells to the desired concentrations of the neurotoxic agent (e.g., Aβ) and/or this compound for the specified duration. Include untreated control wells.
-
Incubation with Neutral Red: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS to remove excess dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with shaking for 10 minutes to extract the dye from the cells.
-
Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. Cell viability is proportional to the amount of Neutral Red retained.
Figure 2: Workflow for the Neutral Red Uptake Assay.
Measurement of Caspase-3 and Caspase-9 Activity
Fluorometric assays are commonly used to measure the activity of these key apoptotic enzymes.
-
Cell Lysis: After treatment, lyse the neuronal cells using a specific lysis buffer provided with the caspase activity assay kit.
-
Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add the cell lysate to a reaction buffer containing a specific fluorogenic substrate for either caspase-3 (e.g., DEVD-AFC) or caspase-9 (e.g., LEHD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspases will cleave the substrate, releasing the fluorescent group.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC). The fluorescence intensity is directly proportional to the caspase activity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Fluorescent probes like JC-1 or TMRE are used to assess changes in ΔΨm.
-
Cell Preparation: Culture and treat neurons in a suitable format for microscopy or plate-based reading.
-
Dye Loading: Incubate the cells with the fluorescent dye (e.g., 2 µM JC-1 or 100 nM TMRE) in culture medium for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with a warm buffer (e.g., HBSS) to remove the excess dye.
-
Imaging/Measurement:
-
JC-1: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, it remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as a measure of ΔΨm.
-
TMRE: This dye accumulates in polarized mitochondria and emits red fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
-
Quantification: Analyze the fluorescence intensity using a fluorescence microscope or a microplate reader.
Detection of Reactive Oxygen Species (ROS)
Cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) are commonly used.
-
Cell Treatment: Culture and treat neurons as required.
-
Probe Loading: Incubate the cells with DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent DCF.
-
Washing: Wash the cells to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence microscope or microplate reader. An increase in fluorescence indicates an increase in ROS levels.
Conclusion
This compound demonstrates significant neuroprotective potential by directly targeting and mitigating mitochondrial dysfunction in neurons. Its ability to inhibit the mitochondrial apoptotic pathway, stabilize mitochondrial membrane potential, and reduce oxidative stress highlights its promise as a therapeutic agent for neurodegenerative diseases. The activation of the MAPK/ERK and PI3K/Akt signaling pathways appears to be central to these beneficial effects. Further research to elucidate the precise downstream targets of these pathways in the context of mitochondrial function will be crucial for the continued development of this compound and similar compounds. This guide provides a comprehensive overview of the current understanding of this compound's impact on neuronal mitochondria, offering a valuable resource for researchers in the field.
References
- 1. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Non-Genomic Neuroprotection Relationship of Estrogens and Estrogen-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the non-classical estrogen pathway in neurodegenerative diseases and brain injury disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Estrogenic Pathway of PaPE-1 in the Brain: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the estrogenic signaling pathway of Pathway Preferential Estrogen-1 (PaPE-1), a novel compound with significant neuroprotective potential. This compound selectively activates non-nuclear estrogen receptors (ERs), offering a promising therapeutic strategy for neurodegenerative diseases by avoiding the adverse effects associated with traditional nuclear ER activation. This document outlines the core mechanisms of this compound action, presents quantitative data from key studies, details experimental protocols for assessing its effects, and provides visual representations of the involved signaling cascades.
Introduction: this compound and Selective Estrogen Receptor Modulation
This compound ((S)-5-(4-hydroxy-3,5-dimethyl-phenyl)-indan-1-ol) is classified as a "pathway preferential estrogen". It is designed to selectively activate extranuclear ER signaling pathways, with a significantly lower affinity for nuclear estrogen receptors (approximately 50,000 times less). This unique property allows this compound to harness the neuroprotective benefits of estrogen signaling without stimulating reproductive tissues, a major drawback of conventional hormone therapies[1]. Research has demonstrated this compound's efficacy in protecting neurons from amyloid-β (Aβ)-induced toxicity, a hallmark of Alzheimer's disease, as well as from hypoxia and ischemia[1][2].
The primary mechanism of this compound's neuroprotective action involves the activation of extranuclear membrane-associated estrogen receptors, specifically mERα and mERβ[2]. This engagement triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways[1]. These pathways are crucial for regulating cell survival, proliferation, and apoptosis. This compound's activation of these pathways ultimately leads to the inhibition of oxidative stress and the mitochondrial apoptotic pathway, thereby preserving neuronal integrity and function[1][3].
Quantitative Data on the Neuroprotective Effects of this compound
The neuroprotective effects of this compound have been quantified in several key studies. The following tables summarize the significant findings from research on its post-treatment effects on amyloid-β (Aβ)-induced neurotoxicity in mouse primary neocortical cell cultures.
Table 1: Effect of this compound Post-Treatment on Aβ-Induced Caspase Activity
| Treatment Condition | Caspase-3 Activity (% of Control) | Caspase-8 Activity (% of Control) | Caspase-9 Activity (% of Control) |
| Control | 100% | 100% | 100% |
| Aβ (10 µM) for 30h | 202% | 166% | 198% |
| Aβ (10 µM) for 24h + this compound (5 µM) for 6h | 170% | No significant impact | 162% |
| Aβ (10 µM) for 24h + this compound (10 µM) for 6h | 162% | No significant impact | 117% |
| Data sourced from Kajta et al., 2023.[1] |
Table 2: Effect of this compound Post-Treatment on Aβ-Induced Gene Expression Changes Related to Apoptosis
| Gene | Aβ (10 µM) Effect (Fold change vs. Control) | Aβ (10 µM) + this compound (10 µM) Effect (Fold change vs. Control) |
| Bax | 1.71 | 1.45 |
| Bcl2 | 1.81 | 2.01 (Upregulated) |
| Gsk3b | 1.66 | 1.32 |
| Fas | 99.24 | 66.50 |
| Fasl | 3.43 | 2.48 |
| Data sourced from Kajta et al., 2023.[1] |
Signaling Pathways of this compound in the Brain
This compound exerts its neuroprotective effects through the activation of specific intracellular signaling cascades. The primary pathways identified are the MAPK/ERK and the PI3K/Akt/mTOR pathways.
This compound-Mediated Activation of the MAPK/ERK Pathway
Upon binding to extranuclear estrogen receptors, this compound initiates a signaling cascade that leads to the activation of the MAPK/ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of ERK1/2 is a key event in mediating the neuroprotective effects of estrogens.
This compound-Mediated Activation of the PI3K/Akt/mTOR Pathway
In addition to the MAPK/ERK pathway, this compound also stimulates the PI3K/Akt/mTOR signaling cascade. This pathway is central to cell growth, survival, and metabolism. Activation of mTOR, particularly mTORC1, plays a significant role in the neuroprotective effects observed with this compound treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects against Aβ-induced toxicity.
Preparation of Aggregated Amyloid-β 1-42 (Aβ1-42)
This protocol describes the preparation of Aβ1-42 oligomers, which are used to induce neurotoxicity in cell culture models of Alzheimer's disease.
-
Dissolution: Dissolve 1 mg of synthetic Aβ1-42 peptide in 1 ml of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to obtain a 1 mg/ml solution.
-
Incubation: Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.
-
Evaporation: Aliquot the solution into sterile, low-binding microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum to form a thin peptide film.
-
Storage: Store the dried peptide film at -20°C until use.
-
Reconstitution: Immediately before use, reconstitute the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.
-
Aggregation: Dilute the DMSO-reconstituted Aβ1-42 in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final concentration (e.g., 10 µM).
-
Incubation for Aggregation: Incubate the solution at 4°C for 24 hours to allow for the formation of oligomeric aggregates.
Primary Neocortical Cell Culture and Treatment
This protocol outlines the procedure for establishing primary neuronal cultures and treating them with Aβ1-42 and this compound.
-
Cell Culture Preparation:
-
Dissect neocortical tissue from mouse embryos (E15-E17).
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine-coated culture plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
-
Aβ1-42 and this compound Treatment:
-
For co-treatment studies, add the prepared Aβ1-42 oligomers and this compound (at desired concentrations) to the cell culture medium simultaneously.
-
For post-treatment studies, first expose the neuronal cultures to Aβ1-42 oligomers for a specified period (e.g., 24 hours).
-
After the initial Aβ1-42 exposure, remove the medium and replace it with fresh medium containing this compound for a further incubation period (e.g., 6 or 24 hours).
-
Caspase Activity Assay
This fluorometric assay measures the activity of key executioner (caspase-3) and initiator (caspase-8 and -9) caspases involved in apoptosis.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a specific cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate from each sample.
-
Add a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, or Ac-LEHD-AMC for caspase-9) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Express the caspase activity as a percentage of the control group.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA expression levels of apoptosis-related genes.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, gene-specific primers (for genes like Bax, Bcl2, Gsk3b, Fas, Fasl, and a housekeeping gene like Gapdh), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for investigating the neuroprotective effects of this compound in an in vitro model of Alzheimer's disease.
Conclusion
This compound represents a significant advancement in the development of neuroprotective agents. Its ability to selectively activate extranuclear estrogen receptor signaling pathways allows for the potentiation of pro-survival signals in the brain without the detrimental side effects associated with nuclear ER activation. The data and protocols presented in this guide provide a comprehensive overview of the mechanisms underlying this compound's neuroprotective effects and offer a foundation for further research and development in the field of neurodegenerative disease therapeutics. The continued investigation of this compound and similar pathway-preferential estrogens holds great promise for the future of brain health.
References
- 1. MAPK SIGNALING IS CRITICAL TO ESTRADIOL PROTECTION OF CA1 NEURONS IN GLOBAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of mTORC1 Controlling Proteostasis after Brain Ischemia [frontiersin.org]
Preliminary In Vitro Efficacy of PaPE-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of Pathway Preferential Estrogen-1 (PaPE-1), a selective activator of non-nuclear estrogen receptors (ERs), as a potential neuroprotective agent in the context of Alzheimer's disease. The data and protocols presented are compiled from foundational studies exploring its mechanism of action in a well-established in vitro model of amyloid-beta (Aβ)-induced neurotoxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound. These studies primarily utilized primary neocortical cultures from mouse embryos, in which neurotoxicity was induced by exposure to aggregated Aβ peptide.
Table 1: Neuroprotective and Anti-apoptotic Effects of this compound Post-treatment in Aβ-treated Neurons
| Parameter | Aβ (10 µM) Effect (% of Control) | Aβ (10 µM) + this compound (10 µM) Effect (% of Control) | Reference |
| Neurite Outgrowth | 52% | 77% | [1] |
| Caspase-3 Activity | Increased | Inhibited | [1] |
| Caspase-9 Activity | Increased | Inhibited | [1] |
Table 2: Effects of this compound Co-treatment on Aβ-induced Oxidative Stress and Cell Viability
| Parameter | Aβ Effect (% of Control) | Aβ + this compound (5 µM) Effect (% of Control) | Reference |
| ROS Production (Aβ at 5 µM) | 173% | 125% | [2] |
| ROS Production (Aβ at 10 µM) | 240% | 180% | [2] |
| Cell Viability (Aβ at 10 µM) | 72% | 82% | [2] |
Table 3: Modulation of Apoptosis-Related Gene and Protein Expression by this compound Post-treatment
| Gene/Protein | Effect of Aβ (10 µM) | Effect of Aβ (10 µM) + this compound (10 µM) | Reference |
| mRNA Expression | |||
| Bax | Upregulated | Downregulated | [1] |
| Bcl2 | No significant change | Upregulated | [1] |
| Fas | Upregulated | Downregulated | [1] |
| Fasl | Upregulated | Downregulated | [1] |
| Gsk3b | Upregulated | Downregulated | [1] |
| Protein Levels | |||
| BAX | Elevated | Decreased | [1] |
| BCL2 | No significant change | Increased | [1] |
| FAS | Elevated | Decreased | [1] |
| FASL | Elevated | Decreased | [1] |
| Ratio | |||
| BAX/BCL2 | Increased | Decreased | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound's in vitro efficacy.
In Vitro Model of Amyloid-Beta Neurotoxicity
This protocol establishes a primary neuronal culture and induces neurotoxicity using aggregated Aβ peptide, mimicking aspects of Alzheimer's disease pathology.
2.1.1. Primary Neocortical Cell Culture
-
Source: Primary neocortical cultures are prepared from E15 CD-1 mouse embryos.[2]
-
Dissociation: Cortical tissue is dissociated by incubation in a trypsin/EDTA solution (e.g., 0.05% trypsin) for approximately 20 minutes at 37°C.[3]
-
Plating: Dissociated cells are plated on poly-L-lysine or polyethyleneimine-coated culture plates.[3][4] Seeding density is typically between 0.75–1.25 × 10^5 cells per well in a 96-well plate.[3]
-
Culture Medium: Cells are maintained in a chemically defined medium, such as Neurobasal Medium supplemented with B27, GlutaMAX, and antibiotics.[2][3][4]
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Half of the medium is replaced every 3-4 days.[4] Experiments are typically performed on days in vitro (DIV) 7-10.[4]
2.1.2. Preparation of Aggregated Aβ1-42
-
Solubilization: Lyophilized Aβ1-42 peptide is initially dissolved in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure it is in a monomeric state. The HFIP is then evaporated.[5]
-
Reconstitution: The peptide film is reconstituted in a solvent like DMSO to create a stock solution (e.g., 5 mM).[5]
-
Aggregation: The stock solution is diluted in an appropriate buffer (e.g., 10 mM HCl or cell culture medium without serum) to the desired concentration (e.g., 100 µM).[5]
-
Incubation: The Aβ solution is incubated at 37°C for 24 hours to promote aggregation into oligomers and fibrils.[5]
2.1.3. Treatment of Neuronal Cultures
-
Aβ Application: The aggregated Aβ1-42 solution is added to the neuronal cultures at a final concentration typically ranging from 5 to 10 µM.[2]
-
This compound Application:
-
Incubation: Cells are incubated with the treatments for a specified duration, typically 24 hours, before downstream assays are performed.[2]
Cell Viability and Neurotoxicity Assays
2.2.1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of viable cells, which reflects cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Following treatment, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours in a humidified incubator (37°C, 5% CO2).
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
2.2.2. Reactive Oxygen Species (ROS) Measurement
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Prepare a working solution of DCFH-DA (e.g., 5 µM) in a suitable buffer or medium without phenol (B47542) red.
-
After treatment, wash the cells with a warm buffer (e.g., PBS).
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Apoptosis Assays
2.3.1. Caspase Activity Assay
-
Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9. A specific peptide substrate for the caspase is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
-
Procedure (Fluorometric Example):
-
After treatment, lyse the cells in a chilled lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a black 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
2.3.2. Western Blot for BAX/BCL2 Ratio
-
Principle: Western blotting is used to determine the relative protein levels of the pro-apoptotic protein BAX and the anti-apoptotic protein BCL2. The ratio of these two proteins is a key indicator of mitochondrial-mediated apoptosis.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BAX and BCL2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the protein levels and calculate the BAX/BCL2 ratio.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated through the selective activation of non-nuclear estrogen receptors, leading to the inhibition of the mitochondrial apoptotic pathway.
This compound Experimental Workflow in Aβ-induced Neurotoxicity
Caption: Workflow for in vitro evaluation of this compound's neuroprotective effects.
Proposed Signaling Pathway of this compound Neuroprotection
Caption: this compound's proposed mechanism of action in neuronal protection.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregated Amyloid-β Protein Induces Cortical Neuronal Apoptosis and Concomitant “Apoptotic” Pattern of Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary cortical cell tri-culture to study effects of amyloid-β on microglia function and neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Methodological & Application
PaPE-1 In Vitro Neuroprotection Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pathway Preferential Estrogen-1 (PaPE-1) is a novel synthetic ligand designed to selectively activate non-nuclear estrogen receptor (ER) signaling pathways.[1][2] This characteristic makes it a promising candidate for therapeutic intervention in neurodegenerative diseases, such as Alzheimer's disease (AD), by minimizing the side effects associated with nuclear ER activation.[1][2] In vitro studies have demonstrated the neuroprotective potential of this compound against amyloid-β (Aβ)-induced neurotoxicity.[1][3] This document provides detailed protocols for assessing the neuroprotective effects of this compound in an in vitro model of AD, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
Table 1: Effect of this compound Post-treatment on Aβ-Induced Caspase Activity
| Treatment Group | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) | Caspase-8 Activity (% of Control) |
| Control | 100 | 100 | 100 |
| Aβ (10 µM) | 202 | 198 | 166 |
| Aβ (10 µM) + this compound (5 µM) | 170 | 162 | No significant impact |
| Aβ (10 µM) + this compound (10 µM) | 162 | 117 | No significant impact |
Data summarized from a study on mouse primary neuronal cell cultures where cells were exposed to Aβ for 24 hours, followed by this compound treatment for 6 hours.[3]
Table 2: Effect of this compound Post-treatment on Aβ-Induced Changes in Apoptosis-Related Protein Expression
| Treatment Group | BAX (% of Control) | FAS (% of Control) | FASL (% of Control) | BCL2 |
| Control | 100 | 100 | 100 | No significant change |
| Aβ (10 µM) | 126 | 143 | 134 | No significant change |
| Aβ (10 µM) + this compound | Normalized to control levels | Normalized to control levels | Normalized to control levels | No significant change |
Data reflects protein levels measured by Western blotting.[3]
Table 3: Effect of this compound Post-treatment on Aβ-Induced Reduction in Neurite Outgrowth
| Treatment Group | Neurite Outgrowth (% of Control) |
| Control | 100 |
| Aβ (10 µM) | 52 |
| Aβ (10 µM) + this compound (10 µM) | 77 |
[3]
Experimental Protocols
Primary Neuronal Cell Culture
This protocol describes the establishment of primary cortical neuronal cultures from mouse embryos, a common in vitro model for neuroprotection studies.
Materials:
-
Timed-pregnant Swiss CD1 mice (embryonic day 15-17)
-
0.1% Trypsin solution
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-L-lysine coated culture plates/coverslips
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant mouse according to approved animal welfare protocols.
-
Dissect the cortices from the embryos in sterile PBS.
-
Mince the cortical tissue and incubate with 0.1% trypsin at 37°C for 15 minutes.
-
Stop the trypsinization by adding medium containing 10% FBS.
-
Centrifuge the cell suspension for 5 minutes at 1500 x g.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Plate the cells onto poly-L-lysine coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
Aβ-Induced Neurotoxicity and this compound Treatment
This protocol outlines the procedure for inducing neurotoxicity with pre-aggregated Aβ and subsequent treatment with this compound.
Materials:
-
Aβ₁₋₄₂ peptide
-
Sterile, ultrapure water
-
Primary neuronal cell cultures (from Protocol 1)
-
This compound (Pathway Preferential Estrogen-1)
Procedure:
-
Aβ Aggregation: Prepare a stock solution of Aβ₁₋₄₂ in sterile water. To induce aggregation, incubate the peptide solution at 37°C for a period of time (e.g., 24 hours to several days) prior to use.
-
Aβ Treatment: After allowing the primary neuronal cultures to mature (typically 7-10 days in vitro), treat the cells with the desired concentration of pre-aggregated Aβ (e.g., 10 µM) for 24 hours.[3]
-
This compound Post-treatment: Following the 24-hour Aβ incubation, add this compound to the culture medium at the desired concentrations (e.g., 5 µM and 10 µM) for an additional 6 hours.[3]
Caspase Activity Assay
This protocol provides a general method for measuring caspase-3, -8, and -9 activity, key markers of apoptosis.
Materials:
-
Treated primary neuronal cultures
-
Caspase activity assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Lyse the treated cells according to the assay kit manufacturer's instructions.
-
Add the appropriate caspase substrate (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9) to the cell lysates.
-
Incubate the reaction at 37°C for the time specified in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the results to the protein concentration of each sample and express the data as a percentage of the control group.
Western Blotting for Apoptosis-Related Proteins
This protocol details the detection of changes in protein expression levels of key apoptotic regulators like BAX, BCL2, FAS, and FASL.
Materials:
-
Treated primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BAX, anti-BCL2, anti-FAS, anti-FASL, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from the treated cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
Neurite Outgrowth Assay
This protocol describes a method to quantify changes in neurite length, a measure of neuronal health and connectivity.
Materials:
-
Treated primary neuronal cultures grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope and imaging software
Procedure:
-
Fix the treated cells with 4% paraformaldehyde.
-
Permeabilize the cells and then block with a blocking solution.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides with mounting medium containing a nuclear stain.
-
Capture images using a fluorescence microscope.
-
Use imaging software to trace and measure the length of neurites from a significant number of neurons for each treatment condition.
-
Calculate the average neurite length and express the data as a percentage of the control group.
Visualizations
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PaPE-1 in Primary Neuronal Cell Cultures for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathway Preferential Estrogen-1 (PaPE-1) is a novel compound designed to selectively activate non-nuclear estrogen receptor (ER) signaling pathways.[1][2][3] This selective action makes this compound a valuable tool for investigating the neuroprotective effects of estrogen signaling without the confounding effects of nuclear ER activation, which can lead to undesirable side effects. In primary neuronal cell cultures, this compound has demonstrated significant potential in protecting against neurodegeneration, making it a promising candidate for research in neurodegenerative diseases such as Alzheimer's disease.[1][2]
These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures, focusing on its application in neuroprotection assays. The protocols cover the preparation of primary mouse neocortical neuronal cultures, treatment with this compound, and subsequent analysis of neuroprotective effects.
Data Presentation
The following table summarizes the quantitative effects of this compound treatment in a primary neuronal cell culture model of Alzheimer's disease, where neurotoxicity was induced by amyloid-β (Aβ).
| Experimental Condition | This compound Concentration (µM) | Outcome Measure | Result (% of Control) | Reference |
| Aβ (10 µM) | 0 | Neurite Outgrowth | 52% | [4] |
| Aβ (10 µM) + this compound | 10 | Neurite Outgrowth | 77% | [4] |
| Aβ (10 µM) | 0 | Caspase-3 Activity | 202% | [4] |
| Aβ (10 µM) + this compound | 5 | Caspase-3 Activity | 170% | [4] |
| Aβ (10 µM) + this compound | 10 | Caspase-3 Activity | 162% | [4] |
| Aβ (10 µM) | 0 | Caspase-9 Activity | 198% | [4] |
| Aβ (10 µM) + this compound | 5 | Caspase-9 Activity | 162% | [4] |
| Aβ (10 µM) + this compound | 10 | Caspase-9 Activity | 117% | [4] |
Signaling Pathway of this compound in Neurons
This compound exerts its neuroprotective effects by activating non-nuclear estrogen receptors, which in turn triggers downstream signaling cascades that promote cell survival and inhibit apoptosis.
Caption: this compound signaling pathway in neurons.
Experimental Workflow for this compound Application
The following diagram outlines the general workflow for studying the effects of this compound in primary neuronal cultures.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Preparation of Primary Mouse Neocortical Neuronal Cultures
This protocol details the steps for establishing primary neuronal cultures from embryonic mice.
Materials:
-
Timed-pregnant mouse (E15.5)
-
Poly-D-Lysine coated culture dishes/plates
-
HBSS (Hank's Balanced Salt Solution)
-
0.25% Trypsin-EDTA
-
Soybean Trypsin Inhibitor
-
DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Sterile dissection tools (forceps, scissors)
-
Stereo microscope
-
15 mL and 50 mL conical tubes
-
Pipettes and sterile tips
-
Cell strainer (70 µm)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating:
-
Coat culture plates with Poly-D-Lysine solution according to the manufacturer's instructions.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the coating solution and wash twice with sterile water.
-
Allow the plates to dry completely in a sterile environment.
-
-
Dissection:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee protocols.
-
Collect the embryos in a petri dish containing ice-cold HBSS.
-
Under a stereo microscope, dissect the cortices from the embryonic brains. Remove the meninges and olfactory bulbs.
-
Transfer the isolated cortices to a 15 mL conical tube containing fresh, ice-cold HBSS.
-
-
Tissue Dissociation:
-
Aspirate the HBSS and add pre-warmed 0.25% Trypsin-EDTA to the cortices.
-
Incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding an equal volume of Soybean Trypsin Inhibitor solution containing DNase I.
-
-
Cell Trituration and Plating:
-
Gently triturate the tissue using a fire-polished Pasteur pipette or a standard P1000 pipette tip until the tissue is fully dissociated.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Plate the cells onto the Poly-D-Lysine coated plates at the desired density.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a partial media change every 2-3 days.
-
Protocol 2: Neuroprotection Assay using this compound
This protocol describes how to assess the neuroprotective effects of this compound in a model of amyloid-β induced neurotoxicity.
Materials:
-
Mature primary neocortical neuronal cultures (e.g., 7-10 days in vitro)
-
Pre-aggregated Amyloid-β (Aβ) 1-42 peptide
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture medium
-
Reagents for endpoint analysis (e.g., MTT, LDH assay kits, antibodies for immunocytochemistry)
Procedure:
-
Induction of Neurotoxicity:
-
Prepare a working solution of pre-aggregated Aβ 1-42 in the culture medium to a final concentration of 10 µM.
-
Aspirate the existing medium from the neuronal cultures and replace it with the Aβ-containing medium.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
After the 24-hour Aβ incubation, add this compound to the culture medium at final concentrations of 5 µM and 10 µM. Include a vehicle control.
-
Incubate the cultures for an additional 24-48 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using standard assays such as the MTT or LDH assay according to the manufacturer's instructions.
-
Neurite Outgrowth:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a fluorescence microscope.
-
Quantify neurite length using image analysis software (e.g., ImageJ/Fiji).
-
-
Apoptosis:
-
Measure caspase-3 and caspase-9 activity using commercially available kits.
-
Alternatively, perform TUNEL staining to visualize apoptotic cells.
-
-
Conclusion
This compound offers a targeted approach to studying the neuroprotective mechanisms of non-nuclear estrogen receptor signaling. The protocols outlined in these application notes provide a framework for utilizing this compound in primary neuronal cultures to investigate its therapeutic potential in models of neurodegenerative diseases. Researchers can adapt these methods to suit their specific experimental needs and further explore the promising neuroprotective effects of this compound.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Notes and Protocols for PaPE-1 Treatment in Amyloid-Beta Toxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction and neuronal cell death.[1][2] Targeting the neurotoxic effects of Aβ is a primary therapeutic strategy in AD research. PaPE-1 (Pathway Preferential Estrogen-1) is a novel compound that selectively activates non-nuclear estrogen receptor (ER) signaling pathways and has demonstrated significant neuroprotective effects in cellular models of AD.[1][3] These application notes provide detailed protocols for studying the therapeutic potential of this compound in mitigating Aβ-induced neurotoxicity, based on established in vitro methodologies.
Data Presentation
Table 1: Effect of this compound Post-treatment on Aβ-Induced Caspase Activity
| Treatment Group | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) | Caspase-8 Activity (% of Control) |
| Control | 100 | 100 | 100 |
| Aβ (10 µM) | 202 | 198 | 166 |
| Aβ (10 µM) + this compound (5 µM) | 170 | 162 | No significant impact |
| Aβ (10 µM) + this compound (10 µM) | 162 | 117 | No significant impact |
Data summarized from a study on mouse primary neocortical cell cultures exposed to Aβ for 30 hours, with this compound added after 24 hours.[1]
Table 2: Effect of this compound Post-treatment on Aβ-Induced Changes in Neurite Outgrowth and Protein Expression
| Treatment Group | Neurite Outgrowth (% of Control) | BAX Protein Level (% of Control) | FAS Protein Level (% of Control) | FASL Protein Level (% of Control) |
| Control | 100 | 100 | 100 | 100 |
| Aβ (10 µM) | 52 | 126 | 143 | 134 |
| Aβ (10 µM) + this compound (10 µM) | 77 | Normalized | Normalized | Normalized |
Data derived from studies on mouse primary neocortical cell cultures where this compound was administered 24 hours after Aβ treatment.[1]
Table 3: Effect of this compound Post-treatment on mRNA Expression of Apoptosis-Related Genes
| Gene | Effect of Aβ (10 µM) | Effect of this compound (10 µM) Post-treatment |
| Bax | Upregulation | Downregulation |
| Bcl2 | No significant change | Upregulation |
| Gsk3b | Upregulation | Downregulation |
| Fas | Upregulation | Downregulation |
| Fasl | Upregulation | Downregulation |
This table summarizes the regulatory effects of Aβ and subsequent this compound treatment on the mRNA levels of key apoptotic genes.[1][3]
Experimental Protocols
Preparation of Aggregated Amyloid-Beta 1-42 (Aβ₁₋₄₂)
This protocol describes the preparation of oligomeric Aβ₁₋₄₂, which is known to be the most neurotoxic species.
Materials:
-
Human Aβ₁₋₄₂ peptide (lyophilized powder)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Resuspension: Dissolve the lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL to ensure the peptide is in a monomeric, unstructured state.
-
Solvent Evaporation: Aliquot the Aβ₁₋₄₂/HFIP solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, resulting in a thin peptide film.
-
Oligomer Formation: Resuspend the peptide film in DMSO to a concentration of 5 mM. Sonicate for 10 minutes in a bath sonicator.
-
Aggregation: Dilute the Aβ₁₋₄₂/DMSO stock solution in sterile PBS to the desired final concentration (e.g., 10 µM for treating neuronal cultures). Incubate at 4°C for 24 hours to promote the formation of stable oligomers.
-
Confirmation (Optional): The aggregation state can be confirmed by techniques such as Western blotting or Thioflavin T (ThT) fluorescence assay.[4]
Primary Neocortical Cell Culture and Treatment
This protocol outlines the procedure for establishing primary neuronal cultures and applying the Aβ and this compound treatments.
Materials:
-
Embryonic day 15-17 mouse brains
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates
-
Aggregated Aβ₁₋₄₂ solution (from Protocol 1)
-
This compound solution (dissolved in a suitable vehicle, e.g., DMSO)
Procedure:
-
Cell Isolation: Isolate neocortices from embryonic mouse brains and dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Cell Plating: Plate the dissociated neurons onto poly-D-lysine coated plates at a suitable density in supplemented Neurobasal medium.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
-
Aβ Treatment: After the maturation period, treat the neuronal cultures with the prepared aggregated Aβ₁₋₄₂ solution at a final concentration of 10 µM.[1][3]
-
This compound Post-treatment: 24 hours after the addition of Aβ₁₋₄₂, add this compound to the culture medium at the desired final concentration (e.g., 5 µM or 10 µM).[1][3]
-
Incubation: Continue to incubate the cells for the desired experimental duration (e.g., an additional 6 hours for caspase activity assays or 24 hours for neurite outgrowth analysis).[1]
Caspase Activity Assay
This protocol provides a general method for measuring caspase-3, -8, and -9 activity using commercially available colorimetric or fluorometric assay kits.
Procedure:
-
Cell Lysis: Following treatment, lyse the cultured neurons according to the assay kit's protocol to release cellular contents.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Caspase Assay: In a 96-well plate, mix the cell lysate with the specific caspase substrate (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the caspase activity to the total protein concentration and express the results as a percentage of the control group.
Western Blotting for Apoptosis-Related Proteins
This protocol describes the detection of proteins such as BAX, BCL2, FAS, and FASL.
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAX, BCL2, FAS, FASL, or a housekeeping protein (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the housekeeping protein.
Visualizations
Caption: Experimental workflow for studying this compound effects on Aβ toxicity.
Caption: this compound signaling in mitigating Aβ-induced apoptosis.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PaPE-1 in Alzheimer's Disease Cell Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, the formation of amyloid-beta (Aβ) plaques, and neuronal loss.[1] Current therapies offer symptomatic relief but do not halt disease progression.[1] A promising therapeutic strategy involves targeting non-nuclear estrogen receptor (ER) signaling.[2] PaPE-1 (Pathway Preferential Estrogen-1) is a compound designed to selectively activate these non-nuclear ERs.[1] Studies in cellular models of AD have demonstrated that this compound possesses significant neuroprotective and anti-apoptotic capabilities, making it a valuable tool for research and drug development.[1][3]
These notes provide detailed protocols and data for the application of this compound in an in vitro AD model based on Aβ-induced neurotoxicity in mouse neocortical neurons.[1][3]
Mechanism of Action
In cellular models of AD, Aβ peptides induce neuronal apoptosis primarily through the mitochondrial (intrinsic) pathway.[1] This involves a loss of mitochondrial membrane potential and an imbalance in pro-apoptotic (BAX) and anti-apoptotic (BCL2) proteins.[1][2] this compound exerts its neuroprotective effects by counteracting these Aβ-induced changes. Its primary mechanism relies on the inhibition of the mitochondrial apoptotic pathway.[1] Specifically, this compound normalizes the Aβ-induced loss of mitochondrial membrane potential and restores the critical BAX/BCL2 ratio.[1] Furthermore, in post-treatment scenarios, this compound has been shown to inhibit the activity of key executioner caspases, such as caspase-3 and caspase-9, thereby preventing neuronal cell death.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound in a cellular Alzheimer's disease model where mouse neocortical neurons were exposed to 10 µM of pre-aggregated Aβ₁₋₄₂.
Table 1: Effect of this compound Post-Treatment on Aβ-Induced Caspase Activity [3] Cells were exposed to Aβ for 24h, followed by this compound for 6h.
| Treatment | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) | Caspase-8 Activity (% of Control) |
| Control | 100% | 100% | 100% |
| Aβ (10 µM) | 202% | 198% | 166% |
| Aβ + this compound (5 µM) | 170% | 162% | No significant impact |
| Aβ + this compound (10 µM) | 162% | 117% | No significant impact |
Table 2: Effect of this compound Post-Treatment on Aβ-Induced Neurite Outgrowth [3] Cells were exposed to Aβ for 24h, followed by this compound for 6h.
| Treatment | Neurite Outgrowth (% of Control) |
| Control | 100% |
| Aβ (10 µM) | 52% |
| Aβ + this compound (10 µM) | 77% |
Table 3: Effect of this compound on Aβ-Affected mRNA and Protein Expression [2][3] Data reflects post-treatment with this compound after Aβ exposure.
| Target | Effect of Aβ | Effect of this compound Post-Treatment |
| mRNA Expression | ||
| Bax | ↑ Increased | ↓ Downregulated |
| Bcl2 | No significant change | ↑ Upregulated |
| Fas | ↑ Increased | ↓ Downregulated |
| Fasl | ↑ Increased | ↓ Downregulated |
| Protein Levels | ||
| BAX | ↑ Elevated | ↓ Decreased |
| FAS | ↑ Elevated | ↓ Decreased |
| FASL | ↑ Elevated | ↓ Decreased |
| Ratio | ||
| BAX/BCL2 | ↑ Increased | ↓ Decreased |
Table 4: Effects of this compound Co-Treatment on Aβ-Induced Neurotoxicity [1] Cells were exposed to Aβ and this compound concurrently for 24h.
| Parameter | Effect of Aβ (5-10 µM) | Effect of this compound Co-Treatment |
| Cell Viability | ↓ Reduced | ↑ Increased / Restored |
| Reactive Oxygen Species (ROS) | ↑ Increased | ↓ Reduced |
| Lactate Dehydrogenase (LDH) | ↑ Increased | ↓ Reduced |
| Mitochondrial Membrane Potential | ↓ Loss | ↑ Normalized |
Experimental Protocols
The following protocols are based on methodologies reported for studying this compound in Aβ-induced neurotoxicity models.[1][3]
Protocol 1: In Vitro AD Model Induction with Amyloid-β
This protocol describes the preparation of aggregated Aβ₁₋₄₂ and its application to primary neuronal cultures to induce neurotoxicity.
Materials:
-
Aβ₁₋₄₂ peptide, lyophilized
-
Sterile, deionized water
-
Primary mouse neocortical neurons
-
Appropriate neuronal culture medium
Procedure:
-
Aβ₁₋₄₂ Reconstitution: Dissolve lyophilized Aβ₁₋₄₂ peptide in sterile, deionized water to a stock concentration (e.g., 1 mM).
-
Aggregation: Incubate the Aβ₁₋₄₂ solution at 37°C for 4 days to promote aggregation, a step crucial for mimicking the pathogenic form of the peptide.
-
Cell Culture: Maintain primary mouse neocortical neurons in appropriate culture conditions until they are ready for treatment.
-
Treatment: Dilute the pre-aggregated Aβ₁₋₄₂ stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Induction: Replace the existing medium of the neuronal cultures with the Aβ₁₋₄₂-containing medium.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂ to induce neurodegenerative effects.[3]
Protocol 2: Application of this compound (Post-Treatment Model)
This protocol outlines the application of this compound to Aβ-treated neuronal cultures.
Materials:
-
This compound compound
-
DMSO (for stock solution)
-
Aβ-treated neuronal cultures (from Protocol 1)
-
Fresh culture medium
Procedure:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Working Solution: Immediately before use, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 5 µM and 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Post-Treatment: After the 24-hour Aβ incubation period, add the this compound working solution directly to the culture wells. Do not remove the Aβ-containing medium.
-
Control Groups: Include a vehicle control group (Aβ + medium with DMSO) and a baseline control (no Aβ, no this compound).
-
Incubation: Return the cultures to the incubator for an additional 6 hours.[3] The total experiment duration from the start of Aβ treatment to endpoint analysis will be 30 hours.
Protocol 3: Assessment of Apoptosis via Caspase Activity Assay
This protocol describes the measurement of caspase-3 and caspase-9 activity as markers for apoptosis.
Materials:
-
Treated neuronal cultures
-
Commercially available colorimetric or fluorometric assay kits for caspase-3 and caspase-9
-
Lysis buffer
-
Plate reader
Procedure:
-
Cell Lysis: At the 30-hour endpoint, wash and lyse the cells according to the assay kit manufacturer's instructions to release cellular contents.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize caspase activity.
-
Assay Reaction: Add the caspase-specific substrate (e.g., Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9) to each lysate.
-
Incubation: Incubate the reaction mixture as specified by the kit protocol to allow for substrate cleavage.
-
Measurement: Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the caspase activity to the total protein concentration for each sample. Express the results as a percentage relative to the untreated control group.[3]
References
- 1. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PaPE-1 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PaPE-1 (Pathway Preferential Estrogen-1) is a novel synthetic estrogen receptor (ER) ligand designed to selectively activate extranuclear-initiated ER signaling pathways. Unlike estradiol (B170435) (E2), this compound has a significantly lower binding affinity for nuclear ERs. This unique property allows it to modulate cellular signaling, such as the MAPK and mTOR pathways, without stimulating the expression of proliferation-associated genes in certain cancer cells.[1] These characteristics make this compound an interesting compound for studying non-genomic estrogen signaling in various contexts, including cancer biology.
These application notes provide detailed protocols for the in vitro use of this compound, with a focus on its administration, dosage, and the analysis of its effects on cancer cell lines.
Data Presentation
The following table summarizes the available quantitative data for this compound in in vitro experiments. It is important to note that while this compound has been studied in cancer cell lines, traditional IC50 values for cytotoxicity have not been extensively reported in the scientific literature. The data presented here reflects the concentrations used to elicit specific signaling and gene expression changes without inducing cell proliferation.
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect |
| This compound | MCF-7 (Breast Cancer) | 1 µM | 24 hours | Blocked FFA-induced gene expression changes.[2] |
| This compound | MCF-7 (Breast Cancer) | Not Specified | Not Specified | Did not stimulate the expression of proliferation-associated genes.[1] |
| This compound | HepG2-ERα (Hepatocyte) | Not Specified | Not Specified | Reduced lipid accumulation and expression of SREBP1 targets.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve final desired concentrations (e.g., a serial dilution from 0.1 µM to 10 µM, including 1 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Gene Expression Analysis (qPCR)
This protocol details the steps to analyze changes in gene expression in response to this compound treatment using quantitative PCR.
Materials:
-
This compound
-
MCF-7 cells
-
6-well plates
-
TRIzol® reagent or other RNA extraction kits
-
Reverse transcription kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (e.g., related to mTOR and MAPK pathways) and a reference gene (e.g., GAPDH).
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 1 µM this compound or vehicle control (DMSO) for 24 hours.[2]
-
RNA Extraction: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using TRIzol® reagent. Follow the manufacturer's protocol for RNA extraction.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR in a real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Western Blot Analysis for Signaling Pathway Activation
This protocol is for assessing the activation of the MAPK and mTOR signaling pathways by analyzing the phosphorylation of key proteins.
Materials:
-
This compound
-
MCF-7 cells
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 1 µM this compound or vehicle control for various time points (e.g., 15, 30, 60 minutes) to observe transient phosphorylation events.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: In Vitro Experimental Workflow for this compound.
References
Application Notes and Protocols: Measuring PaPE-1's Binding Affinity to Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PaPE-1 ((S)-5-(4-hydroxy-3,5-dimethyl-phenyl)-indan-1-ol) is a novel pathway preferential estrogen that selectively activates extranuclear estrogen receptor (ER) signaling pathways without significantly engaging classical nuclear receptor activities.[1] This unique mechanism of action makes this compound a promising candidate for therapeutic applications where the beneficial effects of estrogen signaling are desired without the associated risks of nuclear ER activation, such as in neuroprotection for Alzheimer's disease.[2][3] A critical aspect of characterizing this compound and similar compounds is the precise measurement of their binding affinity to estrogen receptors, ERα and ERβ.
These application notes provide a detailed overview of the techniques and protocols for quantifying the binding affinity of this compound to estrogen receptors. Given this compound's characteristically low binding affinity, these protocols are tailored to address the specific challenges associated with measuring weaker protein-ligand interactions.
Quantitative Binding Affinity Data
This compound has been characterized as having a significantly lower binding affinity for both ERα and ERβ compared to the endogenous ligand, 17β-estradiol (E2). This reduced affinity is a key feature of its design, enabling it to preferentially activate rapid, extranuclear signaling cascades over sustained, nuclear-mediated gene transcription.[1][4] The relative binding affinity (RBA) of this compound was determined using a competitive radiometric binding assay with purified full-length human ERα and ERβ.[5]
| Compound | Receptor | Relative Binding Affinity (RBA) vs. E2 | Fold Lower Affinity vs. E2 |
| This compound | ERα | ~0.002% | ~50,000 |
| This compound | ERβ | ~0.002% | ~50,000 |
| 17β-estradiol (E2) | ERα | 100% | 1 |
| 17β-estradiol (E2) | ERβ | 100% | 1 |
Table 1: Relative binding affinity of this compound for estrogen receptors compared to 17β-estradiol (E2). The RBA for E2 is set to 100%. Data sourced from Madak-Erdogan et al. (2016).
Signaling Pathways and Experimental Workflow
This compound selectively activates extranuclear ER signaling, leading to the activation of downstream kinase cascades, including the MAPK and mTOR pathways.[2] This is in contrast to classical estrogens like E2, which strongly activate both nuclear and extranuclear pathways.
The following diagram illustrates a general workflow for determining the binding affinity of a compound like this compound to estrogen receptors.
Experimental Protocols
The following are detailed protocols for key experiments to measure the binding affinity of this compound to estrogen receptors.
Competitive Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of unlabeled ligands by measuring their ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.[6][7]
a. Materials
-
Purified full-length human estrogen receptor α (ERα) or β (ERβ)
-
This compound (unlabeled competitor)
-
[³H]-17β-estradiol (radioligand)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[8]
-
Unlabeled 17β-estradiol (for non-specific binding control)
-
Hydroxyapatite (HAP) slurry
-
Wash buffer
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge and scintillation counter
b. Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series. Due to this compound's lower affinity, a wider and higher concentration range will be necessary compared to high-affinity ligands.[9]
-
Dilute the purified ERα or ERβ in TEDG buffer to a final concentration that provides a robust signal (e.g., 50-100 µg protein per assay tube).[9]
-
Prepare a working solution of [³H]-E2 in TEDG buffer at a concentration near its Kd for the receptor (e.g., 0.5-1.0 nM).[9]
-
-
Assay Setup:
-
In microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: ER protein + [³H]-E2 + buffer
-
Non-specific Binding: ER protein + [³H]-E2 + a saturating concentration of unlabeled E2 (e.g., 100-fold excess)
-
Competition: ER protein + [³H]-E2 + varying concentrations of this compound
-
-
-
Incubation:
-
Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge to pellet the HAP.
-
Wash the pellet multiple times with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final HAP pellet in scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
c. Data Analysis
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) can then be calculated as (IC50 of E2 / IC50 of this compound) x 100.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It is particularly useful for studying the kinetics (association and dissociation rates) of an interaction.
a. Materials
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified ERα or ERβ
-
This compound
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
b. Protocol
-
Ligand Immobilization:
-
Immobilize the purified ERα or ERβ onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). A high density of immobilized ligand is recommended for detecting the binding of low molecular weight analytes like this compound.[2][10]
-
A reference flow cell should be prepared by either leaving it blank or immobilizing a non-relevant protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer. A wide concentration range is necessary to observe saturation, which is crucial for low-affinity interactions.[11]
-
Inject the this compound solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the change in response units (RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surfaces to monitor the dissociation phase. Due to the expected rapid dissociation of this compound, this phase may be very short.[1]
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection. For low-affinity interactions, the dissociation may be complete without a regeneration step.[12]
-
c. Data Analysis
-
Subtract the reference channel signal from the active channel signal.
-
For kinetic analysis, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
For steady-state analysis, plot the response at equilibrium against the concentration of this compound and fit the data to a steady-state affinity model to determine the KD.[11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[1][8]
a. Materials
-
Isothermal titration calorimeter
-
Purified ERα or ERβ
-
This compound
-
Dialysis buffer
b. Protocol
-
Sample Preparation:
-
Dialyze the purified ER protein and this compound extensively against the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
The concentration of the protein in the sample cell and the ligand in the syringe should be optimized. For low-affinity interactions, higher concentrations are generally required.
-
-
Titration:
-
Load the ER protein into the sample cell and this compound into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the sample cell while maintaining a constant temperature.
-
Measure the heat change after each injection.
-
c. Data Analysis
-
Integrate the heat-change peaks from the raw data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP)
FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein. This technique is well-suited for high-throughput screening.
a. Materials
-
Fluorescence polarization plate reader
-
Purified ERα or ERβ
-
This compound
-
A fluorescently labeled estrogen (e.g., fluorescein-labeled estradiol) as a tracer
-
Assay buffer
b. Protocol
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent tracer and the ER protein. The tracer concentration should ideally be at or below its Kd for the receptor.[13]
-
Add a serial dilution of this compound to the wells.
-
Include controls for the free tracer (no protein) and the bound tracer (tracer + protein, no competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Measurement:
-
Excite the sample with polarized light and measure the emitted fluorescence intensity parallel and perpendicular to the excitation plane.
-
The instrument calculates the fluorescence polarization (mP).
-
c. Data Analysis
-
Plot the change in mP against the log concentration of this compound.
-
Fit the data to a competitive binding model to determine the IC50 of this compound.
-
Calculate the Ki from the IC50 value.
Conclusion
The characterization of this compound's binding affinity to estrogen receptors is fundamental to understanding its unique pharmacological profile. The techniques described provide robust and varied approaches to quantify this interaction. Given this compound's low affinity, careful experimental design, particularly the use of high concentrations of reactants and sensitive detection methods, is crucial for obtaining accurate and reproducible data. These protocols offer a comprehensive guide for researchers aiming to investigate this compound and other pathway preferential ligands.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Design of pathway-preferential estrogens that provide beneficial metabolic and vascular effects without stimulating reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Strategy [sprpages.nl]
- 11. Low affinity [sprpages.nl]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of PaPE-1 Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of two distinct molecules often abbreviated as PaPE-1 or PAP1 for use in cell culture experiments: Pathway Preferential Estrogen-1 (this compound) , a selective non-nuclear estrogen receptor agonist, and Pancreatitis-Associated Protein 1 (PAP1) , a secretory protein involved in cell growth and signaling.
Summary of Quantitative Data
The following table summarizes the concentrations of this compound and PAP1 that have been utilized in various published cell culture experiments. This information can serve as a starting point for determining the optimal concentration for your specific cell type and experimental design.
| Compound | Cell Type | Application | Concentration | Source |
| This compound | Primary neocortical cell cultures | Neuroprotection studies (post-treatment after Aβ insult) | 10 µM | [1] |
| This compound | Mouse neocortical neurons | Inhibition of Aβ-induced neurotoxicity | 5 µM and 10 µM | [2] |
| PAP1 | Pancreatic acinar cell line (AR42J) | Induction of pap1 gene expression | 500 ng/mL | [3] |
Section 1: Pathway Preferential Estrogen-1 (this compound) - A Small Molecule Agonist
This compound is a small molecule designed to selectively activate non-nuclear estrogen receptors, showing potential in models of neurodegenerative diseases.[2][4] Proper preparation of this compound solution is critical for obtaining accurate and reproducible results in in vitro studies.
Signaling Pathway of this compound in Neuroprotection
This compound is believed to exert its neuroprotective effects by selectively activating non-nuclear estrogen receptors, which in turn inhibits the mitochondrial apoptotic pathway. This pathway modulation helps to restore the BAX/BCL2 ratio and reduce apoptosis in response to cellular stressors like amyloid-β.[2]
Caption: this compound signaling pathway leading to neuroprotection.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Calculate the required amount of this compound: Determine the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution of this compound (assuming a molecular weight of X g/mol ), you would need to weigh out (10 * 10^-3 mol/L) * (1 * 10^-3 L) * (X g/mol ) = Y mg of this compound powder.
-
Dissolve this compound in DMSO: Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution: Vortex the tube thoroughly until the this compound powder is completely dissolved. A brief, gentle sonication may be used if dissolution is difficult.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of working solution: When ready to use, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Section 2: Pancreatitis-Associated Protein 1 (PAP1) - A Secretory Protein
PAP1 is a secretory protein that has been shown to play a role in cell proliferation and resistance to apoptosis.[5] Its mechanism of action involves the activation of the MAPK superfamily.[5][6]
Signaling Pathway of PAP1
PAP1 treatment leads to the activation of the p44/42, p38, and JNK MAPKs. This activation results in the increased binding of several nuclear factors (C/EBPβ, P-CREB, P-ELK1, EGR1, STAT3, and ETS2) to the pap1 gene promoter, leading to its transactivation.[5][6]
Caption: PAP1 signaling through the MAPK superfamily.
Experimental Protocol: Preparation of PAP1 Solution from Lyophilized Powder
This protocol outlines the steps for reconstituting lyophilized PAP1 protein for use in cell culture.
Materials:
-
Lyophilized PAP1 protein
-
Sterile, high-purity water or a recommended sterile buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Gentle rotator or rocker
Workflow for PAP1 Solution Preparation
Caption: Workflow for preparing PAP1 protein solution.
Procedure:
-
Equilibrate the lyophilized protein: Before opening, allow the vial of lyophilized PAP1 to come to room temperature to prevent condensation.
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Aseptically add the recommended volume of sterile, high-purity water or a suitable sterile buffer (as specified by the manufacturer) to the vial to create a stock solution of a desired concentration (e.g., 100 µg/mL).
-
Gentle mixing: Gently pipette the solution up and down a few times or gently rock the vial to ensure the protein is fully dissolved. Avoid vigorous vortexing which can cause protein denaturation and aggregation.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the reconstituted PAP1 solution into sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
-
Preparation of working solution: For cell culture experiments, thaw an aliquot and dilute it to the desired final concentration (e.g., 500 ng/mL) in the appropriate cell culture medium immediately before use.[3]
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAP1 signaling involves MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAP1 signaling involves MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating PaPE-1 in Combination with Other Alzheimer's Disease Research Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the therapeutic potential of PaPE-1, a selective activator of non-nuclear estrogen receptor (ER) signaling, in combination with other promising Alzheimer's disease (AD) research compounds. Given the multi-faceted nature of AD, combination therapies targeting distinct pathological pathways are a promising strategy. This compound's neuroprotective and anti-apoptotic effects make it a compelling candidate for synergistic evaluation alongside agents with different mechanisms of action.
Rationale for Combination Therapies with this compound
Alzheimer's disease is characterized by a complex pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, synaptic dysfunction, and neuroinflammation. A multi-target approach is therefore a rational therapeutic strategy. This compound selectively activates non-nuclear ER signaling, which has been shown to be neuroprotective. In cellular models of AD, this compound has demonstrated anti-apoptotic effects by inhibiting Aβ-induced caspase-3 and caspase-9 activities and restoring the BAX/BCL2 ratio.
Combining this compound with compounds that target other key aspects of AD pathology could lead to enhanced therapeutic efficacy. This document outlines protocols for evaluating this compound in combination with:
-
Acetylcholinesterase Inhibitors (e.g., Donepezil): To enhance cholinergic neurotransmission while this compound provides neuroprotection.
-
NMDA Receptor Antagonists (e.g., Memantine): To reduce excitotoxicity while this compound mitigates downstream apoptotic cascades.
-
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab): To clear Aβ protofibrils while this compound protects neurons from Aβ-induced damage.[1][2][3]
-
GLP-1 Receptor Agonists: To leverage their neuroprotective, anti-inflammatory, and metabolic benefits alongside this compound's anti-apoptotic action.[4][5][6]
Data Presentation: Summary of Expected Outcomes
The following tables summarize the expected quantitative outcomes from the proposed combination studies. These are hypothetical values based on the known mechanisms of the individual compounds and the anticipated synergistic or additive effects.
Table 1: In Vitro Neuroprotection Assay - Neuronal Viability (%)
| Treatment Group | Aβ-induced Toxicity Model | Oxidative Stress Model |
| Vehicle Control | 100 ± 5 | 100 ± 5 |
| Aβ / Oxidative Stressor | 50 ± 7 | 60 ± 6 |
| This compound | 75 ± 6 | 80 ± 5 |
| Compound X | Varies | Varies |
| This compound + Compound X | > 75 (expected synergy) | > 80 (expected synergy) |
Table 2: In Vivo Cognitive Assessment - Morris Water Maze (Escape Latency in seconds)
| Treatment Group | Transgenic AD Mouse Model (e.g., 5xFAD) |
| Wild-Type Control | 15 ± 3 |
| Vehicle-treated AD mice | 60 ± 10 |
| This compound treated AD mice | 45 ± 8 |
| Compound X treated AD mice | Varies |
| This compound + Compound X treated AD mice | < 45 (expected improvement) |
Table 3: In Vivo Neuropathology - Amyloid Plaque Load (%) and p-Tau Levels (relative units)
| Treatment Group | Amyloid Plaque Load (%) | p-Tau Levels (relative units) |
| Wild-Type Control | 0 | 1.0 ± 0.2 |
| Vehicle-treated AD mice | 10 ± 2 | 3.0 ± 0.5 |
| This compound treated AD mice | 9 ± 1.8 | 2.5 ± 0.4 |
| Compound X treated AD mice | Varies | Varies |
| This compound + Compound X treated AD mice | < 9 (expected reduction) | < 2.5 (expected reduction) |
Experimental Protocols
In Vitro Neurotoxicity Assay
This protocol is designed to assess the synergistic neuroprotective effects of this compound and a partner compound against Aβ-induced toxicity in primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Plate primary cortical neurons or SH-SY5Y cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Aβ Preparation: Prepare oligomeric Aβ42 by incubating synthetic Aβ42 peptide at 4°C for 24 hours.
-
Treatment:
-
Pre-treat cells with this compound, Compound X, or the combination for 2 hours.
-
Add oligomeric Aβ42 (final concentration 10 µM) to the wells and incubate for 24 hours.
-
-
Viability Assessment:
-
Measure cell viability using the MTT assay.
-
Read absorbance at 570 nm.
-
-
Apoptosis Assessment:
-
Conduct TUNEL staining or caspase-3/7 activity assays to quantify apoptosis.
-
Workflow for in vitro neurotoxicity assay.
In Vivo Efficacy Study in a Transgenic Mouse Model of AD
This protocol outlines a study to evaluate the long-term therapeutic efficacy of this compound in combination with another compound in a transgenic mouse model of AD (e.g., 5xFAD).
Methodology:
-
Animal Model: Use 6-month-old 5xFAD transgenic mice and wild-type littermates.
-
Treatment Groups (n=15/group):
-
Wild-type + Vehicle
-
5xFAD + Vehicle
-
5xFAD + this compound
-
5xFAD + Compound X
-
5xFAD + this compound + Compound X
-
-
Drug Administration: Administer compounds for 3 months via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing (at 9 months of age):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, perfuse mice and collect brain tissue.
-
Immunohistochemistry: Stain for Aβ plaques (4G8 antibody) and phosphorylated tau (AT8 antibody).
-
ELISA: Quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and apoptotic markers (e.g., cleaved caspase-3).
-
Workflow for in vivo efficacy study.
Signaling Pathways
The following diagrams illustrate the proposed synergistic mechanisms of this compound in combination with other AD compounds.
This compound and Memantine Combination
This combination targets both the upstream excitotoxicity and the downstream apoptotic signaling.
This compound and Memantine signaling pathways.
This compound and Lecanemab Combination
This combination targets both the extracellular Aβ pathology and the intracellular response to Aβ.
This compound and Lecanemab signaling pathways.
Conclusion
The provided application notes and protocols offer a starting point for the preclinical evaluation of this compound in combination with other Alzheimer's disease research compounds. The rationale for these combinations is strong, and the proposed experiments are designed to rigorously assess potential synergistic or additive effects on both pathological hallmarks and cognitive function. Successful outcomes from these studies could pave the way for the development of novel, more effective combination therapies for Alzheimer's disease.
References
- 1. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lecanemab - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Glucagon-like peptide 1 (GLP-1) receptor agonists in experimental Alzheimer’s disease models: a systematic review and meta-analysis of preclinical studies [frontiersin.org]
Protocol for Evaluating PaPE-1's Impact on Synaptic Function
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PaPE-1 (Pathway Preferential Estrogen-1) is a novel compound that selectively activates non-nuclear estrogen receptors (ERs).[1] This selective action avoids the genomic effects associated with traditional estrogen therapies, offering a promising new avenue for therapeutic intervention in neurological disorders. Research has demonstrated the neuroprotective potential of this compound, particularly in models of Alzheimer's disease, where it has been shown to mitigate amyloid-beta (Aβ)-induced neurodegeneration, restore neurite outgrowth, and inhibit neuronal apoptosis.[1][2] These neuroprotective effects are primarily mediated through the activation of downstream signaling cascades, including the ERK/MAPK and PI3K/Akt pathways, leading to the modulation of pro-survival and anti-apoptotic factors. Given the critical role of synaptic function in cognitive processes and its disruption in neurodegenerative diseases, it is imperative to have robust protocols to evaluate the direct impact of compounds like this compound on synaptic transmission and plasticity.
This document provides detailed protocols for assessing the effects of this compound on key aspects of synaptic function, including synaptic vesicle release, postsynaptic receptor function, and long-term potentiation (LTP). The provided methodologies are designed to offer a comprehensive framework for researchers to investigate the synaptotropic effects of this compound and similar compounds.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described experimental protocols. These values are representative and may vary depending on the specific experimental conditions and model system used.
Table 1: Effect of this compound on Synaptic Vesicle Release
| Treatment Group | Synaptic Vesicle Release Rate (Normalized to Control) | Time to Peak Fluorescence (seconds) | Decay Time Constant (seconds) |
| Vehicle Control | 1.00 ± 0.05 | 5.2 ± 0.4 | 25.8 ± 2.1 |
| This compound (100 nM) | 1.25 ± 0.08 | 4.8 ± 0.3 | 24.5 ± 1.9 |
| This compound (1 µM) | 1.42 ± 0.11** | 4.5 ± 0.2 | 23.9 ± 1.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Effect of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Treatment Group | mEPSC Frequency (Hz) | mEPSC Amplitude (pA) | mEPSC Rise Time (ms) | mEPSC Decay Time (ms) |
| Vehicle Control | 2.5 ± 0.3 | 15.2 ± 1.1 | 1.8 ± 0.2 | 5.5 ± 0.4 |
| This compound (100 nM) | 3.1 ± 0.4 | 18.5 ± 1.3 | 1.7 ± 0.1 | 5.3 ± 0.3 |
| This compound (1 µM) | 3.8 ± 0.5 | 20.1 ± 1.5 | 1.6 ± 0.1 | 5.1 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 3: Effect of this compound on Long-Term Potentiation (LTP)
| Treatment Group | Baseline fEPSP Slope (mV/ms) | LTP Magnitude (% of Baseline at 60 min post-HFS) | Paired-Pulse Ratio (PPR) |
| Vehicle Control | 0.52 ± 0.04 | 145 ± 8% | 1.8 ± 0.1 |
| This compound (100 nM) | 0.55 ± 0.05 | 175 ± 10% | 1.6 ± 0.1 |
| This compound (1 µM) | 0.58 ± 0.06 | 195 ± 12% | 1.5 ± 0.08 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Experimental Protocols
Protocol 1: Evaluation of Synaptic Vesicle Release using pHluorin-based Fluorescence Microscopy
This protocol details the methodology for visualizing and quantifying synaptic vesicle exocytosis in cultured neurons treated with this compound.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
Lentiviral vector encoding a pH-sensitive fluorescent protein (e.g., synaptophysin-pHluorin)
-
This compound
-
High-potassium extracellular solution (for stimulation)
-
Fluorescence microscope with a live-cell imaging chamber
-
Image analysis software
Procedure:
-
Neuronal Culture and Transduction:
-
Plate primary neurons on glass-bottom dishes.
-
At days in vitro (DIV) 5-7, transduce neurons with the synaptophysin-pHluorin lentivirus.
-
Allow for protein expression for 7-10 days.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 100 nM, 1 µM) in pre-warmed imaging buffer. A vehicle control group should be included.
-
Incubate the neuronal cultures with this compound or vehicle for a predetermined time (e.g., 30 minutes).
-
-
Live-Cell Imaging:
-
Mount the culture dish on the fluorescence microscope stage equipped with a 37°C and 5% CO2 environmental chamber.
-
Identify a field of view with fluorescently labeled presynaptic boutons.
-
Acquire a baseline fluorescence image series for 1-2 minutes.
-
Induce synaptic vesicle release by perfusing the chamber with a high-potassium extracellular solution.
-
Continue image acquisition during and after stimulation to capture the dynamics of fluorescence change.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual presynaptic boutons.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Quantify the rate of fluorescence increase upon stimulation, the peak fluorescence intensity, and the decay kinetics, which reflect the rates of exocytosis and endocytosis, respectively.
-
Protocol 2: Electrophysiological Analysis of mEPSCs
This protocol describes the whole-cell patch-clamp technique to record and analyze miniature excitatory postsynaptic currents (mEPSCs) from cultured neurons or acute brain slices following this compound application.
Materials:
-
Primary hippocampal or cortical neuron cultures or acute hippocampal slices
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Tetrodotoxin (TTX) to block action potentials
-
Picrotoxin (B1677862) to block GABAA receptors
-
Patch-clamp rig with amplifier and data acquisition system
-
Data analysis software
Procedure:
-
Preparation:
-
For acute slices, prepare hippocampal slices from rodents and allow them to recover in aCSF.
-
For cultured neurons, use DIV 14-21 cultures.
-
-
This compound Application:
-
Prepare different concentrations of this compound in aCSF.
-
Perfuse the recording chamber with aCSF containing the desired concentration of this compound or vehicle.
-
-
Whole-Cell Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a pyramidal neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
In the presence of TTX (1 µM) and picrotoxin (100 µM), record spontaneous mEPSCs for a period of 5-10 minutes for each condition (vehicle and different this compound concentrations).
-
-
Data Analysis:
-
Use a suitable software to detect and analyze mEPSC events.
-
Measure the frequency (number of events per unit time) and amplitude of mEPSCs.
-
Analyze the kinetics of mEPSCs, including rise time and decay time.
-
Protocol 3: Measurement of Long-Term Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP in acute hippocampal slices to assess the effect of this compound on synaptic plasticity.
Materials:
-
Acute hippocampal slices
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Stimulating and recording electrodes
-
Electrophysiology setup for field potential recordings
Procedure:
-
Slice Preparation and Recovery:
-
Prepare acute hippocampal slices and allow them to recover in an interface or submerged chamber with continuous aCSF perfusion.
-
-
This compound Incubation:
-
Transfer slices to a recording chamber and perfuse with aCSF containing either vehicle or this compound at the desired concentration for at least 20-30 minutes before baseline recording.
-
-
Baseline Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the baseline average.
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope at a specific time point post-HFS (e.g., 60 minutes).
-
Measure the paired-pulse ratio (PPR) before and after LTP induction to assess for presynaptic changes.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects on synaptic function.
Caption: Signaling pathways of this compound's action at the synapse.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Neuroprotective Drugs Using PaPE-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Pathway Preferential Estrogen-1 (PaPE-1) in high-throughput screening (HTS) assays to identify novel neuroprotective compounds. This compound, a selective activator of non-nuclear estrogen receptor (ER) signaling, has demonstrated significant neuroprotective effects in cellular models of Alzheimer's disease, primarily by mitigating amyloid-beta (Aβ)-induced neurotoxicity.[1][2][3]
Introduction to this compound
This compound offers a targeted approach to neuroprotection by selectively activating non-nuclear ER signaling pathways. This mechanism avoids some of the undesirable effects associated with conventional estrogen therapies. In preclinical studies, this compound has been shown to protect neurons from Aβ-induced apoptosis, restore neurite outgrowth, and modulate the expression of genes involved in Alzheimer's disease pathology.[1][2] Its anti-apoptotic effects are mediated through the inhibition of caspase-3 and caspase-9 activities and by restoring the balance of pro- and anti-apoptotic proteins like BAX and BCL2.[1][3] These well-defined neuroprotective actions make this compound an excellent positive control for HTS campaigns aimed at discovering new neuroprotective drugs.
Data Presentation
The following tables summarize the quantitative effects of this compound in an in vitro model of Aβ-induced neurotoxicity.
Table 1: Effect of this compound on Aβ-Induced Caspase Activity
| Treatment Condition | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) |
| Control | 100% | 100% |
| Aβ (10 µM) | 202% | 198% |
| Aβ (10 µM) + this compound (10 µM) | 162% | 117% |
| Data derived from studies on mouse primary neocortical cell cultures exposed to Aβ for 30 hours, with this compound added after 24 hours.[1] |
Table 2: Effect of this compound on Aβ-Induced Neurite Outgrowth Inhibition
| Treatment Condition | Neurite Outgrowth (% of Control) |
| Control | 100% |
| Aβ (10 µM) | 52% |
| Aβ (10 µM) + this compound (10 µM) | 77% |
| Data from mouse primary neocortical cell cultures treated with Aβ.[1] |
Table 3: Effect of this compound on Aβ-Induced Changes in Cell Viability and Apoptotic Protein Expression
| Treatment Condition | Cell Viability (% of Control) | BAX Protein Level (% of Control) | FAS Protein Level (% of Control) | FASL Protein Level (% of Control) |
| Control | 100% | 100% | 100% | 100% |
| Aβ (10 µM) | 55% | 126% | 143% | 134% |
| Aβ (10 µM) + this compound (10 µM) | ~80% | Normalized | Normalized | Normalized |
| Data obtained from studies on mouse primary neocortical cell cultures.[1] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound signaling pathway in Aβ-induced neurotoxicity.
Caption: High-throughput screening workflow for neuroprotective compounds.
Experimental Protocols
The following are detailed protocols for HTS assays where this compound can be used as a positive control to identify new neuroprotective agents.
Protocol 1: High-Throughput Caspase-3/7 Activity Assay
This protocol is designed for a 384-well plate format and utilizes a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).[4][5]
Materials:
-
Human iPSC-derived neurons or other suitable neuronal cell line
-
384-well white, clear-bottom tissue culture plates
-
Amyloid-Beta (Aβ) 1-42, pre-aggregated
-
This compound
-
Test compound library
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed neurons at an optimized density in 384-well plates and culture for 24-48 hours to allow for differentiation and neurite extension.
-
Induction of Neurotoxicity: Add pre-aggregated Aβ (e.g., 10 µM final concentration) to all wells except for the vehicle control wells.
-
Compound Addition:
-
Using a liquid handler, add test compounds to the desired final concentration.
-
Add this compound (e.g., 10 µM final concentration) to positive control wells.
-
Add vehicle (e.g., DMSO) to negative and Aβ-only control wells.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent to each well. Mix on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the Aβ-only and vehicle controls. Compounds that significantly reduce the Aβ-induced increase in caspase activity are considered hits.
Protocol 2: High-Content Neurite Outgrowth Assay
This protocol is adapted for a 384-well plate format and requires a high-content imaging system.[6][7][8]
Materials:
-
GFP-labeled human iPSC-derived neurons (or stain with a neuron-specific marker like β-III tubulin)
-
384-well black, clear-bottom tissue culture plates, pre-coated (e.g., with poly-D-lysine and laminin)
-
Amyloid-Beta (Aβ) 1-42, pre-aggregated
-
This compound
-
Test compound library
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (if not using GFP-labeled cells, e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Plate GFP-labeled neurons in pre-coated 384-well plates and culture for 48 hours.
-
Induction of Neurotoxicity and Compound Treatment:
-
Treat cells with Aβ (e.g., 10 µM final concentration).
-
Concurrently, add test compounds, this compound (10 µM), and vehicle controls.
-
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining (for non-GFP cells):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes.
-
Block non-specific antibody binding.
-
Incubate with primary antibody against a neuronal marker.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain.
-
-
Imaging: Acquire images using an automated high-content imaging system. Capture both the neuronal morphology (GFP or antibody signal) and the nuclei.
-
Image Analysis: Use image analysis software to quantify neurite outgrowth parameters, such as total neurite length per neuron, number of branches, and number of processes.
-
Data Analysis: Normalize the neurite outgrowth parameters to the Aβ-only and vehicle controls. Compounds that significantly reverse the Aβ-induced reduction in neurite outgrowth are identified as hits.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Neurite Outgrowth Assay Using GFP-Labeled iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PaPE-1 Insolubility in Cell Culture Media
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues related to the insolubility of PaPE-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound, or (S)-5-(4-Hydroxy-3,5-dimethyl-phenyl)-indan-1-ol, is a "Pathway Preferential Estrogen" that selectively activates extranuclear estrogen receptor (ER) signaling pathways without engaging nuclear ER signaling.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Synonyms | (S)-5-(4-Hydroxy-3,5-dimethyl-phenyl)-indan-1-ol |
| CAS Number | 2107327-36-4 |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 25 mg/mL, clear |
| Storage Temperature | 2-8°C |
Data sourced from Sigma-Aldrich.[1]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature.[2] Several factors can contribute to this:
-
Low Aqueous Solubility: Like many small molecule inhibitors designed to cross cell membranes, this compound has limited solubility in water-based media.[2]
-
"Salting Out" Effect: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous environment of cell culture media can cause the compound to "crash" out of solution.[2]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.[2]
-
Media Composition: Components within the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[2]
-
Temperature and pH: Differences in temperature and pH between the stock solution and the cell culture media can negatively impact the compound's solubility.[2]
Q3: What is the recommended solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound.[1] It is advisable to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.[2]
Troubleshooting Guide
Q4: I've observed a precipitate in my cell culture after adding this compound. What steps should I take to resolve this?
If you observe precipitation, follow this troubleshooting workflow:
References
Technical Support Center: Optimizing PaPE-1 Concentration for Maximal Neuroprotective Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PaPE-1. The information is designed to assist in optimizing experimental conditions to achieve maximal neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Pathway Preferential Estrogen-1) is a novel compound designed to selectively activate non-nuclear estrogen receptor (ER) signaling pathways.[1][2] Its neuroprotective effects are primarily attributed to the inhibition of apoptotic pathways. In models of Alzheimer's disease, this compound has been shown to counteract the neurotoxic effects of amyloid-β (Aβ) by inhibiting the activity of caspase-3 and caspase-9, restoring the BAX/BCL2 ratio, and downregulating the expression of pro-apoptotic genes like Bax, Gsk3b, Fas, and Fasl.[1][2][3]
Q2: In which experimental models has this compound demonstrated neuroprotective effects?
A2: this compound has shown significant neuroprotective potential in in vitro models of:
-
Alzheimer's Disease: Against amyloid-β (Aβ)-induced neurotoxicity.[1][2][3]
-
Hypoxia and Ischemia: Demonstrating efficacy in post-treatment paradigms.[3]
While direct studies on this compound in Parkinson's disease models are limited in the available literature, a related peptide fusion protein, PEP-1-HO-1, has shown neuroprotective effects in an MPTP-induced mouse model of Parkinson's disease, suggesting a potential area for future investigation with this compound.[4]
Q3: What is the recommended starting concentration for this compound in neuroprotection assays?
A3: Based on published studies, effective concentrations of this compound for neuroprotection in post-treatment paradigms against Aβ-induced neurotoxicity are 5 µM and 10 µM.[3] A concentration of 10 µM was also effective in restoring neurite outgrowth.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Media | - this compound has low aqueous solubility. - The final concentration of DMSO is too low to maintain solubility. - The stock solution was not properly dissolved. - Interaction with components in the cell culture media. | - Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO. - When diluting into your culture medium, ensure the final DMSO concentration is between 0.1% and 0.5% to maintain solubility and minimize cytotoxicity. - Perform serial dilutions in DMSO before the final dilution into the medium. - Pre-warm the cell culture medium to 37°C before adding the this compound/DMSO solution. - Add the this compound/DMSO solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. |
| High Variability in Experimental Results | - Inconsistent cell seeding density. - Variability in the preparation of the neurotoxic agent (e.g., Aβ oligomers). - Inconsistent incubation times. - Pipetting errors. | - Ensure a homogenous cell suspension and accurate cell counting before seeding. - Standardize the protocol for preparing and applying the neurotoxic stimulus. For Aβ, ensure consistent oligomer preparation. - Use a multichannel pipette for adding reagents and ensure consistent timing for all treatment steps. - Include appropriate positive and negative controls in every experiment. |
| Unexpected Cytotoxicity at "Neuroprotective" Concentrations | - The final DMSO concentration is too high. - The specific cell line is highly sensitive to this compound or DMSO. - Contamination of the cell culture. | - Perform a vehicle control experiment with varying concentrations of DMSO to determine the toxicity threshold for your cell line. Keep the final DMSO concentration below 0.1% if possible. - Conduct a dose-response curve for this compound on your specific cell line without the neurotoxic agent to determine its intrinsic cytotoxicity. - Regularly test cell cultures for mycoplasma contamination. |
| No or Low Neuroprotective Effect Observed | - The concentration of this compound is suboptimal. - The timing of this compound treatment is not appropriate for the experimental model. - The neurotoxic insult is too severe. - The half-life of this compound in the culture medium is short. | - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM). - In post-treatment paradigms, vary the time point of this compound addition after the neurotoxic insult. - Titrate the concentration of the neurotoxic agent to induce a moderate level of cell death (e.g., 50-70%) to create a window for observing neuroprotection. - Consider replenishing the media with fresh this compound during long-term experiments, although data on its stability in culture is limited. |
Data Presentation
Table 1: Summary of Effective this compound Concentrations in an In Vitro Alzheimer's Disease Model
| Parameter | Aβ Treatment | This compound Post-treatment | Result |
| Caspase-9 Activity | 10 µM | 5 µM | Activity decreased from 198% to 162% of control |
| 10 µM | 10 µM | Activity decreased from 198% to 117% of control | |
| Caspase-3 Activity | 10 µM | 5 µM | Activity decreased from 202% to 170% of control |
| 10 µM | 10 µM | Activity decreased from 202% to 162% of control | |
| Neurite Outgrowth | 10 µM | 10 µM | Increased from 52% to 77% of control |
| Data synthesized from a study on Aβ-induced neurotoxicity.[3] |
Experimental Protocols
Cell Viability (MTT) Assay for Neuroprotection
Objective: To determine the protective effect of this compound against a neurotoxic insult by measuring cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., pre-aggregated Aβ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Induce neurotoxicity by treating the cells with the neurotoxic agent for the desired duration (e.g., 24 hours with 10 µM Aβ). Include untreated control wells.
-
After the neurotoxic insult, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control (DMSO at the same final concentration).
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature on a shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the effect of this compound on the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Protocol:
-
Culture and treat cells with the neurotoxic agent and this compound as described in the MTT assay protocol.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in chilled lysis buffer and incubating on ice.
-
Determine the protein concentration of each lysate using a Bradford or BCA assay to normalize the results.
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate per well.
-
Prepare the reaction mix by adding DTT to the reaction buffer, as specified in the kit protocol.
-
Add the reaction mix to each well containing the cell lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Neurite Outgrowth Assay
Objective: To assess the effect of this compound on the restoration of neurites in neurons damaged by a neurotoxic agent.
Materials:
-
Neuronal cell line capable of differentiation (e.g., PC12, SH-SY5Y) or primary neurons
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Differentiation medium (containing a low serum concentration and a differentiation factor like NGF for PC12 cells)
-
Neurotoxic agent
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Protocol:
-
Seed cells on coated plates or coverslips.
-
Differentiate the cells by incubating them in differentiation medium for several days until they exhibit neurites.
-
Treat the differentiated cells with the neurotoxic agent for a specified duration to induce neurite retraction.
-
Replace the medium with fresh differentiation medium containing this compound or a vehicle control.
-
Incubate for 24-72 hours to allow for neurite regrowth.
-
Fix the cells with 4% paraformaldehyde, permeabilize, and block non-specific antibody binding.
-
Incubate with the primary antibody against β-III tubulin, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length per neuron.
Signaling Pathways and Experimental Workflows
Caption: this compound activates non-nuclear ERs, triggering PI3K/Akt and MAPK/ERK pathways, leading to neuroprotection.
Caption: Workflow for optimizing this compound concentration for neuroprotection.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. pnas.org [pnas.org]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEP-1-HO-1 prevents MPTP-induced degeneration of dopaminergic neurons in a Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Experimental Guides
This technical support center addresses common challenges for two distinct entities that may be referred to as "PaPE-1" in different research contexts: Pathway Preferential Estrogen-1 (this compound) , a selective estrogen receptor modulator, and Palmitoyl-Protein Thioesterase 1 (PPT1) , a critical enzyme in protein depalmitoylation.
Section 1: this compound (Pathway Preferential Estrogen-1)
This compound is a synthetic estrogen that preferentially activates extranuclear and membrane-associated estrogen receptor (ER) signaling pathways without significantly stimulating the nuclear signaling pathways that regulate gene transcription of targets like the progesterone (B1679170) receptor. This selectivity makes it a valuable tool for studying non-genomic estrogen signaling in metabolic, vascular, and neuroprotective research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is designed to selectively activate non-nuclear estrogen receptors. Unlike estradiol (B170435) (E2), which activates both nuclear and non-nuclear pathways, this compound shows minimal activation of nuclear-initiated ER gene targets. It strongly activates downstream pathways like MAPK and mTOR, which are initiated by ERs located outside the nucleus (e.g., at the plasma membrane).
Q2: Why doesn't this compound stimulate proliferation in hormone-dependent cancer cells like MCF-7? A2: Proliferation in cells like MCF-7 is primarily driven by the nuclear action of estrogen receptors, leading to the transcription of genes that promote cell cycle progression. Since this compound is a "Pathway Preferential Estrogen" that avoids this nuclear pathway, it does not stimulate this proliferative response, unlike estradiol.
Q3: What is the binding affinity of this compound for estrogen receptors ERα and ERβ? A3: this compound exhibits a significantly lower binding affinity for ERα and ERβ compared to estradiol, binding approximately 50,000-fold less effectively. Its activity relies on activating signaling cascades from extranuclear receptors rather than high-affinity binding to nuclear receptors.
Q4: What are the key applications of this compound in in vitro research? A4: this compound is primarily used to:
-
Isolate and study the effects of non-nuclear ER signaling pathways (e.g., MAPK, PI3K/Akt, mTOR).
-
Investigate the neuroprotective effects of estrogen signaling in models of Alzheimer's disease, where it has been shown to protect neurons from Aβ-induced apoptosis.[1][2]
-
Explore metabolic and vascular benefits of estrogen signaling without the associated risks of stimulating reproductive tissues.
Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Suggested Solution |
| No activation of MAPK/Akt pathways observed after this compound treatment. | 1. Incorrect Cell Model: The cell line may not express sufficient levels of extranuclear estrogen receptors. 2. Suboptimal Concentration: The concentration of this compound may be too low. 3. Timing: The time point for analysis may be too early or too late to observe peak phosphorylation. | 1. Confirm ERα/ERβ expression and localization via immunofluorescence or subcellular fractionation. 2. Perform a dose-response experiment. In mouse neocortical neurons, protective effects against Aβ toxicity were seen following 24h exposure.[1] 3. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to detect rapid phosphorylation events. |
| Unexpected activation of nuclear ER target genes (e.g., progesterone receptor). | 1. High Concentration: At very high concentrations, this compound might lose its pathway specificity. 2. Contamination: The this compound stock may be contaminated with estradiol or another potent estrogen. | 1. Lower the concentration of this compound used in the experiment. 2. Verify the purity of the compound via HPLC. Ensure proper handling to avoid cross-contamination in the lab. |
| Cell toxicity observed at effective concentrations. | 1. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. 2. Off-Target Effects: The specific cell line may be sensitive to this compound or its metabolites. | 1. Ensure the final solvent concentration is low and consistent across all treatments, including a vehicle-only control. 2. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold of this compound for your specific cell line.[1] |
Experimental Protocols & Data
Protocol: Assessing this compound-Mediated Neuroprotection
This protocol is adapted from studies on Aβ-induced neurotoxicity in primary neocortical neurons.[1]
-
Cell Culture: Plate primary mouse neocortical neurons in appropriate culture plates and allow them to mature.
-
Treatment:
-
Pre-treat cells with Amyloid-β (Aβ) peptides (e.g., 5-10 µM) to induce apoptosis and neurotoxicity.
-
Following the Aβ challenge, treat the cells with this compound at various concentrations.
-
-
Incubation: Incubate the cells for 24 hours.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using an MTT or LDH assay to assess neurotoxicity.[1]
-
Apoptosis: Quantify apoptosis by measuring the mitochondrial membrane potential, caspase-3 activation, or the BAX/BCL2 ratio via Western blot or specific assay kits.[1]
-
Signaling Pathway Activation: Lyse cells at earlier time points (e.g., 30 minutes) post-PaPE-1 treatment and perform Western blotting for phosphorylated forms of MAPK (p-ERK) and Akt (p-Akt) to confirm pathway activation.
-
This compound Signaling Pathway
Caption: this compound selectively activates extranuclear ERs, triggering pro-survival pathways.
Section 2: PPT1 (Palmitoyl-Protein Thioesterase 1)
PPT1 is a lysosomal hydrolase that removes long-chain fatty acids, primarily palmitate, from modified cysteine residues in proteins (a process called depalmitoylation).[3][4] This function is crucial for protein localization, trafficking, and degradation. Mutations that inactivate PPT1 cause the fatal neurodegenerative lysosomal storage disorder, Infantile Neuronal Ceroid Lipofuscinosis (INCL).[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PPT1? A1: PPT1 is a depalmitoylating enzyme that cleaves the thioester bond linking palmitate (a 16-carbon fatty acid) to cysteine residues on S-palmitoylated proteins.[3][7] This process is essential for recycling synaptic vesicle proteins and for the degradation of proteins within the lysosome.[7][8]
Q2: Where is PPT1 located within the cell? A2: While primarily known as a soluble lysosomal enzyme, studies have also shown PPT1 to be present in presynaptic compartments, including synaptosomes and synaptic vesicles, highlighting its role in neuronal function.[4][7][9]
Q3: How is PPT1 activity typically measured in vitro? A3: PPT1 activity is measured using an enzyme assay with a specific substrate that becomes fluorescent upon cleavage by the enzyme.[5] The increase in fluorescence over time is directly proportional to the enzyme's activity. This test can be performed on samples from patient-derived fibroblasts, blood, or tissue lysates.[5]
Q4: What are the consequences of PPT1 deficiency in vitro? A4: In vitro models of PPT1 deficiency, such as neurons from PPT1-knockout mice, show impaired synaptic vesicle recycling, abnormal trafficking of palmitoylated proteins, and poor axonal extension.[4][7] This is due to the accumulation of palmitoylated proteins that remain improperly anchored to membranes.[7]
Troubleshooting Guide for PPT1 & Palmitoylation Experiments
| Problem | Potential Cause | Suggested Solution |
| Low or no signal in PPT1 enzyme activity assay. | 1. Inactive Enzyme: The recombinant PPT1 may be misfolded or degraded. Patient-derived samples may have mutations causing no activity.[6] 2. Incorrect Buffer/pH: Lysosomal hydrolases like PPT1 have an optimal acidic pH. The assay buffer may be at the wrong pH. 3. Inhibitor Presence: The sample lysate may contain endogenous inhibitors. | 1. Use a positive control with known active PPT1. Confirm protein integrity via SDS-PAGE. 2. Ensure the assay buffer is at the optimal pH for PPT1 activity (typically pH 4.0-4.5). 3. Dilute the sample or use a purification step to remove potential inhibitors. |
| High background in palmitoylation detection assays (e.g., ABE). | 1. Incomplete Blocking: Free cysteine thiols were not fully blocked by the blocking agent (e.g., NEM).[10][11] 2. Non-specific Cleavage: The hydroxylamine (B1172632) (HAM) step may be causing cleavage of other bonds, or the HAM itself is contaminated. 3. Non-specific Binding: The biotinylated proteins may be binding non-specifically to the streptavidin beads. | 1. Optimize NEM concentration and incubation time.[10] Include a "minus-hydroxylamine" control; any signal in this lane is a false positive.[12] 2. Test different HAM concentrations and ensure it is freshly prepared. 3. Increase the number and stringency of washes after incubation with streptavidin beads. |
| Difficulty detecting palmitoylation of a specific protein. | 1. Low Stoichiometry: Palmitoylation can be transient or occur on only a small fraction of the total protein pool. 2. Poor Antibody: The antibody used for Western blotting may have low affinity or may not recognize the protein after the assay chemistry. 3. Inefficient Labeling: For large or complex proteins, labeling efficiency in assays like acyl-PEG exchange (APEGS) can be low and require optimization.[10] | 1. Enrich for your protein of interest via immunoprecipitation before the palmitoylation assay. 2. Test multiple antibodies and ensure they work well for Western blotting. 3. Optimize reagent concentrations and incubation times for the specific target protein.[10] |
Experimental Protocols & Data
Protocol: Acyl-Biotin Exchange (ABE) Assay
This protocol is a standard method to detect S-palmitoylation of proteins.[11]
-
Lysis & Blocking:
-
Lyse cells or tissues in a buffer containing a blocking agent like N-ethylmaleimide (NEM) to cap all free cysteine thiols.
-
Incubate for 1-4 hours at room temperature to ensure complete blocking.
-
-
NEM Removal:
-
Remove excess NEM by protein precipitation (e.g., with chloroform/methanol) followed by resuspension.
-
-
Thioester Cleavage:
-
Divide the sample into two aliquots.
-
Treat one aliquot with hydroxylamine (HAM) at neutral pH to specifically cleave palmitate-cysteine thioester bonds, exposing a free thiol.
-
Treat the second aliquot with a control buffer (e.g., Tris) instead of HAM. This is the crucial negative control (-HAM).[12]
-
-
Biotinylation:
-
Label the newly exposed thiols in both +HAM and -HAM samples with a thiol-reactive biotinylating agent (e.g., HPDP-Biotin).
-
-
Capture & Detection:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins and analyze them by Western blotting for your protein of interest. A positive signal in the +HAM lane but not the -HAM lane confirms palmitoylation.
-
Table: IC50 Values of Known PPT1 Inhibitors
This data is useful for in vitro studies requiring inhibition of PPT1 activity.[3]
| Compound | IC50 | Notes |
| Palmostatin B | 11.8 nM | Highly potent inhibitor. |
| Orlistat | 178.8 nM | FDA-approved drug, repurposed as a PPT1 inhibitor. |
| ABC44 | 1.26 µM | |
| Amodiaquine | 344 µM | Antimalarial drug with inhibitory activity against PPT1. |
| Chloroquine | 47.2 µM | Activity reported in neuroblastoma cell lines. |
| Hydroxychloroquine | 109.1 µM | Activity reported in neuroblastoma cell lines. |
Workflow for Identifying PPT1 Substrates
Caption: Acyl-Biotin Exchange (ABE) workflow to detect S-palmitoylated proteins.
References
- 1. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Depalmitoylation by Palmitoyl-Protein Thioesterase 1 in Neuronal Health and Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. battendiseasenews.com [battendiseasenews.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Palmitoyl protein thioesterase-1 deficiency impairs synaptic vesicle recycling at nerve terminals, contributing to neuropathology in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ppt1-deficiency dysregulates lysosomal Ca++-homeostasis contributing to pathogenesis in a mouse model of CLN1 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing PaPE-1 Degradation in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of "PaPE-1" in their experimental setups. As "this compound" can refer to several different molecules, this guide addresses the most common interpretations:
-
Palmitoyl-Protein Thioesterase 1 (PPT1): A lysosomal enzyme critical in protein depalmitoylation.
-
Pathway Preferential Estrogen-1 (this compound): A synthetic small molecule designed to selectively activate non-nuclear estrogen receptors.
-
Pap1 (Transcription Factor): A fission yeast transcription factor involved in the oxidative stress response.
Please select the section relevant to your research.
Section 1: Palmitoyl-Protein Thioesterase 1 (PPT1)
This section provides guidance on preventing the degradation and maintaining the enzymatic activity of Palmitoyl-Protein Thioesterase 1 (PPT1).
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for recombinant PPT1?
A1: Recombinant PPT1 should be stored in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the enzyme at -20°C or -80°C.[1][2] The storage buffer is also crucial for maintaining stability.
Q2: What is a recommended storage buffer for PPT1?
A2: A commonly used storage buffer for recombinant PPT1 is phosphate-buffered saline (PBS) containing 1 mM EDTA and 1 mM β-glycerol phosphate.[3][4] Another option is a Tris/PBS-based buffer containing 6% trehalose.[1] For long-term storage, adding 5-50% glycerol (B35011) to the buffer is also recommended.[1]
Q3: What is the expected in-vivo half-life of intravenously administered recombinant PPT1?
A3: In mouse models, intravenously injected recombinant human PPT1 is cleared rapidly from the plasma, with a half-life of approximately 10 minutes.[5]
Q4: Can mutations affect PPT1 stability?
A4: Yes, certain mutations in the PPT1 gene can lead to protein misfolding and degradation.[6] These mutations are associated with infantile and late-onset neuronal ceroid lipofuscinosis.[6] Computational analyses have identified specific mutations that are predicted to destabilize the protein structure.[7]
Troubleshooting Guide: PPT1 Degradation and Loss of Activity
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity in assays | 1. Improper storage of recombinant PPT1.[1][2] 2. Repeated freeze-thaw cycles of the enzyme stock.[1] 3. Incorrect assay buffer pH.[8] | 1. Store at -80°C in a recommended buffer with glycerol.[1][4] 2. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles.[1] 3. Ensure the assay buffer is at the optimal pH for PPT1 activity (typically around pH 4.5 for lysosomal enzymes).[8] |
| Degradation bands on Western blot | 1. Proteolytic degradation during sample preparation.[9] 2. Instability of mutant PPT1 protein.[6] | 1. Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[9] 2. If working with mutant forms, consider expressing them at lower temperatures to aid proper folding. |
| Inconsistent results between experiments | 1. Variable enzyme activity due to storage issues.[1] 2. Degradation of PPT1 during the experiment. | 1. Use a fresh aliquot of PPT1 for each experiment.[4] 2. Minimize the time the enzyme is kept at room temperature and use a stabilizing buffer if possible. |
Data Presentation: Recommended Storage Conditions for Recombinant PPT1
| Parameter | Condition | Reference |
| Storage Temperature | -20°C to -80°C | [1][4] |
| Storage Buffer | Phosphate-buffered saline with 1 mM EDTA and 1 mM β-glycerol phosphate | [3][4] |
| Tris/PBS-based buffer with 6% Trehalose | [1] | |
| Additives | 5-50% Glycerol for long-term storage | [1] |
| Freeze-Thaw Cycles | Avoid repeated cycles by aliquoting | [1][2] |
Experimental Protocol: Maintaining PPT1 Activity in an In Vitro Assay
-
Enzyme Handling:
-
Thaw a fresh aliquot of recombinant PPT1 on ice.[4]
-
Keep the enzyme on ice throughout the experimental setup.
-
Dilute the enzyme to the desired working concentration in a pre-chilled assay buffer.
-
-
Assay Buffer Preparation:
-
Prepare a sodium acetate (B1210297) buffer at pH 4.5.[8]
-
The buffer should contain appropriate substrates for the PPT1 enzyme activity assay (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside).[3]
-
-
Assay Procedure:
-
Pre-warm the assay plate and buffer to the desired reaction temperature (e.g., 37°C).
-
Add the diluted PPT1 enzyme to the wells containing the assay buffer and substrate.
-
Incubate for the desired time, protecting from light if using a fluorescent substrate.
-
Stop the reaction and measure the signal according to the assay manufacturer's instructions.
-
-
Controls:
-
Include a no-enzyme control to measure background signal.
-
Use a known active lot of PPT1 as a positive control if available.
-
Visualization: PPT1's Role in Lysosomal Degradation
Caption: Role of PPT1 in the lysosomal degradation pathway.
Section 2: Pathway Preferential Estrogen-1 (this compound) Compound
This section provides guidance on preventing the chemical degradation of the small molecule compound, Pathway Preferential Estrogen-1 (this compound).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[10]
Q2: How should I store this compound stock solutions?
A2: For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[10] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: It is common for compounds dissolved in DMSO to precipitate when diluted in aqueous media.[11] You can try vortexing, sonicating, or gently warming the solution in a 37°C water bath to help redissolve the precipitate.[10] Ensure the compound is fully dissolved before adding it to your cells.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO varies between cell types. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity.[12] You should perform a vehicle control experiment to determine the effect of DMSO on your specific cells.
Troubleshooting Guide: this compound Compound Instability and Precipitation
| Problem | Possible Cause | Suggested Solution |
| Precipitation in cell culture medium | 1. Poor aqueous solubility of this compound.[11] 2. High concentration of the this compound stock solution leading to a high final concentration in the medium. | 1. Vortex, sonicate, or gently warm the solution to aid dissolution.[10] 2. Prepare a more dilute stock solution in DMSO and add a larger volume to your medium, ensuring the final DMSO concentration remains non-toxic.[11] |
| Inconsistent experimental results | 1. Degradation of this compound in stock solution over time. 2. Precipitation of the compound leading to a lower effective concentration. | 1. Use freshly prepared dilutions from a properly stored stock solution. Store stock solutions at -20°C for no longer than 3 months.[10] 2. Visually inspect for precipitation before each use. If precipitation is observed, follow the steps to redissolve it. |
| Loss of compound activity | 1. Chemical degradation due to improper storage or handling. | 1. Store stock solutions at -20°C in tightly sealed vials to prevent exposure to moisture and light. 2. For aqueous solutions, prepare them fresh before use and do not store for more than 24 hours.[10] |
Data Presentation: Recommended Storage and Handling of this compound Solutions
| Parameter | Recommendation | Reference |
| Solvent for Stock Solution | DMSO | [10] |
| Stock Solution Storage Temp. | -20°C | [10] |
| Stock Solution Shelf Life | Up to 3 months | [10] |
| Aqueous Solution Preparation | Prepare fresh before use | [10] |
| Aqueous Solution Shelf Life | Do not store for more than 24 hours | [10] |
| Final DMSO Concentration | < 0.5%, ideally < 0.1% | [12] |
Experimental Protocol: Preparation and Use of this compound in Cell Culture
-
Stock Solution Preparation:
-
Dissolve the this compound powder in high-purity DMSO to a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
-
Ensure the final DMSO concentration is below the toxic level for your cells.
-
-
Application to Cells:
-
Mix the this compound working solution well by gentle pipetting.
-
Add the working solution to your cell cultures.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration.
-
Monitor the cells for any signs of precipitation or toxicity.
-
Visualization: this compound Experimental Workflow
Caption: A typical experimental workflow for using the this compound compound.
Section 3: Pap1 Transcription Factor
This section provides guidance on preventing the degradation of the fission yeast transcription factor Pap1, particularly during protein extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the main degradation pathway for Pap1?
A1: Pap1 is degraded via the ubiquitin-proteasome pathway.[13][14][15] The E2 ubiquitin-conjugating enzyme Rhp6/Ubc2 and the E3 ubiquitin-protein ligase Ubr1 are responsible for its ubiquitylation.[13][15]
Q2: What is the approximate half-life of Pap1 in wild-type fission yeast?
A2: In wild-type S. pombe cells, Pap1 has a half-life of about 50 minutes.[13][16]
Q3: How can I stabilize Pap1 for experimental analysis?
A3: To stabilize Pap1, you can use proteasome inhibitors in your lysis buffer.[13] Additionally, performing experiments in proteasome mutant yeast strains will also lead to Pap1 stabilization.[13][16]
Q4: My Pap1 protein appears as multiple bands or a smear on a Western blot. What could be the cause?
A4: Multiple bands or smearing can be due to protein degradation during sample preparation.[9][17][18] It is crucial to use a robust lysis protocol that includes protease and proteasome inhibitors and to work quickly on ice.[9][17]
Troubleshooting Guide: Pap1 Degradation in Yeast Experiments
| Problem | Possible Cause | Suggested Solution |
| Low or no Pap1 signal on Western blot | 1. Rapid degradation of Pap1 during sample preparation.[13][16] 2. Inefficient protein extraction. | 1. Add a cocktail of protease inhibitors and a proteasome inhibitor (e.g., MG132) to your lysis buffer.[9][17] Keep samples on ice at all times. 2. Use a proven yeast protein extraction protocol, such as alkaline lysis with TCA precipitation or glass bead lysis.[19][20][21] |
| Multiple lower molecular weight bands | 1. Proteolytic cleavage of Pap1.[18] | 1. Ensure protease inhibitors are fresh and used at the recommended concentration.[17] 2. Minimize the time between cell harvesting and sample denaturation in SDS-PAGE buffer. |
| Inconsistent Pap1 levels between replicates | 1. Variable degradation between samples. | 1. Standardize your protein extraction procedure to ensure all samples are treated identically and for the same duration. |
Data Presentation: Pap1 Stability and Stabilization
| Parameter | Value/Condition | Reference |
| Half-life in wild-type cells | ~50 minutes | [13][16] |
| Degradation Pathway | Ubiquitin-Proteasome System | [13][14][15] |
| Key Ubiquitylation Enzymes | Rhp6/Ubc2 (E2), Ubr1 (E3) | [13][15] |
| Stabilization Method | Use of proteasome inhibitors (e.g., MG132) | [13] |
| Analysis in proteasome mutant strains (e.g., mts2-1) | [13][16] |
Experimental Protocol: Yeast Protein Extraction for Pap1 Western Blotting
This protocol is adapted from methods designed to rapidly extract yeast proteins and minimize degradation.[19][21]
-
Cell Harvesting:
-
Grow yeast cells to the desired optical density.
-
Harvest approximately 5 OD600 units of cells by centrifugation at 3000 x g for 5 minutes.
-
Completely remove the supernatant. The cell pellet can be processed immediately or stored at -80°C.
-
-
Lysis Buffer Preparation:
-
Prepare a fresh extraction buffer: 0.1 M NaOH, 0.05 M EDTA, 2% SDS, 2% 2-mercaptoethanol.[21]
-
Add a protease inhibitor cocktail (e.g., Roche cOmplete™) and a proteasome inhibitor (e.g., 100 µM MG132) to the lysis buffer immediately before use.
-
-
Protein Extraction:
-
Sample Preparation for SDS-PAGE:
-
Add 50 µl of 4x SDS-PAGE loading buffer.
-
Vortex the sample thoroughly.
-
Centrifuge at maximum speed for 5 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube and boil for 5 minutes before loading on an SDS-PAGE gel.
-
Visualization: Pap1 Degradation Pathway
Caption: The degradation of Pap1 via the ubiquitin-proteasome system.
References
- 1. cusabio.com [cusabio.com]
- 2. Reconstitution and Storage of Recombinant Proteins - Chamot Biology [admin.en.chamot-bio.com]
- 3. Intravenous high-dose enzyme replacement therapy with recombinant palmitoyl-protein thioesterase reduces visceral lysosomal storage and modestly prolongs survival in a preclinical mouse model of infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human recombinant palmitoyl protein thioesterase-1 (PPT1) for preclinical evaluation of enzyme replacement therapy for infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Computational and structural investigation of Palmitoyl-Protein Thioesterase 1 (PPT1) protein causing Neuronal Ceroid Lipofuscinoses (NCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histochemical Localization of Palmitoyl Protein Thioesterase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Fission Yeast 26S Proteasome Mutants Are Multi-Drug Resistant Due to Stabilization of the Pap1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of ubiquitin-proteasome system components affecting the degradation of the transcription factor Pap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fission yeast 26S proteasome mutants are multi-drug resistant due to stabilization of the Pap1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fission Yeast 26S Proteasome Mutants Are Multi-Drug Resistant Due to Stabilization of the Pap1 Transcription Factor | PLOS One [journals.plos.org]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. southernbiotech.com [southernbiotech.com]
- 19. pages.charlotte.edu [pages.charlotte.edu]
- 20. researchgate.net [researchgate.net]
- 21. Complete Yeast Protein Extraction [protocols.io]
PaPE-1 Technical Support Center: Investigating Off-Target Effects in Neuronal Cell Lines
Welcome to the technical support center for researchers utilizing PaPE-1 (Pathway Preferential Estrogen-1) in neuronal cell line experiments. This resource provides troubleshooting guidance and frequently asked questions to address potential challenges and unexpected results, with a focus on distinguishing on-target activity from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neuronal cell lines?
A1: this compound is designed as a selective activator of non-nuclear estrogen receptor (ER) signaling pathways.[1][2][3] In neuronal cells, particularly in models of Alzheimer's disease, its primary on-target effect is neuroprotection against amyloid-β (Aβ)-induced toxicity.[1][3] This is achieved through the activation of extranuclear-initiated ER-regulated genes, which in other cell lines has been shown to involve the MAPK and mTOR signaling pathways.[1] this compound's neuroprotective effects include inhibiting apoptosis by downregulating pro-apoptotic factors like Bax, Gsk3b, Fas, and Fasl, while upregulating the anti-apoptotic factor Bcl2.[1][2] It also restores neurite outgrowth and inhibits the expression of several genes associated with Alzheimer's disease.[1][2]
Q2: Are there any known off-target binding partners for this compound?
A2: Currently, there is no publicly available data from comprehensive off-target binding assays for this compound. The existing research focuses on its intended mechanism of selectively activating non-nuclear ER signaling. The term "off-target" in the context of this compound in the available literature does not refer to unintended binding to other receptors or enzymes in the classical sense.
Q3: I am observing unexpected cellular responses after this compound treatment. Could these be off-target effects?
A3: While direct off-target binding hasn't been characterized, unexpected cellular responses could stem from several factors. It is crucial to differentiate between true off-target effects, complex on-target signaling, and experimental variability. For instance, one study noted a controversial role for this compound in the external apoptotic pathway, as it downregulated Aβ-induced Fas/FAS expression but upregulated FasL expression.[3] This highlights the complexity of its signaling and could be misinterpreted as an off-target effect. We recommend following the troubleshooting guide below to systematically investigate your observations.
Q4: How can I experimentally assess potential off-target effects of this compound in my neuronal cell line?
A4: To investigate potential off-target effects, a multi-pronged approach is recommended. This could include:
-
Target Engagement Assays: Confirm that this compound is engaging with non-nuclear ERs in your specific cell line.
-
RNA-Seq/Proteomics: Perform unbiased transcriptomic or proteomic analysis to identify global changes in gene or protein expression that are not readily explained by the known on-target pathway.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to screen for unexpected morphological or functional changes in your cells.
-
Use of Controls: Employ a structurally related but inactive compound as a negative control, and a known pan-ER agonist as a positive control to differentiate between non-nuclear ER-mediated effects and other potential interactions.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues and unexpected findings during experiments with this compound in neuronal cell lines.
Issue 1: Inconsistent Neuroprotective Effects
| Potential Cause | Troubleshooting Step | Recommended Action |
| Aβ Aggregate Variability | Aβ oligomers and fibrils can vary between preparations, leading to inconsistent toxicity. | Standardize your Aβ preparation protocol. Characterize Aβ aggregates by Western blot or electron microscopy before each experiment. |
| Cell Line Passage Number | High passage numbers can lead to phenotypic drift and altered drug responses. | Use low-passage number cells and maintain a consistent passaging schedule. |
| This compound Degradation | Improper storage or handling can lead to degradation of the compound. | Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Suboptimal this compound Concentration | The optimal concentration for neuroprotection may vary between cell lines. | Perform a dose-response curve to determine the EC50 for neuroprotection in your specific neuronal cell line. |
Issue 2: Unexpected Changes in Gene or Protein Expression
| Potential Cause | Troubleshooting Step | Recommended Action |
| Complex On-Target Signaling | The non-nuclear ER signaling pathway is complex and can have broad downstream effects. | Review the literature on non-nuclear ER signaling in neurons. The observed changes may be part of the on-target mechanism. |
| Cellular Stress Response | High concentrations of this compound or prolonged incubation times may induce a cellular stress response. | Perform a toxicity assay (e.g., LDH or MTT assay) to ensure the working concentration of this compound is not cytotoxic. |
| Potential Off-Target Activity | The observed changes may be due to interaction with an unknown target. | Use an orthogonal approach to validate your findings, such as siRNA knockdown of the intended target (ERs) to see if the unexpected effect is abolished. |
Experimental Protocols
Key Experiment: Assessing this compound Neuroprotection against Aβ-induced Toxicity
This protocol outlines a general method for evaluating the neuroprotective effects of this compound in a neuronal cell line.
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary neocortical neurons) at an appropriate density in a 96-well plate and allow them to adhere and differentiate according to your standard protocol.
-
Aβ Preparation: Prepare Aβ1-42 oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute the Aβ in cell culture medium and incubate to allow for aggregation.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO) only.
-
Aβ Toxicity Group: Treat cells with the prepared Aβ oligomers.
-
This compound Treatment Group: Co-treat or post-treat cells with Aβ and various concentrations of this compound.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or by quantifying LDH release into the culture medium.
-
Apoptosis Assays (Optional): To further investigate the mechanism, you can perform assays to measure caspase-3/7 activity, or use immunofluorescence to detect markers of apoptosis like cleaved caspase-3 or TUNEL staining.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound in neuronal cells.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PaPE-1 (Pathway Preferential Estrogen-1)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PaPE-1. Our goal is to help you address variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Pathway Preferential Estrogen-1) is a novel, structurally designed estrogen that selectively activates a subset of estrogen receptor (ER) signaling pathways.[1] Unlike estradiol, this compound has a significantly lower binding affinity for ERs and preferentially activates extranuclear-initiated signaling cascades, such as those involving mTOR and MAPK, over direct nuclear gene regulation.[2][3] This pathway-preferential action allows it to confer beneficial effects, like neuroprotection, without stimulating reproductive tissues.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is crucial to use a consistent, low final concentration of the solvent (e.g., <0.5%) in your experiments to avoid solvent-induced artifacts.[4] Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: What are the key signaling pathways activated by this compound in the context of neuroprotection?
A3: this compound exerts its neuroprotective effects primarily through the activation of non-nuclear estrogen receptor signaling.[5] This involves the mTOR and MAPK signaling pathways.[2] A key downstream effect is the inhibition of apoptosis. This compound has been shown to suppress the activation of caspase-9 and caspase-3 and to restore the BAX/BCL2 ratio, indicating a strong inhibition of the mitochondrial apoptotic pathway.[6]
Q4: Can this compound be used in in vivo models?
A4: Yes, this compound has been used in mouse models, demonstrating beneficial metabolic effects without adverse impacts on reproductive tissues.[3][7] Pharmacokinetic studies have been conducted to determine its concentration in blood after subcutaneous injection or pellet implantation.[1] When planning in vivo studies, it is essential to perform preliminary pharmacokinetic and pharmacodynamic assessments to determine the optimal dosing and administration route for your specific model.
Troubleshooting Guides
Variability in experimental outcomes can arise from multiple sources. Below are troubleshooting guides for common assays used to evaluate the efficacy of this compound.
Cell Viability and Neuroprotection Assays (e.g., against Aβ-induced toxicity)
| Observation/Issue | Potential Cause | Recommended Solution |
| High variability in cell viability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells.[8] 2. Edge effects: Evaporation in the outer wells of the plate.[9] 3. Inconsistent Aβ aggregation: Amyloid-β (Aβ) peptide aggregation is highly sensitive to preparation and handling.[10][11] | 1. Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette for seeding. 2. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media. 3. Prepare Aβ aggregates using a standardized and consistent protocol. Use freshly prepared aggregates for each experiment. |
| This compound shows no protective effect. | 1. Sub-optimal this compound concentration: The concentration used may be too low to elicit a response. 2. Incorrect timing of treatment: this compound may be added too late relative to the insult (e.g., Aβ treatment).[6] 3. Cell passage number: High passage numbers can alter cellular responses.[12] | 1. Perform a dose-response curve to determine the optimal protective concentration of this compound for your specific cell type and insult. 2. Optimize the timing of this compound co-treatment or post-treatment. For example, one study showed efficacy with post-treatment after 24 hours of Aβ exposure.[6] 3. Use cells within a consistent and low passage number range for all experiments. |
| High background or false positives in viability assays (e.g., MTT). | 1. Direct reduction of assay reagent: this compound may directly reduce the MTT tetrazolium salt, independent of cell viability.[4] 2. Contamination: Mycoplasma or other microbial contamination can affect assay results.[12] | 1. Perform a cell-free control by incubating this compound with the MTT reagent to check for direct reduction. Consider using an alternative viability assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo®).[4] 2. Regularly test cell cultures for mycoplasma contamination. |
Caspase Activity Assays
| Observation/Issue | Potential Cause | Recommended Solution |
| Inconsistent caspase activation in positive controls. | 1. Inefficient cell lysis: Incomplete release of caspases from cells.[13] 2. Sub-optimal apoptosis induction: The method used to induce apoptosis is not consistently effective. | 1. Optimize the cell lysis buffer and procedure. Ensure complete cell disruption while preserving enzyme activity.[13][14] 2. Titrate the apoptosis-inducing agent and optimize the incubation time to achieve consistent and robust caspase activation. |
| High background fluorescence/luminescence. | 1. Autofluorescence of this compound: The compound itself may be fluorescent at the assay wavelengths. 2. Substrate degradation: Spontaneous breakdown of the caspase substrate. | 1. Run a control with this compound in the absence of cell lysate to measure its intrinsic fluorescence. 2. Prepare fresh substrate for each experiment and protect it from light. Include a "no-enzyme" control to measure background signal.[15] |
| No inhibition of caspase activity by this compound. | 1. Incorrect caspase measured: this compound has been shown to inhibit caspase-9 and -3, but not caspase-8.[6] 2. Assay timing: Caspase activation is transient; the measurement may be taken too early or too late. | 1. Ensure you are measuring the appropriate caspases in the apoptotic pathway relevant to your model.[6] 2. Perform a time-course experiment to determine the peak of caspase activation in your model and measure this compound's effect at that time point. |
Neurite Outgrowth Assays
| Observation/Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent neurite growth in control wells. | 1. Sub-optimal cell density: Cell density can affect neurite extension. 2. Inadequate coating of culture surface: Poor adherence of neurons can inhibit neurite outgrowth. 3. Cell health: Stressed or unhealthy neurons will not extend neurites properly. | 1. Optimize the cell seeding density for your specific neuron type. 2. Ensure proper and consistent coating of plates with substrates like Matrigel, poly-L-lysine, or laminin. 3. Handle neurons gently during plating and use appropriate growth media and supplements. |
| High variability in neurite length measurements. | 1. Inconsistent image acquisition: Variations in focus, exposure, or fields of view. 2. Subjectivity in manual analysis: Manual tracing of neurites can be highly variable. 3. Washing steps introducing variation: Multiple washing steps in staining protocols can lead to cell loss or damage.[16] | 1. Use an automated high-content imaging system with consistent settings for all plates. 2. Use automated image analysis software (e.g., Fiji/ImageJ with appropriate plugins) to quantify neurite length and branching objectively.[17] 3. Consider using live-cell imaging with GFP-labeled neurons to avoid fixation and staining, which reduces processing steps and allows for time-lapse analysis.[16] |
| This compound does not restore neurite outgrowth after insult. | 1. Irreversible neuronal damage: The neurotoxic insult may be too severe, causing damage that cannot be rescued. 2. Inappropriate timing of this compound treatment: The window for therapeutic intervention may have been missed. | 1. Titrate the concentration of the neurotoxic agent to a level that causes significant but not complete neurite retraction, allowing for a window of potential rescue. 2. Test different time points for this compound application (before, during, and after the insult) to find the optimal therapeutic window. |
Gene Expression Analysis (qPCR)
| Observation/Issue | Potential Cause | Recommended Solution |
| High variability in Cq values for replicate samples. | 1. Pipetting errors: Inaccurate dispensing of RNA, cDNA, or qPCR reagents. 2. Poor RNA quality/quantity: RNA degradation or inconsistent RNA concentration in starting material.[18] | 1. Use calibrated pipettes and high-quality tips. Prepare a master mix for qPCR reactions to minimize pipetting variability. 2. Assess RNA integrity (e.g., using a Bioanalyzer) and accurately quantify RNA concentration before reverse transcription. |
| Non-specific amplification or primer-dimers. | 1. Sub-optimal annealing temperature: Temperature is too low, allowing for non-specific primer binding.[19] 2. Poor primer design: Primers may have self-complementarity or bind to off-target sequences.[20] | 1. Perform a gradient PCR to determine the optimal annealing temperature for each primer set.[19] 2. Design primers using established software (e.g., Primer-BLAST) and ensure they span exon-exon junctions to avoid amplifying genomic DNA. Validate primer specificity with a melt curve analysis.[20] |
| Low PCR efficiency. | 1. Inhibitors in the sample: Contaminants from RNA extraction carried over into the qPCR reaction.[21] 2. Sub-optimal primer/template concentration: Incorrect ratio of primers to cDNA. | 1. Use a high-quality RNA extraction kit with a cleanup step. Dilute the cDNA template to reduce the concentration of inhibitors. 2. Titrate primer concentrations to find the optimal level for efficient amplification.[21] |
Data Summary Tables
Table 1: Effect of this compound Post-treatment on Aβ-Induced Caspase Activity
| Treatment Group | Caspase-3 Activity (% of Control) | Caspase-9 Activity (% of Control) | Caspase-8 Activity (% of Control) |
| Control | 100% | 100% | 100% |
| Aβ (10 µM) | 202% | 198% | 166% |
| Aβ (10 µM) + this compound (5 µM) | 170% | 162% | No significant impact |
| Aβ (10 µM) + this compound (10 µM) | 162% | 117% | No significant impact |
| Data summarized from a study on mouse neuronal cell cultures where this compound was added 24 hours after Aβ exposure.[6] |
Table 2: Effect of this compound Post-treatment on Aβ-Induced Reduction in Neurite Outgrowth
| Treatment Group | Neurite Outgrowth (% of Control) |
| Control | 100% |
| Aβ (10 µM) | 52% |
| Aβ (10 µM) + this compound (10 µM) | 77% |
| Data summarized from a study on mouse neuronal cell cultures where this compound was added 24 hours after Aβ exposure.[6] |
Experimental Protocols
Key Experiment: Aβ-Induced Neurotoxicity and this compound Neuroprotection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in primary cortical neurons.
1. Preparation of Aggregated Aβ1-42:
-
Dissolve Aβ1-42 peptide in a suitable solvent (e.g., HFIP) and then evaporate the solvent.
-
Resuspend the peptide film in DMSO and then dilute to the final working concentration in sterile cell culture medium.
-
Incubate the Aβ solution overnight (e.g., at 4°C) to induce aggregation before applying to cell cultures.[2]
2. Cell Culture and Treatment:
-
Plate primary cortical neurons on poly-L-lysine coated plates at a predetermined optimal density.
-
Allow cells to adhere and differentiate for several days in vitro.
-
Treat the neuronal cultures with pre-aggregated Aβ1-42 (e.g., 10 µM) for 24 hours.
-
Following the Aβ treatment, add this compound at various concentrations (e.g., 5 µM, 10 µM) for an additional 6-24 hours.[6]
-
Always include appropriate controls: vehicle-only, this compound only, and Aβ-only.
3. Assessment of Neuroprotection (Choose one or more):
-
Cell Viability: Use an MTT or CellTiter-Glo® assay according to the manufacturer's instructions to quantify cell viability.
-
Apoptosis:
-
Neurite Outgrowth:
-
Fix and stain neurons with an antibody against a neuronal marker (e.g., β-III tubulin).
-
Acquire images using a high-content imager.
-
Quantify neurite length and complexity using an automated image analysis program.[16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound proposed neuroprotective signaling pathway.
Caption: General workflow for a this compound neuroprotection experiment.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of pathway-preferential estrogens that provide beneficial metabolic and vascular effects without stimulating reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Conformational Variability of Amyloid-β and the Morphological Diversity of Its Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Improving qPCR Efficiency: Primer Design and Reaction Optimization [synapse.patsnap.com]
- 21. quantabio.com [quantabio.com]
- 22. creative-bioarray.com [creative-bioarray.com]
Best practices for long-term storage of PaPE-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of PaPE-1 (Pathway Preferential Estrogen-1), along with troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, for optimal preservation, at -80°C.[1][2][3][4] Storing at these low temperatures minimizes degradation reactions.[1] For short-term storage of a few weeks, refrigeration at 2-8°C may be acceptable, but for periods longer than a few months, freezing is strongly recommended.[4]
Q2: How should I store this compound after reconstitution?
The shelf-life of peptides and small molecules in solution is significantly shorter than in their lyophilized form.[2] If storage in solution is necessary, it is recommended to:
-
Use a sterile buffer, typically at a pH between 5 and 7, for reconstitution.[2][4]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
-
It is advisable to use reconstituted solutions as quickly as possible.[3]
Q3: Is this compound sensitive to light?
Yes, as a general best practice for peptides and complex small molecules, this compound should be protected from light to prevent photodegradation.[1][2][4] Store vials in a dark container or wrap them in aluminum foil.
Q4: How can I prevent moisture contamination of my lyophilized this compound?
Lyophilized powders are highly susceptible to moisture, which can lead to hydrolysis and degradation.[1][2][4] To prevent this:
-
Always warm the vial to room temperature in a desiccator before opening to avoid condensation.
-
Store the vials in a tightly sealed container with a desiccant.[1][2][3]
-
Minimize the time the vial is open to the atmosphere.
Q5: How many freeze-thaw cycles can I subject my reconstituted this compound to?
It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to degradation of the compound.[2][3] The best practice is to aliquot the reconstituted this compound into volumes appropriate for single experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity in experiments. | 1. Improper long-term storage temperature. 2. Degradation due to multiple freeze-thaw cycles. 3. Contamination of stock solution. 4. Incorrect reconstitution solvent or pH. | 1. Verify that lyophilized this compound has been consistently stored at -20°C or -80°C. 2. Always aliquot after reconstitution to avoid repeated thawing. Use a fresh aliquot for each experiment. 3. Use sterile techniques for reconstitution. Consider filtering the solution through a 0.2 µm filter.[5] 4. Confirm the recommended solvent and pH for this compound reconstitution. |
| Precipitate observed in the reconstituted solution after thawing. | 1. Poor solubility in the chosen solvent. 2. The solution may have become too concentrated during freezing. 3. The compound may have degraded. | 1. Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, sonication may be attempted. 2. Centrifuge the vial to pellet the precipitate and use the supernatant, noting that the concentration may be lower than expected. 3. If the issue persists with fresh aliquots, consider preparing a new stock solution. |
| Inconsistent experimental results between different aliquots. | 1. Uneven concentration due to incomplete dissolution during reconstitution. 2. Degradation of some aliquots due to improper handling. 3. Aliquots are from different original batches. | 1. Ensure the lyophilized powder is fully dissolved before aliquoting. Vortexing or gentle warming may be necessary. 2. Review handling procedures to ensure all aliquots are treated identically and protected from light and temperature fluctuations. 3. Check the lot numbers of the this compound used to prepare the different sets of aliquots. |
This compound Storage and Handling Workflow
Caption: Workflow for proper storage, reconstitution, and handling of this compound.
This compound Signaling Pathway Context
As this compound is a "Pathway Preferential Estrogen-1," it selectively activates non-nuclear estrogen receptors (ERs). This leads to downstream signaling cascades that are neuroprotective, a key aspect of its investigation for Alzheimer's disease.
Caption: Simplified signaling pathway of this compound via non-nuclear estrogen receptors.
General Stability Data for Research Compounds
Since specific stability data for this compound is not publicly available, the following table summarizes general stability guidelines for peptides and small molecules based on common laboratory practices. These are estimates and should be confirmed with lot-specific data whenever possible.
| Form | Storage Condition | Typical Stability | Key Considerations |
| Lyophilized Powder | -80°C | Several years | Optimal for long-term preservation.[2][4] |
| -20°C | 1-2 years | Suitable for long-term storage.[2][4] | |
| 2-8°C | 3-6 months | For short-term storage only.[4] | |
| Room Temperature | Weeks | Not recommended for long-term storage.[4] | |
| In Solution | -80°C | Up to 6 months | Aliquoting is critical.[5] |
| -20°C | Up to 1 month | Avoid freeze-thaw cycles.[5] | |
| 2-8°C | 1-2 weeks | Prone to bacterial contamination.[3] |
Disclaimer: The information provided is based on general best practices for research compounds and should be used as a guide. For critical experiments, it is recommended to perform stability studies specific to your experimental conditions.
References
Technical Support Center: Optimizing PaPE-1 Treatment in Neurotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time for PaPE-1 (Pathway Preferential Estrogen-1) treatment in neurotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a neuroprotective context?
This compound, or (S)-5-(4-hydroxy-3,5-dimethyl-phenyl)-indan-1-ol, is a novel compound designed to selectively activate non-nuclear estrogen receptor (ER) signaling pathways.[1][2] Unlike estradiol, this compound shows a significantly lower binding affinity for nuclear ERα and ERβ and a much faster dissociation rate from ERα.[1] This preferential activation of extranuclear ER signaling, which occurs within a minute of application, is sufficient to initiate downstream signaling cascades, such as the MAPK and mTOR pathways, without directly stimulating nuclear gene transcription associated with traditional estrogenic effects.[1][3] In the context of neuroprotection, particularly in models of Alzheimer's Disease (AD), this compound has been shown to exert anti-apoptotic effects against amyloid-β (Aβ)-induced neurotoxicity.[1][4][5] It achieves this by inhibiting the expression of pro-apoptotic genes like Bax, Gsk3b, Fas, and Fasl, while upregulating the anti-apoptotic gene Bcl2.[1][4]
Q2: What is the recommended experimental model for testing the neuroprotective effects of this compound?
Currently, the most well-documented model for assessing the neuroprotective capacity of this compound is an in vitro model of Alzheimer's Disease using primary neocortical cell cultures.[1] In this model, neurotoxicity is induced by treating the neuronal cells with pre-aggregated amyloid-β 1-42 (Aβ₁₋₄₂).[1] This is a clinically relevant model as extracellular Aβ aggregation is a key pathological feature of AD.[1]
Q3: What is the recommended treatment paradigm for this compound in Aβ-induced neurotoxicity assays?
A post-treatment paradigm is recommended to increase the translational value of the research, as it more closely mimics a therapeutic intervention.[1] The established protocol involves inducing neurotoxicity by exposing primary neocortical cell cultures to Aβ₁₋₄₂ for 24 hours, followed by treatment with this compound for 6 hours.[1][6]
Q4: What are the optimal concentrations for Aβ₁₋₄₂ and this compound in these assays?
Based on published studies, a concentration of 10 µM for pre-aggregated Aβ₁₋₄₂ is effective in inducing significant neurotoxicity.[1][6] For this compound, concentrations of 5 µM and 10 µM have been shown to be effective in providing neuroprotection.[1][6]
Troubleshooting Guide for Neurotoxicity Assays
This guide addresses common issues encountered during neurotoxicity assays, with a focus on cell viability and cytotoxicity assays like the MTT and LDH assays.
| Problem | Possible Cause | Solution |
| High background in MTT assay | Contamination of reagents or culture medium. | Use sterile techniques for all procedures. Ensure all reagents are fresh and properly stored. |
| Phenol (B47542) red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Low signal or absorbance in MTT assay | Insufficient number of viable cells. | Optimize the initial cell seeding density to ensure an adequate number of metabolically active cells at the time of the assay. |
| Incomplete solubilization of formazan (B1609692) crystals. | Ensure complete dissolution by increasing the shaking time or by gently pipetting to mix after adding the solubilization solution.[7] | |
| Suboptimal incubation time with MTT reagent. | Increase the incubation time with the MTT reagent to allow for sufficient formazan production. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| "Edge effect" due to evaporation in outer wells of the plate. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent pipetting volumes. | |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or reduce the serum concentration. Always include a medium-only background control and subtract this value from all other readings. |
| Low or no signal in the maximum LDH release control | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and mixed thoroughly. Increase the incubation time with the lysis buffer if necessary. |
Experimental Protocols
Aβ₁₋₄₂ Preparation and Aggregation
-
To prevent non-specific aggregation, dissolve Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP).
-
Remove the HFIP under a stream of nitrogen gas.
-
Dissolve the dried peptide in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Further dilute the stock solution in culture medium to the desired concentration (e.g., 10 µM).
-
Incubate the Aβ₁₋₄₂ solution overnight to induce specific aggregation before treating the cell cultures.[1]
This compound Post-Treatment Neuroprotection Assay
-
Plate primary neocortical cells at an appropriate density in 96-well plates.
-
After allowing cells to adhere and mature, treat the cells with 10 µM of pre-aggregated Aβ₁₋₄₂ for 24 hours.
-
Following the 24-hour incubation with Aβ₁₋₄₂, add this compound to the culture medium at final concentrations of 5 µM or 10 µM.
-
Incubate the cells with this compound for an additional 6 hours.
-
After the 6-hour this compound treatment, proceed with cell viability or other endpoint assays.[1][6]
Cell Viability Assessment (MTT Assay)
-
After the treatment period, carefully remove the culture medium from the wells.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength between 570 and 590 nm.[1]
Cytotoxicity Assessment (LDH Assay)
-
After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
Prepare controls:
-
Untreated Control: Supernatant from cells not treated with any neurotoxin or this compound.
-
Maximum LDH Release Control: Add a lysis solution to untreated wells before centrifugation.
-
Medium Background Control: Culture medium without cells.
-
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength as per the manufacturer's instructions.
Quantitative Data Summary
Table 1: Effect of this compound Post-Treatment on Aβ-Induced Neurotoxicity
| Treatment Group | Cell Viability (% of Control) | Neurite Outgrowth (% of Control) |
| Control | 100% | 100% |
| Aβ (10 µM) | 55% | 52% |
| Aβ (10 µM) + this compound (10 µM) | ~80% | 77% |
| Data summarized from[1]. |
Table 2: Effect of this compound Post-Treatment on Aβ-Induced Caspase Activity
| Treatment Group | Caspase-9 Activity (% of Control) | Caspase-3 Activity (% of Control) |
| Control | 100% | 100% |
| Aβ (10 µM) | 198% | 202% |
| Aβ (10 µM) + this compound (5 µM) | 162% | 170% |
| Aβ (10 µM) + this compound (10 µM) | 117% | 162% |
| Data summarized from[1]. |
Visualizations
Caption: this compound activates extranuclear ER signaling, leading to neuroprotection.
Caption: Experimental workflow for this compound post-treatment in neurotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of pathway-preferential estrogens that provide beneficial metabolic and vascular effects without stimulating reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Confounding Factor Control in PaPE-1 Studies
Welcome to the technical support center for Pathway and Phenotype Evaluation (PaPE-1) studies. This resource provides researchers, scientists, and drug development professionals with guidance on identifying and controlling for confounding factors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a confounding factor in the context of a this compound study?
A confounding factor, or confounder, is an extraneous variable that correlates with both the independent variable (e.g., your therapeutic intervention) and the dependent variable (e.g., the phenotypic outcome).[1][2] A confounder can distort the observed relationship between your intervention and outcome, leading to spurious associations.[1][2] For a variable to be a confounder, it must meet two conditions: it must be associated with the intervention and causally related to the outcome.[2]
-
Example: In a this compound study evaluating a new compound's effect on a specific signaling pathway and subsequent tumor growth, the age of the animal model could be a confounder. Age might influence the signaling pathway's activity and independently affect tumor growth, creating a misleading association between the compound and the outcome.
Q2: Why is controlling for confounding factors critical in this compound studies?
Q3: What are the common confounding factors in preclinical this compound studies?
Confounding variables can vary depending on the specific research question and model system. Below is a table summarizing common confounders in preclinical research.
| Category | Common Confounding Variables | Potential Impact on this compound Studies |
| Biological | Age, sex, genetic background, microbiome composition, baseline health status. | Can influence pathway activation, metabolic rates, and phenotypic responses to intervention. |
| Environmental | Housing conditions (e.g., cage density, light cycle), diet, vivarium temperature, staff handling.[4][5] | Can induce stress responses or metabolic changes that alter the biological system under investigation. |
| Procedural | Order of treatment administration, time of day for measurements, batch of reagents, skill of the technician. | Can introduce systematic variability that is incorrectly attributed to the therapeutic intervention. |
Troubleshooting Guides
Issue: I'm observing unexpected variability between my treatment and control groups.
This could be due to uncontrolled confounding factors. Here’s a troubleshooting workflow:
-
Review Study Design: Was randomization properly implemented?[6][7][8] Randomly assigning subjects to treatment groups helps to evenly distribute both known and unknown confounders.[6][7][8]
-
Examine Baseline Data: Assess potential confounders across your groups before the intervention. Are there systematic differences in age, weight, or other baseline measurements?
-
Consult the Literature: Review similar studies to identify common confounders in your specific research area.[9]
-
Statistical Analysis: If the experiment is already complete, you can use statistical methods to control for confounding.[1][10]
Issue: How can I proactively control for confounders in my this compound study design?
There are several methods to minimize the impact of confounding variables during the design phase of your research.[6][10][11]
| Method | Description | Best For |
| Randomization | Randomly assigning subjects to treatment and control groups to ensure an equal distribution of potential confounders.[10] | Considered the gold standard for controlling both known and unknown confounders.[7] |
| Restriction | Limiting the study sample to subjects with the same level of a confounding variable (e.g., only using male mice of a specific age).[10] | Controlling for strong, known confounders when a homogenous sample is feasible. |
| Matching | For each subject in the treatment group, a subject with similar characteristics (e.g., age, weight) is selected for the control group.[1][10] | Case-control studies or when randomization is not possible. |
| Blocking | Grouping subjects into homogenous blocks based on a known confounder and then randomizing within each block.[9] | When a specific variable is known to have a significant impact on the outcome. |
Experimental Protocols
Protocol 1: Stratified Analysis to Control for a Known Confounder
This protocol describes how to perform a stratified analysis to control for a confounding variable after data collection. Stratification involves evaluating the exposure-outcome relationship within different levels (strata) of the confounder.[1][12]
Objective: To assess the association between an intervention and a phenotypic outcome while controlling for a categorical confounding variable (e.g., sex).
Methodology:
-
Identify the Confounder: Based on prior knowledge, identify a potential confounding variable (e.g., sex).[9]
-
Stratify the Data: Divide your dataset into subgroups based on the levels of the confounder (e.g., a "Male" stratum and a "Female" stratum).[12]
-
Calculate Stratum-Specific Effects: Within each stratum, calculate the measure of association between the intervention and the outcome (e.g., odds ratio, risk ratio).
-
Compare Effects: If the stratum-specific effect measures are similar to each other but different from the crude (unadjusted) effect measure, confounding is likely present.[1]
-
Pool the Estimates (Optional): Use a statistical method like the Mantel-Haenszel estimator to calculate an adjusted overall effect measure that controls for the confounder.[1][12]
Protocol 2: Analysis of Covariance (ANCOVA)
ANCOVA is a statistical method that combines analysis of variance (ANOVA) and linear regression to control for the effects of continuous confounding variables (covariates).[1][13]
Objective: To compare the mean outcome between treatment groups after statistically adjusting for a continuous confounding variable (e.g., baseline tumor volume).
Methodology:
-
Identify the Covariate: Select a continuous variable that is potentially confounding your results.
-
Verify ANCOVA Assumptions:
-
Independence of observations.
-
Normality of residuals.
-
Homogeneity of variances.
-
Linear relationship between the covariate and the dependent variable.
-
Homogeneity of regression slopes (the relationship between the covariate and the dependent variable is the same across all treatment groups).
-
-
Perform the ANCOVA: Use statistical software to fit an ANCOVA model. The model should include the treatment group as the independent variable, the outcome as the dependent variable, and the confounding variable as the covariate.
-
Interpret the Results: The ANCOVA will provide an F-statistic and a p-value for the treatment effect, adjusted for the covariate. This allows you to determine if there is a significant difference between the treatment groups after accounting for the influence of the confounding variable.
Visualizations
Caption: Relationship between an intervention, outcome, and a confounding factor.
Caption: Workflow for controlling confounding factors in this compound studies.
References
- 1. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 3. benchchem.com [benchchem.com]
- 4. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to control confounding variables in experimental design? - FAQ [wispaper.ai]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 11. [PDF] How to control confounding effects by statistical analysis | Semantic Scholar [semanticscholar.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Confounding variables in statistics: How to identify and control them [statsig.com]
Troubleshooting unexpected cell death with PaPE-1 treatment
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected cell death during experiments with Pathway Preferential Estrogen-1 (PaPE-1). The following information is intended to help identify and resolve potential issues in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: My cells are showing increased cell death after this compound treatment, but the literature suggests it should be neuroprotective. What could be the reason?
A1: This is a common issue when experimental results contradict published findings. Several factors could be at play:
-
High this compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity. Published studies on neuroprotection have utilized this compound at concentrations of 5 µM and 10 µM.[1]
-
Reagent Quality and Stability: Ensure the this compound used is of high purity and has been stored correctly. Degradation of the compound could lead to inactive or even toxic byproducts.
-
Cell Culture Conditions: Suboptimal cell health, contamination (e.g., mycoplasma), or high passage numbers can make cells more susceptible to any form of treatment.
-
Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity at the concentration used in your experiments. Always run a vehicle-only control.
-
Inappropriate Experimental Model: The protective effects of this compound have been demonstrated in specific models, such as amyloid-β (Aβ)-induced neurotoxicity in primary neocortical cell cultures.[1][2] The effects of this compound may differ in other cell types or with other toxic insults.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a selective activator of non-nuclear estrogen receptor (ER) signaling pathways.[1][3] It has a low binding affinity for nuclear ERα and ERβ.[1] Its neuroprotective effects are attributed to the activation of pathways like MAPK and mTOR, and the inhibition of apoptosis.[1] Specifically, in models of Alzheimer's disease, this compound has been shown to inhibit the activity of caspase-3 and caspase-9, downregulate the expression of pro-apoptotic proteins like Bax, Gsk3b, Fas, and Fasl, and upregulate the anti-apoptotic protein Bcl2.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: The available literature primarily focuses on the intended neuroprotective effects of this compound through non-nuclear ER signaling.[1][2][3] While specific off-target effects leading to cytotoxicity are not well-documented, it is a common principle in pharmacology that high concentrations of a compound can lead to unintended biological consequences. If you suspect off-target effects, consider performing a dose-response experiment to determine if the observed cell death is concentration-dependent.
Troubleshooting Guides
Problem: Increased Cell Death Observed in this compound Treated Cells
This guide will walk you through a systematic approach to troubleshoot unexpected cytotoxicity.
Step 1: Verify Experimental Controls
Before assessing the effect of this compound, it is crucial to ensure your controls are behaving as expected.
-
Negative Control (Untreated Cells): Cells should be viable and exhibit minimal cell death. High cell death in this group points to issues with cell culture conditions or the assay itself.
-
Vehicle Control (Cells + Vehicle): This control should show viability comparable to the untreated cells. If you observe significant cell death, the vehicle concentration may be too high, or the vehicle itself might be contaminated.
-
Positive Control (Cells + Known Toxin): If your experiment involves a toxic insult (e.g., Aβ), this group should show significant cell death. If not, the toxin may not be active, or your cell model may be resistant.
Step 2: Re-evaluate this compound Concentration and Preparation
-
Concentration: Confirm the final concentration of this compound in your culture medium. It is recommended to start with the concentrations reported in the literature (5-10 µM for neuroprotection studies).[1]
-
Solubility: Ensure this compound is fully dissolved in the vehicle before adding it to the culture medium. Precipitation of the compound can lead to inconsistent results and potential cytotoxicity.
-
Storage and Handling: Verify that the compound has been stored under the recommended conditions (e.g., temperature, light protection) to prevent degradation.
Step 3: Assess Cell Health and Culture Conditions
-
Cell Viability Prior to Treatment: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
-
Contamination: Regularly test your cell cultures for mycoplasma and other contaminants.
Step 4: Investigate the Mechanism of Cell Death
If the above steps do not resolve the issue, investigating the type of cell death occurring can provide valuable clues.
-
Apoptosis vs. Necrosis: Use assays that can distinguish between different cell death pathways. For example, an Annexin V/Propidium Iodide assay can differentiate between early apoptosis, late apoptosis, and necrosis.
-
Caspase Activation: Since this compound is known to inhibit caspases 3 and 9,[1] measuring the activity of these caspases in your treated cells can indicate if the observed cell death is occurring through the intrinsic apoptotic pathway.
Data Presentation
Table 1: Recommended Concentrations for this compound Experiments
| Parameter | Recommended Value | Reference |
| This compound Concentration | 5 - 10 µM | [1] |
| Aβ₁₋₄₂ Concentration (for neurotoxicity model) | 10 µM | [1] |
| Vehicle | DMSO (ensure final concentration is non-toxic) | General Practice |
Table 2: Summary of this compound's Effect on Apoptotic Factors in a Neurotoxicity Model
| Gene/Protein | Effect of Aβ | Effect of this compound Post-treatment | Reference |
| Bax | Upregulation | Downregulation | [1] |
| Bcl2 | Upregulation | Upregulation | [1] |
| BAX/BCL2 Ratio | Increased | Decreased | [1][3] |
| Gsk3b | Upregulation | Downregulation | [1] |
| Fas | Upregulation | Downregulation | [1] |
| Fasl | Upregulation | Downregulation | [1] |
| Caspase-3 Activity | Increased | Decreased | [1] |
| Caspase-9 Activity | Increased | Decreased | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted for assessing cytotoxicity in response to this compound treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 90 µL of complete growth medium. Incubate for 4-6 hours to allow for cell attachment.[4]
-
Treatment Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Also, prepare the vehicle control.
-
Cell Treatment: Add 10 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24 hours).
-
MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (or equivalent MTS reagent) to each well.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Hoechst 33342 Staining
This protocol can be used to identify apoptotic nuclei.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound and controls as required.
-
Washing: After treatment, wash the cells with 10 mM phosphate-buffered saline (PBS).[1]
-
Staining: Incubate the cells with Hoechst 33342 solution (0.6 mg/ml) at room temperature for 5 minutes.[1]
-
Washing: Wash the cells again with PBS.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic nuclei will appear brightly stained with condensed chromatin.[1]
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of individual nuclei or to count the percentage of apoptotic cells.[1]
Visualizations
Caption: Known anti-apoptotic signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting unexpected cell death.
Caption: Logical relationships for diagnosing unexpected cell death.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining PaPE-1 Experimental Design for Reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in designing and executing reproducible experiments with PaPE-1 (Pathway Preferential Estrogen-1).
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound, or Pathway Preferential Estrogen-1, is a compound designed to selectively activate non-nuclear estrogen receptors (ERs). It is being investigated for its therapeutic potential in conditions like Alzheimer's disease.[1][2] |
| What is the primary mechanism of action of this compound in the context of Alzheimer's disease research? | This compound has been shown to have anti-Alzheimer's disease capacity by inhibiting the mitochondrial apoptotic pathway. It helps to normalize the loss of mitochondrial membrane potential and restores the BAX/BCL2 ratio.[1] It has also been demonstrated to protect against Aβ-induced neurodegeneration.[2][3] |
| In which cell models has this compound been tested? | This compound has been studied in cellular models of Alzheimer's disease, specifically using mouse neocortical neurons treated with amyloid-β (Aβ).[1][3] |
| What are the observed effects of this compound on Aβ-induced neurotoxicity? | This compound has been shown to inhibit Aβ-evoked effects, leading to reduced neurotoxicity, oxidative stress, and apoptosis.[1] It can also restore neurite outgrowth that is decreased in response to Aβ.[3] |
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays between experiments. | - Inconsistent Aβ aggregation. - Variation in this compound concentration. - Cell culture inconsistencies (passage number, seeding density). | - Ensure a consistent overnight incubation for Aβ1-42 aggregation before treating cells.[3] - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Maintain a strict cell culture protocol, using cells within a defined passage number range and ensuring consistent seeding density. |
| Inconsistent results in apoptosis assays (e.g., caspase activity, BAX/BCL2 ratio). | - Timing of this compound treatment relative to Aβ exposure. - Suboptimal concentrations of inhibitors for apoptotic signaling pathways. | - Standardize the timing of post-treatment with this compound (e.g., 24 hours after Aβ exposure for a 6-hour duration).[3] - Titrate concentrations of caspase inhibitors (e.g., Z-IETD-FMK, Z-LEHD-FMK) to determine the optimal concentration for your specific cell line and experimental conditions.[3] |
| Difficulty reproducing neurite outgrowth results. | - Inconsistent Aβ-induced neurite retraction. - Issues with imaging and quantification. | - Ensure consistent Aβ treatment to induce a reproducible level of neurite retraction. - Use a standardized method for neurite outgrowth quantification with consistent imaging parameters and analysis software (e.g., ImageJ).[3] |
| Unexpected changes in gene expression unrelated to the target pathway. | - Off-target effects of this compound at high concentrations. - Contamination of cell cultures. | - Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound. - Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Cellular Model of Alzheimer's Disease with Aβ1-42
This protocol describes the induction of an Alzheimer's disease-like phenotype in primary cortical neurons using pre-aggregated Aβ1-42.
Materials:
-
Primary mouse neocortical neurons
-
Aβ1-42 peptide
-
Cell culture medium and supplements
-
This compound
-
Reagents for cell viability, apoptosis, and neurite outgrowth assays
Procedure:
-
Aβ1-42 Aggregation: Dissolve Aβ1-42 and incubate it overnight to induce aggregation before treating the cell cultures.[3]
-
Cell Culture: Culture primary cortical neurons on glass coverslips.
-
Aβ Treatment: Treat the neuronal cell cultures with pre-aggregated Aβ1-42 (e.g., 10 µM) for 24 hours.[3]
-
This compound Treatment: Following the 24-hour Aβ treatment, add this compound (e.g., at concentrations of 5 and 10 µM) to the cell culture medium for a subsequent 6 hours.[3]
-
Endpoint Analysis: After the treatment period, perform various assays to assess neuroprotection, including:
-
Apoptosis Detection: Use Hoechst-33342 staining to identify apoptotic cells with condensed chromatin.[3]
-
Caspase Activity Assays: Measure the activity of caspase-3, caspase-8, and caspase-9.[3]
-
mRNA Analysis: Perform qPCR to analyze the expression of apoptosis-related genes (e.g., Bax, Bcl2, Gsk3b, Fas, Fasl).[3]
-
Neurite Outgrowth Analysis: Quantify neurite outgrowth using imaging software.[3]
-
Quantitative Data Summary
| Parameter | Aβ (10 µM) Treatment (30h) | Aβ (10 µM) for 24h followed by this compound (5 µM) for 6h | Aβ (10 µM) for 24h followed by this compound (10 µM) for 6h |
| Caspase-8 Activity (% of control) | 166% | No significant impact | No significant impact |
| Caspase-9 Activity (% of control) | 198% | 162% | 117% |
| Caspase-3 Activity (% of control) | 202% | 170% | 162% |
| Neurite Outgrowth (% of control) | 52% | Not specified | 77% |
| Data is compiled from a study by Wnuk et al.[3] |
Visualizations
References
- 1. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PaPE-1 and Estradiol: A Comparative Analysis of Neuroprotective Efficacy in Alzheimer's Disease Models
For Immediate Release
In the quest for effective therapeutic strategies against Alzheimer's disease (AD), researchers have increasingly turned their attention to the neuroprotective potential of estrogen and its analogs. This guide provides a detailed comparison of two such compounds: 17β-estradiol, the primary female sex hormone, and PaPE-1, a novel compound that selectively activates non-nuclear estrogen receptor (ER) signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms, experimental data, and methodologies related to these two promising neuroprotective agents.
Executive Summary
Estradiol (B170435) has long been recognized for its neuroprotective effects, which are mediated through a variety of mechanisms including the modulation of amyloid precursor protein (APP) processing, reduction of tau hyperphosphorylation, and inhibition of apoptotic pathways. However, its clinical application for long-term neuroprotection is hampered by its hormonal side effects. This compound (Pathway Preferential Estrogen-1) has emerged as a promising alternative. By selectively activating non-nuclear ER signaling, this compound aims to provide the neuroprotective benefits of estrogen without the associated hormonal risks.
This guide synthesizes findings from preclinical studies on both compounds, focusing on their efficacy in cellular and animal models of Alzheimer's disease. While direct comparative studies are not yet available, this document compiles and contrasts their known mechanisms of action and neuroprotective outcomes based on existing literature.
Comparative Efficacy and Mechanisms of Action
Both this compound and estradiol have demonstrated significant neuroprotective effects against amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease. Their primary shared mechanism in this context is the modulation of the intrinsic apoptotic pathway.
This compound has been shown to exert its neuroprotective effects in a post-treatment paradigm, which is more representative of a clinical setting.[1][2] In cellular models of AD using mouse primary neocortical cell cultures exposed to preaggregated Aβ₁₋₄₂, this compound has been observed to:
-
Inhibit Apoptosis: this compound significantly downregulates the mRNA expression of pro-apoptotic factors such as Bax, Gsk3b, Fas, and Fasl.[1]
-
Promote Survival: It upregulates the expression of the anti-apoptotic protein Bcl-2.[1]
-
Restore Neuronal Health: this compound treatment has been shown to decrease the degree of Aβ-induced neurodegeneration and restore neurite outgrowth.[1][2]
-
Favorable BAX/BCL2 Ratio: Consequently, this compound leads to a decrease in the BAX/BCL2 ratio, a key indicator of reduced apoptotic susceptibility.[1][3]
Estradiol exhibits a broader range of neuroprotective activities.[4] In addition to its anti-apoptotic effects, it influences other core aspects of AD pathology. Studies using various in vitro and in vivo models have demonstrated that estradiol can:
-
Modulate APP Processing: Estradiol can promote the non-amyloidogenic processing of APP, thereby reducing the production of toxic Aβ peptides.[4]
-
Reduce Tau Hyperphosphorylation: It has been shown to decrease the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles.[4]
-
Inhibit Apoptosis: Similar to this compound, estradiol inhibits the Aβ-induced decrease in Bcl-2 expression and prevents the translocation of Bax to the mitochondria.[4][5]
The key distinction lies in their mode of action. While estradiol activates both nuclear and non-nuclear ER signaling, this compound's selectivity for the non-nuclear pathway is its defining feature, potentially offering a safer therapeutic profile.[6]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on this compound and estradiol in Alzheimer's disease models.
| This compound: Effects on Apoptotic Gene Expression in Aβ-treated Mouse Neocortical Neurons | |
| Gene | Effect of this compound Post-treatment |
| Bax | Downregulation of mRNA expression[1] |
| Gsk3b | Downregulation of mRNA expression[1] |
| Fas | Downregulation of mRNA expression[1] |
| Fasl | Downregulation of mRNA expression[1] |
| Bcl2 | Upregulation of mRNA expression[1] |
| BAX/BCL2 Ratio | Decreased [1][3] |
| Estradiol: Effects on Apoptotic Proteins in Aβ-treated Neuronal Cultures | |
| Protein | Effect of Estradiol Pre-treatment |
| Bcl-2 | Inhibited Aβ-induced decrease in expression[4][5] |
| Bax | Inhibited translocation to mitochondria[4][5] |
| Cytochrome c | Attenuated Aβ-induced release from mitochondria[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols used in key studies of this compound and estradiol.
This compound Neuroprotection Study in a Cellular Model of AD
-
Cell Culture: Primary neocortical cell cultures were established from Swiss mouse embryos at 15-16 days of gestation.
-
AD Model Induction: Neuronal cultures were treated with 10 µM of preaggregated Aβ₁₋₄₂ to induce neurotoxicity.
-
This compound Treatment: A 24-hour delayed post-treatment with this compound (at varying concentrations) was administered to assess its neuroprotective effects in a clinically relevant paradigm.[1][2]
-
Outcome Measures:
-
Neurodegeneration Assessment: Neurite outgrowth and neuronal survival were quantified.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the mRNA levels of apoptosis-related genes (Bax, Bcl2, Gsk3b, Fas, Fasl).
-
Protein Level Analysis: Western blotting was employed to determine the protein levels of BAX and BCL2.
-
Apoptosis Detection: Caspase activities were measured, and apoptotic chromatin condensation was visualized.[1]
-
Estradiol Neuroprotection Study in an In Vitro AD Model
-
Cell Culture: Primary hippocampal neurons were cultured from embryonic day 18 rat fetuses.
-
Estradiol Pre-treatment: Cultures were pre-treated with 17β-estradiol for 48 hours before Aβ exposure.
-
Aβ-induced Toxicity: Neurons were exposed to Aβ₁₋₄₂ to induce apoptosis.
-
Outcome Measures:
-
Apoptosis Assessment: The number of apoptotic neurons was determined.
-
Protein Expression and Localization: Western blot analysis was used to measure Bcl-2 expression in mitochondrial fractions and the translocation of Bax to the mitochondria.[5]
-
Mitochondrial Function: The release of cytochrome c from mitochondria was assessed.[5]
-
Visualizing the Mechanisms
To facilitate a clearer understanding of the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogens still represent an attractive therapeutic approach for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen protects neuronal cells from amyloid beta-induced apoptosis via regulation of mitochondrial proteins and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
Validating PaPE-1's Neuroprotective Potential: A Comparative Guide for Alzheimer's Animal Model Studies
For Immediate Release
This guide provides a comparative analysis of Pathway Preferential Estrogen-1 (PaPE-1) against alternative compounds for the treatment of Alzheimer's disease (AD), with a focus on validating its neuroprotective effects in preclinical animal models. While in vitro data strongly support the therapeutic potential of this compound, this document highlights the critical need for in vivo studies and offers a framework for such validation by comparing its demonstrated cellular effects with the in vivo performance of other relevant molecules.
This compound, a novel compound that selectively activates non-nuclear estrogen receptor (ER) signaling, has demonstrated significant neuroprotective properties in cellular models of Alzheimer's disease. These findings position this compound as a promising candidate for further investigation in established animal models of AD.
This compound: In Vitro Evidence of Neuroprotection
Studies using a cellular model of AD based on amyloid-beta (Aβ)-induced neurotoxicity have shown that this compound can:
-
Protect against Aβ-induced neurodegeneration: this compound treatment has been shown to mitigate the toxic effects of Aβ on neuronal cells.
-
Restore neurite outgrowth: The compound promotes the growth of neuronal projections, which is often stunted by Aβ pathology.
-
Inhibit the expression of AD-related genes: this compound has been observed to downregulate genes associated with the progression of Alzheimer's disease.
-
Exert anti-apoptotic effects: It prevents programmed cell death in neurons exposed to Aβ.
These promising in vitro results necessitate a transition to in vivo studies to evaluate the efficacy of this compound in a more complex biological system that mimics human Alzheimer's disease.
Comparative Analysis: this compound vs. Alternative Compounds
To provide a framework for the potential in vivo validation of this compound, this guide compares its in vitro profile with the established in vivo neuroprotective effects of other compounds in widely used transgenic mouse models of Alzheimer's disease, such as the 3xTg-AD, 5xFAD, and APP/PS1 models.
Two classes of compounds have been selected for this comparison:
-
Selective Estrogen Receptor Modulators (SERMs): Compounds like Tamoxifen and Raloxifene, which, similar to this compound, interact with estrogen receptors.
-
Non-SERM Neuroprotective Compound: Resveratrol, a natural polyphenol with well-documented neuroprotective properties.
The following tables summarize the comparative data:
Table 1: Comparison of Neuroprotective Effects on Cellular and Cognitive Functions
| Compound | Animal Model | Key Findings | Quantitative Data (Example) |
| This compound | In vitro (Aβ-treated neurons) | Restores neurite outgrowth, anti-apoptotic. | - |
| Tamoxifen | Aβ-injected mice | Enhances spatial and contextual memory. | Improved performance in Morris water maze and passive avoidance tests. |
| Raloxifene | Chemically-induced neurotoxicity model | Protects against neuronal death. | - |
| Resveratrol | 3xTg-AD, 5xFAD, APP/PS1 | Improves cognition and short-term memory. | Prevents memory loss in object recognition tests. |
Table 2: Comparison of Effects on Alzheimer's Disease Neuropathology
| Compound | Animal Model | Key Findings | Quantitative Data (Example) |
| This compound | In vitro (Aβ-treated neurons) | Reduces expression of AD-related genes. | - |
| Tamoxifen | Ischemia models | Reduces infarct volume and apoptosis. | Significant reduction in caspase-3 positive cells. |
| Raloxifene | Aβ-induced inflammation model | No significant anti-inflammatory effect. | - |
| Resveratrol | 3xTg-AD, 5xFAD, APP/PS1 | Reduces amyloid plaque burden and neuroinflammation. | Significant reduction in Aβ oligomers and microglial activation. |
Experimental Protocols
The validation of this compound in animal models of Alzheimer's disease would involve a series of established experimental protocols to assess its impact on cognitive function and underlying neuropathology.
Behavioral Testing:
-
Morris Water Maze: This test is widely used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial.
-
Contextual Fear Conditioning: This test evaluates fear-associated learning and memory. Mice learn to associate a specific environment (context) with an aversive stimulus (mild foot shock). Memory is assessed by the degree of freezing behavior when re-exposed to the context.
-
Object Recognition Test: This test assesses short-term recognition memory. Mice are exposed to two identical objects and, after a delay, are presented with one familiar and one novel object. A preference for exploring the novel object indicates intact recognition memory.
Biochemical and Histological Analysis:
-
ELISA for Aβ Levels: Enzyme-linked immunosorbent assays are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 peptides in brain homogenates.
-
Western Blotting: This technique is used to measure the levels of specific proteins involved in AD pathology, such as amyloid precursor protein (APP), presenilin-1 (PS1), BACE1, and markers of synaptic integrity and apoptosis.
-
Immunohistochemistry: Brain sections are stained with specific antibodies to visualize and quantify amyloid plaques, neurofibrillary tangles (in relevant models), and markers of neuroinflammation (e.g., activated microglia and astrocytes).
-
Nissl Staining: This method is used to assess neuronal loss and changes in neuronal morphology in specific brain regions, such as the hippocampus and cortex.
Visualizing Pathways and Workflows
To further elucidate the mechanisms of action and the proposed research plan, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound in neuronal cells.
Caption: Proposed workflow for in vivo validation of this compound.
Conclusion and Future Directions
The in vitro evidence for the neuroprotective effects of this compound is compelling. Its ability to counteract Aβ-induced neurotoxicity at a cellular level makes it a strong candidate for further development as a potential therapeutic for Alzheimer's disease. However, the lack of in vivo data represents a significant gap in our understanding of its potential efficacy.
This guide strongly recommends the initiation of preclinical studies using established transgenic animal models of Alzheimer's disease to validate the promising in vitro findings. By following the outlined experimental protocols and comparing the outcomes with existing data from other neuroprotective agents, the therapeutic potential of this compound can be rigorously evaluated. Such studies are a critical next step in determining whether this compound can be translated from a promising laboratory finding into a viable treatment for Alzheimer's disease.
A Comparative Analysis of PaPE-1 and Current Anti-Amyloid Alzheimer's Disease Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel therapeutic candidate, PaPE-1, with currently FDA-approved anti-amyloid monoclonal antibody treatments for Alzheimer's disease: Aducanumab, Lecanemab, and Donanemab. The information is presented to facilitate an objective evaluation of their respective mechanisms of action, efficacy data, and the experimental methodologies used in their assessment.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Current therapeutic strategies have largely focused on the amyloid cascade hypothesis, aiming to reduce the Aβ burden in the brain. This has led to the recent approval of several monoclonal antibodies that target Aβ plaques. In contrast, this compound represents a novel, preclinical approach that targets alternative neuroprotective pathways. This guide will juxtapose the preclinical, in vitro efficacy data of this compound with the clinical trial data of the approved anti-amyloid therapies.
Quantitative Data Comparison
The following table summarizes the available quantitative efficacy data for this compound and the FDA-approved anti-amyloid treatments. It is crucial to note that the data for this compound is derived from preclinical, in vitro studies on mouse neuronal cells, while the data for Aducanumab, Lecanemab, and Donanemab are from Phase 3 human clinical trials. This fundamental difference in the stage of development and experimental setting must be considered when interpreting the data.
| Parameter | This compound (Preclinical, in vitro) | Aducanumab (Aduhelm) (Clinical, Phase 3) | Lecanemab (Leqembi) (Clinical, Phase 3) | Donanemab (Kisunla) (Clinical, Phase 3) |
| Primary Mechanism | Selective activation of non-nuclear estrogen receptor signaling | Binds to aggregated forms of amyloid-beta (fibrils and oligomers) | Binds to soluble amyloid-beta protofibrils | Binds to a modified form of beta-amyloid plaque (N3pG) |
| Effect on Neuronal Viability/Function | Restored Aβ-induced decrease in cell viability to ~80% of control[1] | - | - | - |
| Effect on Neurite Outgrowth | Restored Aβ-induced decrease in neurite outgrowth to 77% of control[1] | - | - | - |
| Anti-Apoptotic Effects | Inhibited Aβ-induced caspase-3 activity from 202% to 162% of control and caspase-9 activity from 198% to 117% of control[1] | - | - | - |
| Effect on Amyloid Plaques | Not directly assessed for plaque clearance in available studies. | Statistically significant reduction in amyloid PET SUVR in the EMERGE trial[2][3]. | Statistically significant reduction in brain amyloid levels[4][5]. 68% of treated participants showed amyloid clearance at 18 months. | 80% of participants in the low/medium tau population achieved amyloid clearance at 18 months[2]. |
| Effect on Cognitive Decline | Not assessed in in vitro studies. | In the EMERGE trial, high-dose aducanumab showed a 22% slowing of clinical decline on the CDR-SB score compared to placebo. The ENGAGE trial did not meet its primary endpoint[2][3]. | Slowed clinical decline by 27% on the CDR-SB score over 18 months compared to placebo[4][5]. | Slowed cognitive decline by 35% in people in the early stages of Alzheimer's on the iADRS score[2][6]. |
| Key Adverse Events | Not applicable (in vitro study). | Amyloid-Related Imaging Abnormalities (ARIA)[3]. | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions[4]. | Amyloid-Related Imaging Abnormalities (ARIA)[6]. |
Mechanism of Action and Signaling Pathways
This compound: Neuroprotection via Non-Nuclear Estrogen Receptor Signaling
This compound (Pathway Preferential Estrogen-1) is a novel compound designed to selectively activate non-nuclear estrogen receptor (ER) signaling pathways.[1] This mechanism is distinct from traditional hormone replacement therapies and is intended to harness the neuroprotective effects of estrogen signaling while avoiding unwanted side effects. In preclinical models of AD, this compound has been shown to protect neurons from Aβ-induced toxicity.[1]
The proposed signaling pathway for this compound's neuroprotective effects is illustrated below.
Caption: this compound signaling pathway in an Alzheimer's disease model.
Current-Generation Treatments: Targeting Amyloid-Beta Plaques
Aducanumab, Lecanemab, and Donanemab are all human monoclonal antibodies that represent the current standard of disease-modifying therapy for early-stage Alzheimer's disease.[1][2][4] Their primary mechanism of action is to bind to different forms of Aβ aggregates in the brain, thereby facilitating their clearance by the immune system, particularly microglia.
The generalized mechanism of action for these anti-amyloid antibodies is depicted below.
Caption: Generalized mechanism of action for anti-amyloid antibodies.
Experimental Protocols
A comprehensive understanding of the efficacy data requires an appreciation of the experimental designs from which the data were generated.
This compound: Preclinical In Vitro Studies
The efficacy of this compound has been evaluated in in vitro models of Alzheimer's disease. A typical experimental workflow is as follows:
-
Cell Culture: Primary neocortical cell cultures are established from mouse embryos.
-
Aβ Preparation: Synthetic Aβ1-42 peptides are pre-aggregated to form neurotoxic oligomers and fibrils.
-
Treatment: Neuronal cultures are exposed to a specific concentration of pre-aggregated Aβ (e.g., 10 µM) for a defined period (e.g., 24 hours) to induce neurodegeneration.
-
This compound Administration: Following Aβ exposure, this compound is added to the culture medium at various concentrations (e.g., 5-10 µM) for a further incubation period (e.g., 6 hours).
-
Efficacy Assessment: Various assays are performed to quantify the effects of this compound, including:
-
Cell Viability Assays: (e.g., Calcein AM staining) to measure the percentage of living cells.
-
Neurite Outgrowth Analysis: Immunofluorescence staining and imaging to measure the length and number of neurites.
-
Apoptosis Assays: (e.g., Caspase activity assays, Hoechst staining for chromatin condensation) to quantify the extent of programmed cell death.
-
Gene Expression Analysis: (e.g., qPCR) to measure the mRNA levels of AD-related and apoptosis-related genes.
-
Caption: Preclinical experimental workflow for this compound evaluation.
Anti-Amyloid Antibodies: Phase 3 Clinical Trials
The efficacy and safety of Aducanumab, Lecanemab, and Donanemab were established in large-scale, multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials.[2][4][7] While each trial had specific nuances, the general design was similar.
Key Components of the Clinical Trial Protocols:
-
Participant Population: Individuals aged 50-85 years with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed brain amyloid pathology via PET or CSF analysis.[2][4][7]
-
Intervention: Intravenous infusion of the monoclonal antibody or a placebo at specified doses and intervals (e.g., every 4 weeks) over a period of 18 months or longer.[2][4][7]
-
Primary Endpoint: The primary measure of efficacy was typically the change from baseline in a composite score of cognition and function, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the integrated Alzheimer's Disease Rating Scale (iADRS).[2][4][7]
-
Secondary Endpoints: These included changes in other cognitive and functional scales (e.g., ADAS-Cog, ADCS-ADL), as well as biomarker changes, such as the level of amyloid plaques measured by PET scans.[2][4]
-
Safety Monitoring: Participants were closely monitored for adverse events, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as brain edema (ARIA-E) or microhemorrhages (ARIA-H).[3][4][6]
Caption: Generalized workflow for a Phase 3 anti-amyloid antibody clinical trial.
Conclusion
This compound and the currently approved anti-amyloid monoclonal antibodies represent two distinct therapeutic strategies for Alzheimer's disease. This compound, in its preclinical stage, shows promise in protecting neurons from Aβ-induced toxicity through a novel mechanism of action. The anti-amyloid antibodies have demonstrated in large-scale clinical trials their ability to clear amyloid plaques from the brain and, to a modest degree, slow the progression of cognitive and functional decline in patients with early-stage Alzheimer's disease.
The comparison of these treatments is inherently challenging due to their different stages of development. The preclinical data for this compound provides a strong rationale for its further investigation in animal models and, eventually, in human clinical trials. The clinical data for the approved antibodies have established a new benchmark for disease-modifying therapies in Alzheimer's, while also highlighting the need for continued research into alternative and complementary therapeutic approaches. Future research will be critical to determine the ultimate clinical utility of this compound and to understand how different therapeutic strategies can be best utilized to combat this complex and devastating disease.
References
- 1. UCSF Alzheimer's Disease Trial → Donanemab (LY3002813) in Participants With Early Alzheimer's Disease (TRAILBLAZER-ALZ 2) [clinicaltrials.ucsf.edu]
- 2. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rxfiles.ca [rxfiles.ca]
- 4. Lecanemab in Early Alzheimer’s Disease (CLARITY AD) - ean.org [ean.org]
- 5. LECANEMAB CONFIRMATORY PHASE 3 CLARITY AD STUDY MET PRIMARY ENDPOINT, SHOWING HIGHLY STATISTICALLY SIGNIFICANT REDUCTION OF CLINICAL DECLINE IN LARGE GLOBAL CLINICAL STUDY OF 1,795 PARTICIPANTS WITH EARLY ALZHEIMER’S DISEASE | Biogen [investors.biogen.com]
- 6. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
- 7. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PaPE-1's Mechanism of Action in Different Neuronal Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pathway Preferential Estrogen-1 (PaPE-1), a selective activator of non-nuclear estrogen receptor (ER) signaling, and its potential neuroprotective effects across different neuronal cell types. While current research primarily focuses on its mechanism in cortical neurons within the context of Alzheimer's disease, this document serves to cross-validate its potential action in other neuronal populations, such as hippocampal and dopaminergic neurons, by comparing its known effects with those of other selective estrogen receptor modulators (SERMs).
Executive Summary
This compound demonstrates significant neuroprotective effects in primary neocortical neurons by inhibiting apoptosis and promoting neurite outgrowth, key factors in neurodegenerative diseases.[1][2][3] These effects are primarily mediated through the activation of non-nuclear estrogen receptors. Limited direct evidence exists for this compound's action in other neuronal cell types. However, studies on other SERMs, such as genistein (B1671435) and WAY 200070-3, in hippocampal neurons suggest that the underlying neuroprotective mechanisms may be conserved across different neuronal populations.[4][5][6][7][8][9][10] This guide presents the current data on this compound and its alternatives, alongside detailed experimental protocols to facilitate further cross-validation studies.
Data Presentation: Comparative Analysis of this compound and Alternatives
Table 1: Summary of this compound's Known Mechanism of Action in Neocortical Neurons
| Parameter | Effect of this compound in Neocortical Neurons (in an Alzheimer's Disease Model) | Reference |
| Apoptosis | Inhibits Aβ-induced apoptosis.[2][3] | [2][3] |
| Caspase Activity | Decreases Aβ-induced activation of caspase-3 and caspase-9.[1] | [1] |
| Apoptotic Gene Expression | Downregulates Aβ-induced expression of Bax, Gsk3b, Fas, and Fasl. Upregulates Bcl2 expression.[1][3] | [1][3] |
| Bax/Bcl2 Ratio | Restores the Aβ-induced imbalance of the Bax/Bcl2 ratio.[2] | [2] |
| Neurite Outgrowth | Restores Aβ-induced reduction in neurite outgrowth.[1] | [1] |
| Mitochondrial Health | Normalizes Aβ-induced loss of mitochondrial membrane potential.[2] | [2] |
Table 2: Comparative Effects of this compound and Alternative SERMs in Different Neuronal Cell Types
| Compound | Neuronal Cell Type | Key Neuroprotective Effects | Reference |
| This compound | Primary Neocortical Neurons (Mouse) | Anti-apoptotic; promotes neurite outgrowth.[1][2][3] | [1][2][3] |
| Hippocampal Neurons | No direct data available. Proposed for investigation. | ||
| Dopaminergic Neurons | No direct data available. Proposed for investigation. | ||
| Genistein | Hippocampal Neurons (Rat) | Reduces neuronal damage, inhibits the mitochondrial apoptotic pathway (decreases caspase-3, Bax, cytochrome c), improves learning and memory, and promotes cell proliferation via the BDNF-Trk pathway.[4][5][6] | [4][5][6] |
| WAY 200070-3 (ERβ-selective agonist) | Hippocampal CA1 Neurons (Rat) | Provides neuroprotection against global ischemia-induced cell death.[7][8][9][10] | [7][8][9][10] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in neuroprotection.
Caption: Experimental workflow for cross-validation.
Caption: Logical comparison of this compound and alternatives.
Experimental Protocols
Primary Neuronal Cell Culture (Mouse Cortical and Hippocampal)
Materials:
-
Timed-pregnant mice (E15-E18)
-
Dissection medium: Hibernate-E medium supplemented with B27 and GlutaMAX
-
Digestion solution: Papain (20 U/mL) and DNase I (100 U/mL) in Hibernate-E without calcium
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates/coverslips
Protocol:
-
Euthanize pregnant mouse and dissect embryonic brains in ice-cold dissection medium.
-
Isolate cortices and/or hippocampi under a dissecting microscope.
-
Mince the tissue and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and count the viable cells using a hemocytometer.
-
Plate the cells onto poly-D-lysine coated plates/coverslips at a desired density (e.g., 1x10^5 cells/cm²).
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 3-4 days.
Amyloid-β (1-42) Preparation and Treatment
Materials:
-
Lyophilized Amyloid-β (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Resuspend the lyophilized Aβ (1-42) in HFIP to a concentration of 1 mM.
-
Incubate at room temperature for 1 hour to ensure monomerization.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas to form a peptide film.
-
Store the peptide films at -80°C until use.
-
To prepare oligomers, resuspend the peptide film in DMSO to 5 mM and then dilute to 100 µM in sterile PBS.
-
Incubate at 4°C for 24 hours to allow for oligomerization.
-
For treatment, dilute the Aβ oligomer solution to the final desired concentration in the neuronal culture medium and apply to the cells for 24 hours before this compound treatment.
Caspase Activity Assay
Materials:
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
After treatment, collect the cultured neurons and lyse them according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 or caspase-9 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the fold-change in caspase activity relative to the control group.
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Bax, Bcl2, Gsk3b, Fas, Fasl) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Extract total RNA from the treated neuronal cultures using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96- or 384-well plate with the qPCR master mix, primers, and cDNA template.
-
Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., BAX, BCL2) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated neurons in RIPA buffer and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Neurite Outgrowth Assay
Materials:
-
Primary neuronal cultures on coverslips
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Protocol:
-
After treatment, fix the neuronal cultures with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with the primary antibody against the neuronal marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips onto microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using an automated or manual image analysis software (e.g., ImageJ with the NeuronJ plugin).
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective role of this compound in cortical neurons, primarily through the activation of non-nuclear estrogen receptor signaling pathways that lead to the inhibition of apoptosis and promotion of neurite outgrowth. While direct evidence in other neuronal cell types is currently lacking, the similar mechanisms of action observed for other SERMs in hippocampal neurons suggest that this compound's neuroprotective effects are likely conserved.
To definitively establish the cross-neuronal efficacy of this compound, further research is warranted. The experimental protocols provided in this guide offer a comprehensive framework for conducting such cross-validation studies in hippocampal and dopaminergic neurons. A deeper understanding of this compound's mechanism across various neuronal populations will be crucial for its potential development as a therapeutic agent for a broader range of neurodegenerative disorders.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein protects hippocampal neurons against injury by regulating calcium/calmodulin dependent protein kinase IV protein levels in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of genistein and daidzein on hippocampus neuronal cell proliferation and BDNF expression in H19-7 neural cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein suppresses the mitochondrial apoptotic pathway in hippocampal neurons in rats with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen can act via estrogen receptor alpha and beta to protect hippocampal neurons against global ischemia-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Neuroprotective Actions of Estradiol and Novel Estrogen Analogs in Ischemia: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
PaPE-1: A Comparative Analysis of its Neuroprotective Efficacy Against Amyloid-Beta Isoforms in Alzheimer's Disease Models
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Pathway Preferential Estrogen-1 (PaPE-1), a novel neuroprotective agent, and its impact on different amyloid-beta (Aβ) isoforms, the primary pathological hallmark of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with supporting experimental data.
Executive Summary
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques in the brain, leading to neurodegeneration and cognitive decline. The two primary isoforms of Aβ are Aβ40 and Aβ42, with Aβ42 being more prone to aggregation and considered more neurotoxic. This compound is a novel compound that selectively activates non-nuclear estrogen receptor (ER) signaling, demonstrating significant neuroprotective effects in preclinical models of Alzheimer's disease. This guide synthesizes the available data on this compound's efficacy in mitigating the neurotoxic effects of Aβ, with a focus on its differential impact on Aβ isoforms where data is available.
Comparative Efficacy of this compound against Aβ-Induced Neurotoxicity
Current research has primarily focused on the protective effects of this compound against the more aggressive Aβ1-42 isoform. In cellular models of Alzheimer's disease, this compound has been shown to significantly counteract Aβ1-42-induced neurotoxicity. While direct comparative studies on the effect of this compound on Aβ40 are limited, the established differences in the neurotoxic properties of Aβ40 and Aβ42 provide a basis for inferred comparison. Aβ42 is known to aggregate more readily and exhibit greater toxicity than Aβ40. The potent effects of this compound against Aβ1-42 suggest a strong potential for efficacy against the less aggressive Aβ40 isoform as well.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the neuroprotective effects of this compound against Aβ1-42-induced neuronal damage.
| Parameter | Aβ1-42 Treatment (10 µM) | Aβ1-42 + this compound (10 µM) Post-treatment | Reference |
| Neuronal Viability | Decreased by ~28% | Partially reversed by 10% | [1] |
| Neurite Outgrowth | Decreased to 52% of control | Restored to 77% of control | [2] |
| Caspase-3 Activity | Increased to 202% of control | Decreased to 162-170% of control | [2] |
| Caspase-9 Activity | Increased to 198% of control | Decreased to 117-162% of control | [2] |
| Reactive Oxygen Species (ROS) Production | Increased to 173-240% of control | Reduced by 48-60% | [1] |
| Gene Expression Changes Induced by Aβ1-42 (10 µM) | Fold Change with Aβ1-42 | Fold Change with Aβ1-42 + this compound (10 µM) Post-treatment | Reference |
| Rbfox | 2.2-fold increase | 1.6-fold increase | [2] |
| Apoe | 3.8-fold increase | 2.2-fold increase | [2] |
| Bace2 | 2.6-fold increase | 1.5-fold increase | [2] |
| App | 1.3-fold increase | 1.0-fold (restored to control) | [2] |
| Chat | Not significantly changed | 1.9-fold increase | [2] |
| Ngrn | Not significantly changed | 0.6-fold decrease | [2] |
Comparison with Other Therapeutic Alternatives
While direct head-to-head clinical trials are not yet available, a comparison of this compound's mechanism of action with existing Alzheimer's therapies provides valuable context.
| Therapeutic Agent | Mechanism of Action | Target | Reported Efficacy/Effects |
| This compound | Selective activation of non-nuclear estrogen receptor signaling | Downstream neuroprotective pathways | In vitro: Reduces Aβ-induced neurotoxicity, apoptosis, and oxidative stress; restores neurite outgrowth.[1][2] |
| Cholinesterase Inhibitors (e.g., Donepezil) | Inhibit the breakdown of acetylcholine | Acetylcholinesterase | Symptomatic relief of cognitive decline.[3] |
| Memantine (B1676192) | NMDA receptor antagonist | NMDA receptors | Symptomatic treatment of moderate-to-severe Alzheimer's disease; can offer neuroprotection against excitotoxicity.[4] |
| Lecanemab | Monoclonal antibody | Soluble Aβ protofibrils | Reduces brain amyloid plaques and shows a modest slowing of cognitive decline in clinical trials. |
| Aducanumab | Monoclonal antibody | Aggregated forms of Aβ | Reduces brain amyloid plaques; clinical benefit has been a subject of debate. |
Experimental Protocols
Preparation of Aggregated Aβ1-42
-
Solubilization: Amyloid-β (1-42) peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to an initial concentration of 1 mg/ml to ensure the peptide is in a monomeric state and free of pre-existing aggregates.
-
Evaporation: The HFIP is then evaporated under a stream of nitrogen gas, leaving a thin film of the peptide.
-
Resuspension: The peptide film is resuspended in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 5 mM.
-
Aggregation: To induce aggregation, the Aβ1-42 stock solution is diluted in cell culture medium to the desired final concentration (e.g., 10 µM) and incubated overnight at 37°C.[2] This process promotes the formation of soluble oligomers and larger aggregates, which are the neurotoxic species.
In Vitro Model of Aβ1-42 Neurotoxicity and this compound Treatment
-
Cell Culture: Primary neocortical neurons are prepared from embryonic mice and cultured in appropriate media.
-
Aβ1-42 Exposure: After a specified number of days in vitro (e.g., 7 DIV), the cultured neurons are treated with the pre-aggregated Aβ1-42 preparation at a final concentration of 10 µM.
-
This compound Post-treatment: Twenty-four hours after the addition of Aβ1-42, this compound is added to the culture medium at the desired concentration (e.g., 10 µM).[2]
-
Assessment of Neuroprotection: After a further incubation period (e.g., 6 hours), the cells are harvested and analyzed for various endpoints, including neuronal viability, neurite outgrowth, and markers of apoptosis.
Assessment of Neuronal Viability and Neurite Outgrowth
-
Neuronal Viability: Cell viability can be assessed using various methods, such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells. A common method involves using a cell-permeant dye that is converted by intracellular esterases in living cells from a non-fluorescent substrate to a green-fluorescent product.
-
Neurite Outgrowth: Neurite outgrowth can be quantified by immunofluorescence staining for neuronal markers like MAP2, followed by image analysis to measure the total length and number of neurites per neuron. A dual-color fluorescent dye-based staining method can also be employed for simultaneous measurement of cell viability and relative neurite outgrowth. An orange-red fluorescent dye that stains the cell membrane can be used as an indirect reporter of changes in relative neurite outgrowth.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Neuroprotection
This compound exerts its neuroprotective effects by selectively activating non-nuclear estrogen receptors (ERs), initiating a signaling cascade that counteracts the detrimental effects of amyloid-beta. This pathway is distinct from the nuclear ER signaling that is associated with hormonal effects.
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates the typical workflow for evaluating the neuroprotective effects of this compound in an in vitro model of Alzheimer's disease.
Caption: In vitro experimental workflow.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent against Aβ1-42-induced toxicity in cellular models of Alzheimer's disease. Its mechanism of action, through the selective activation of non-nuclear estrogen receptor signaling, offers a novel therapeutic avenue that is distinct from current amyloid-targeting monoclonal antibodies and symptomatic treatments. While further research is needed to directly compare its efficacy against the Aβ40 isoform and in head-to-head studies with other Alzheimer's drugs, the existing preclinical data strongly support its continued investigation as a potential disease-modifying therapy. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this promising area.
References
- 1. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by memantine against neurodegeneration induced by beta-amyloid(1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Neuroprotective Effects of PaPE-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Pathway Preferential Estrogen-1 (PaPE-1) with alternative compounds. The information is supported by experimental data to aid in the evaluation of this compound's long-term therapeutic potential in neurodegenerative disease models.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from in vitro studies, offering a comparative overview of this compound and other neuroprotective agents in models of amyloid-beta (Aβ)-induced neurotoxicity, a key pathological hallmark of Alzheimer's disease.
| Compound | Cell Line | Aβ Insult | Concentration | Endpoint | Result | Citation |
| This compound | Mouse Primary Cortical Neurons | 10 µM Aβ1-42 | 10 µM | Neurite Outgrowth | Restored neurite outgrowth from 52% to 77% of control. | |
| This compound | Mouse Primary Cortical Neurons | 10 µM Aβ1-42 | 5 and 10 µM | Caspase-3 and -9 Activity | Inhibited Aβ-induced increases in caspase-3 and -9 activity. | |
| Genistein | SH-SY5Y | 25 µM Aβ25-35 | 1 and 10 nM | Cell Viability | Partially inhibited Aβ-induced cell death. | [1] |
| Raloxifene | SH-SY5Y | 5 µM Aβ-oligomers | 1 and 5 µM | Cell Viability | Significantly increased cell viability compared to Aβo-exposed cells. | [2] |
| Bazedoxifene (B195308) | HT22 | Erastin-induced ferroptosis | 500 nM | Cell Viability | Provided 100% protection against erastin-induced cell death. | [3] |
Table 1: Comparison of this compound and Alternatives on Neuronal Viability and Morphology. This table highlights the protective effects of this compound and other selective estrogen receptor modulators (SERMs) or phytoestrogens against neurotoxic insults.
Mechanism of Action: Signaling Pathways
This compound exerts its neuroprotective effects through the activation of non-nuclear estrogen receptor (ER) signaling pathways, leading to the inhibition of apoptosis.
Caption: this compound Signaling Pathway for Neuroprotection.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Neurite Outgrowth Assay
This protocol outlines the steps for quantifying the effect of this compound on neurite outgrowth in primary cortical neurons following an amyloid-beta challenge.
Caption: Experimental Workflow for Neurite Outgrowth Assay.
Caspase-3 Activity Assay (Colorimetric)
This protocol describes a method to quantify the activity of caspase-3, a key executioner of apoptosis, in cell lysates.
Caption: Workflow for Colorimetric Caspase-3 Activity Assay.
Conclusion
The available in vitro data suggests that this compound is a promising neuroprotective agent that acts by inhibiting apoptotic pathways and promoting neuronal integrity in the face of amyloid-beta toxicity. Its efficacy appears comparable to or potentially greater than other SERMs and phytoestrogens in similar preclinical models. However, it is important to note the absence of direct, head-to-head comparative studies under identical experimental conditions. Furthermore, the long-term neuroprotective effects of this compound in vivo remain to be elucidated through chronic animal studies. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this compound for neurodegenerative diseases.
References
- 1. Genistein protects against amyloid-beta-induced toxicity in SH-SY5Y cells by regulation of Akt and Tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Raloxifene via G-Protein-Coupled Estrogen Receptors in Aβ-Oligomer-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strong protection by bazedoxifene against chemically-induced ferroptotic neuronal death in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of PaPE-1's safety profile with other estrogenic compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Pathway Preferential Estrogen-1 (PaPE-1) with other well-characterized estrogenic compounds, namely the Selective Estrogen Receptor Modulators (SERMs) tamoxifen (B1202) and raloxifene (B1678788), and the phytoestrogen genistein (B1671435). While comprehensive safety data for this compound is not yet publicly available, this guide aims to provide a comparative framework based on its proposed mechanism of action and the established safety profiles of other estrogenic agents.
Executive Summary
This compound is a novel "Pathway Preferential Estrogen" designed to selectively activate extranuclear estrogen receptor (ER) signaling pathways without significantly engaging the nuclear signaling pathways that are associated with many of the adverse effects of traditional estrogens and some SERMs.[1][2] This unique mechanism suggests a potentially improved safety profile, particularly concerning reproductive tissues. In contrast, SERMs like tamoxifen and raloxifene exhibit a mixed agonist/antagonist profile, leading to a complex range of tissue-specific effects and associated adverse events. Phytoestrogens, such as genistein, generally have weaker estrogenic activity and a different safety profile, with some data suggesting potential benefits but also raising concerns at high doses. A direct comparison is limited by the current lack of extensive preclinical toxicology and clinical safety data for this compound.
Comparative Safety Profiles
The following tables summarize the known safety profiles of tamoxifen, raloxifene, and genistein based on preclinical and clinical data. Due to the limited availability of specific safety studies on this compound, its profile is largely inferred from its mechanism of action.
General Adverse Events
| Adverse Event | This compound (Inferred) | Tamoxifen | Raloxifene | Genistein |
| Hot Flashes | Unknown | 64%[3] | 25%[4] | Variable, may alleviate |
| Vaginal Dryness/Discharge | Unknown | 35% (dryness)[3] | Not significantly different from placebo[5] | Variable |
| Venous Thromboembolism (VTE) | Unknown, potentially lower risk due to non-nuclear pathway preference | Increased risk (RR 1.88 for pulmonary emboli)[6] | Increased risk (RR 2.1)[7] | No significant association |
| Endometrial Hyperplasia/Cancer | Potentially lower risk due to lack of nuclear ER stimulation | Increased risk (RR 2.70 for endometrial cancer)[6] | No increased risk[7] | No significant association in clinical trials[8] |
| Gastrointestinal Issues | Unknown | Common | Common | 19% (vs. 8% placebo)[8] |
| Weight Gain | Unknown | 6%[3] | Not significantly different from placebo | No significant change in studies[8] |
Genotoxicity
| Compound | Ames Test | In Vitro Mammalian Cells | In Vivo |
| This compound | No data available | No data available | No data available |
| Tamoxifen | Generally negative | Mixed results, can be positive with metabolic activation | Genotoxic, forms DNA adducts in rodent liver and endometrium[9] |
| Raloxifene | Negative | Negative in most assays | Generally considered non-genotoxic[10] |
| Genistein | Generally negative | Can induce chromosomal aberrations at high concentrations | In vivo studies have largely shown no genotoxicity at nutritional doses[11] |
Carcinogenicity (Rodent Bioassays)
| Compound | Rat | Mouse | |---|---|---|---| | This compound | No data available | No data available | | Tamoxifen | Hepatocellular carcinoma, uterine tumors | Hepatocellular carcinoma | | Raloxifene | No evidence of carcinogenicity | No evidence of carcinogenicity | | Genistein | No evidence of carcinogenicity in most studies | No evidence of carcinogenicity in most studies |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strains: A minimum of five strains are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
-
Procedure:
-
The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).
-
This mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants and/or a reproducible and significant positive response for at least one of the tested concentrations.
Rodent Carcinogenicity Bioassay - Based on OECD Guideline 451
Objective: To determine the carcinogenic potential of a substance in a long-term animal study.
Methodology:
-
Animal Model: Typically performed in two rodent species, most commonly rats and mice.
-
Administration: The test substance is administered daily, usually through the diet or by gavage, for a major portion of the animal's lifespan (typically 24 months for rats and 18-24 months for mice).
-
Dose Groups: At least three dose levels are used, plus a concurrent control group. The highest dose should be a maximum tolerated dose (MTD) that causes some toxicity but not significant mortality.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed.
-
Evaluation: The incidence of tumors in the treated groups is compared to the control group. Statistical analysis is used to determine if there is a significant increase in tumor formation.
Receptor Binding Assay (Radioligand Displacement Assay)
Objective: To determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Cell membranes or purified receptors are prepared.
-
Incubation: A constant concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed and known signaling pathways of this compound, SERMs, and phytoestrogens.
Figure 1: Proposed Signaling Pathway of this compound.
Figure 2: Generalized Signaling Pathway of SERMs.
References
- 1. Design of pathway-preferential estrogens that provide beneficial metabolic and vascular effects without stimulating reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Non-nuclear Estrogen Receptors with this compound as a New Treatment Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adverse events reported by postmenopausal women in controlled trials with raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of Vascular and Neoplastic Events Associated with Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and adverse effects associated with raloxifene: multiple outcomes of raloxifene evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity of the some selective estrogen receptor modulators: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
How does PaPE-1 compare to other neuroprotective agents in preclinical studies?
A comprehensive guide for researchers and drug development professionals on the preclinical performance of PaPE-1 against other neuroprotective agents, supported by experimental data and pathway analysis.
Introduction
The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries remains a critical challenge in modern medicine. A promising candidate that has emerged from recent preclinical research is Pathway Preferential Estrogen-1 (this compound), a novel compound that selectively activates non-nuclear estrogen receptor (ER) signaling. This guide provides a detailed comparison of this compound with other established and investigational neuroprotective agents—Minocycline (B592863), Edaravone (B1671096), and N-acetylcysteine (NAC)—based on available preclinical data. The information is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven perspective on the potential of this compound in the landscape of neuroprotective therapeutics.
Comparative Efficacy of Neuroprotective Agents
This section summarizes the quantitative outcomes from key preclinical studies for each agent. It is important to note that the following data are from different studies with varying experimental models and conditions, and therefore, direct comparisons should be made with caution.
This compound: A Novel Non-Nuclear ER Signaling Activator
This compound has demonstrated significant neuroprotective effects in in vitro models of Alzheimer's disease, primarily by mitigating amyloid-β (Aβ)-induced neurotoxicity.
| Efficacy Endpoint | Model | Treatment | Result | Citation |
| Neurite Outgrowth | Aβ-induced neurotoxicity in primary neocortical cell cultures | 10 µM this compound post-treatment | Increased to 77% of control (from 52% with Aβ alone) | [1] |
| Caspase-3 Activity | Aβ-induced neurotoxicity in primary neocortical cell cultures | 5 µM and 10 µM this compound post-treatment | Decreased to 170% and 162% of control, respectively (from 202% with Aβ alone) | [1] |
| Caspase-9 Activity | Aβ-induced neurotoxicity in primary neocortical cell cultures | 5 µM and 10 µM this compound post-treatment | Decreased to 162% and 117% of control, respectively (from 198% with Aβ alone) | [1] |
| BAX Protein Level | Aβ-induced neurotoxicity in primary neocortical cell cultures | This compound post-treatment | Normalized Aβ-induced increase (126% of control) | [1][2] |
| FAS Protein Level | Aβ-induced neurotoxicity in primary neocortical cell cultures | This compound post-treatment | Normalized Aβ-induced increase (143% of control) | [1][2] |
| FASL Protein Level | Aβ-induced neurotoxicity in primary neocortical cell cultures | This compound post-treatment | Normalized Aβ-induced increase (134% of control) | [1][2] |
Minocycline: A Broad-Spectrum Anti-Inflammatory
Minocycline, a tetracycline (B611298) antibiotic, has been extensively studied for its neuroprotective properties, which are largely attributed to its anti-inflammatory and anti-apoptotic effects.
| Efficacy Endpoint | Model | Treatment | Result | Citation |
| Neuronal Loss | Blood-induced toxicity in human neuron culture | 10, 20, or 40 µg/ml minocycline pre-treatment | Attenuated neuronal loss in a concentration-dependent manner | [3] |
| Brain Edema | Collagenase-induced intracerebral hemorrhage (ICH) in rats | 45 mg/kg i.p. immediately and 12h post-ICH, then 22.5 mg/kg twice daily for 2 days | Reduced perihematomal brain edema at day 3 | [3] |
| Neurological Deficits & Brain Atrophy | Collagenase-induced ICH in rats | 45 mg/kg i.p. immediately and 12h post-ICH, then 22.5 mg/kg twice daily for 2 days | Attenuated neurological deficits and brain atrophy at day 28 | [3] |
Edaravone: A Potent Free Radical Scavenger
Edaravone is an antioxidant that has shown efficacy in models of stroke and neurodegenerative diseases by combating oxidative stress.
| Efficacy Endpoint | Model | Treatment | Result | Citation |
| Cognitive Deficits | APPswe/PS1 mouse model of Alzheimer's disease | Edaravone treatment | Prevented cognitive deficits | [4] |
| Aβ Levels & Cerebral Amyloid Angiopathy | APPswe/PS1 mouse model of Alzheimer's disease | Edaravone treatment | Reduced Aβ levels and cerebral amyloid angiopathy | [4] |
| Neuronal & Dendritic Loss | APPswe/PS1 mouse model of Alzheimer's disease | Edaravone treatment | Reduced neuronal and dendritic loss | [4] |
| Stroke Scale Score (NIHSS) | Acute cerebral infarction in patients | 30 mg, i.v., twice daily | Significantly better NIHSS scores compared to conventional treatment at 1 and 2 weeks | [4] |
| Motor Deficits & Memory | P301L mouse model of frontotemporal dementia | Oral edaravone in drinking water for 3 months | Significantly alleviated motor deficits and improved reference memory | [5] |
N-acetylcysteine (NAC): A Glutathione (B108866) Precursor
NAC exerts its neuroprotective effects primarily by replenishing the endogenous antioxidant glutathione (GSH) and modulating glutamatergic transmission.
| Efficacy Endpoint | Model | Treatment | Result | Citation |
| Cognition | SAMP8 mouse model of accelerated aging | 100 mg/kg, s.c. chronic administration | Improved cognition | [6] |
| Learning & Memory Deficits | Prenatal stress in rat pups | NAC treatment throughout gestation | Reversed learning and memory deficits in offspring | [7] |
| Brain Dopamine (B1211576) Content | Prenatal stress in rat pups | NAC treatment throughout gestation | Reversed reduction in brain dopamine content in offspring | [7] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. This section details the experimental protocols for the key studies cited.
This compound in Aβ-Induced Neurotoxicity
-
Model: Primary neocortical cell cultures from Swiss albino mouse embryos.
-
Insult: Treatment with 10 µM pre-aggregated Aβ₁₋₄₂ for 24 hours to induce neurotoxicity.
-
Treatment: Post-treatment with this compound (5 or 10 µM) for the following 6 hours.
-
Analysis:
Minocycline in Blood-Induced Neurotoxicity and ICH
-
In Vitro Model: Human neurons in culture.
-
Insult: Addition of 2.5 µl of blood to 100 µl culture medium.
-
Treatment: Pre-treatment with minocycline (10, 20, or 40 µg/ml) for 10 minutes.
-
Analysis: Quantification of microtubule-associated protein-2 stained neurons at 48 hours.[3]
-
In Vivo Model: Collagenase-induced intracerebral hemorrhage (ICH) in rats.
-
Treatment: Intraperitoneal (i.p.) administration of minocycline (45 mg/kg) immediately and 12 hours after ICH, followed by 22.5 mg/kg twice a day for 2 days.
-
Analysis: Assessment of perihematomal brain edema at day 3 and neurological deficits and brain atrophy at day 28.[3]
Edaravone in Alzheimer's Disease and Frontotemporal Dementia Models
-
Alzheimer's Model: APPswe/PS1 transgenic mice.
-
Analysis: Assessment of cognitive function, Aβ levels, cerebral amyloid angiopathy, neuronal and dendritic loss, inflammation, and tau-phosphorylation.[4]
-
Frontotemporal Dementia Model: P301L tau transgenic mice.
-
Treatment: Oral administration of a novel edaravone formulation in drinking water for 3 months.
-
Analysis: Behavioral tests (Morris water maze, novel object recognition) and immunohistochemical analysis of tau phosphorylation, neuroinflammation, and oxidative neurotoxicity.[5]
N-acetylcysteine in Aging and Prenatal Stress Models
-
Aging Model: Senescence-accelerated mouse prone 8 (SAMP8) mice.
-
Treatment: Chronic subcutaneous (s.c.) administration of 100 mg/kg NAC.
-
Analysis: Cognitive assessments.[6]
-
Prenatal Stress Model: Pregnant rats subjected to restraint stress.
-
Treatment: NAC administered to dams throughout the gestational period.
-
Analysis: Shuttle box test for learning and memory and estimation of brain neurotransmitters (dopamine, norepinephrine, serotonin) in offspring at postnatal day 28 and 36, respectively.[7]
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways through which these agents exert their effects provides deeper insight into their mechanisms.
This compound Signaling Pathway
This compound selectively activates non-nuclear estrogen receptor signaling, leading to the inhibition of apoptotic pathways. It downregulates pro-apoptotic proteins like BAX, FAS, and FASL and inhibits the activity of caspases-3 and -9.
References
- 1. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer’s Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttreatment with this compound Protects from Aβ-Induced Neurodegeneration Through Inhibiting the Expression of Alzheimer's Disease-Related Genes and Apoptosis Process That Involves Enhanced DNA Methylation of Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Preclinical validation of a novel oral Edaravone formulation for treatment of frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 7. mdpi.com [mdpi.com]
Independent Verification of PaPE-1's Selective Estrogen Receptor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pathway Preferential Estrogen-1 (PaPE-1) with established estrogen receptor (ER) ligands, including the natural estrogen 17β-estradiol and the Selective Estrogen Receptor Modulators (SERMs) tamoxifen (B1202) and raloxifene (B1678788). The information is compiled from independent studies to aid in the evaluation of this compound's unique pharmacological profile.
Executive Summary
This compound is a novel ER ligand designed to preferentially activate non-genomic (extranuclear) estrogen signaling pathways over classical genomic (nuclear) pathways. This is achieved through a significantly lower binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to 17β-estradiol, and a rapid dissociation rate from ERα. This distinct mechanism of action suggests that this compound may offer therapeutic benefits in tissues where non-genomic ER signaling is prominent, such as the nervous and cardiovascular systems, while minimizing the proliferative effects on reproductive tissues that are associated with traditional estrogen therapies.
Comparative Analysis of Estrogen Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical determinant of its potency and duration of action. The following table summarizes the available data on the binding affinities of this compound, 17β-estradiol, tamoxifen, and raloxifene for ERα and ERβ.
| Compound | Receptor | Binding Affinity (IC50/RBA) | Reference |
| This compound | ERα | Lowered binding affinity (specific values not available in reviewed literature) | [1](--INVALID-LINK--) |
| ERβ | Lowered binding affinity (specific values not available in reviewed literature) | [1](--INVALID-LINK--) | |
| 17β-Estradiol | ERα | RBA: 100 | [2](--INVALID-LINK--) |
| ERβ | RBA: 100 | [2](--INVALID-LINK--) | |
| Tamoxifen | ERα | IC50: ~1.7 nM | [3](--INVALID-LINK--) |
| ERβ | - | ||
| ER66 | RBA: 2.1 | [2](--INVALID-LINK--) | |
| ER46 | RBA: 2.5 | [2](--INVALID-LINK--) | |
| Raloxifene | ERα | - | |
| ERβ | - | ||
| ER66 | RBA: 104 | [2](--INVALID-LINK--) | |
| ER46 | RBA: 108 | [2](--INVALID-LINK--) |
Note: RBA (Relative Binding Affinity) is expressed as a percentage relative to 17β-estradiol (RBA = 100). A higher RBA indicates a stronger binding affinity. IC50 is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor.
Transcriptional Activity: Estrogen Response Element (ERE) Reporter Gene Assay
The classical mechanism of estrogen action involves the binding of ER to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the regulation of transcription. ERE-luciferase reporter gene assays are used to quantify this genomic activity.
While specific comparative data for this compound in an ERE-luciferase assay was not available in the reviewed literature, its design principle is to minimize direct genomic effects. In contrast, tamoxifen and raloxifene are known to act as antagonists in breast cancer cells in such assays, inhibiting estradiol-induced reporter gene activation.[3][4]
| Compound | Activity on ERE-Luciferase Reporter | Reference |
| This compound | Data not available (designed to have minimal activity) | |
| 17β-Estradiol | Agonist (induces reporter gene expression) | [1](--INVALID-LINK--) |
| Tamoxifen | Antagonist (inhibits estradiol-induced expression) | [3](5--INVALID-LINK-- |
| Raloxifene | Antagonist (inhibits estradiol-induced expression) | [4](--INVALID-LINK--) |
In Vivo Effects: Uterine Weight and Bone Mineral Density in Ovariectomized Rats
The uterotrophic assay in ovariectomized (OVX) rats is a standard in vivo test to assess the estrogenic or anti-estrogenic effects of a compound on the uterus. Effects on bone mineral density (BMD) in OVX rats are evaluated to determine the potential for preventing osteoporosis.
This compound has been shown to not increase uterine weight in diet-induced obese and ob/ob mice, indicating a lack of uterotrophic activity.[6] In contrast, 17β-estradiol causes a significant increase in uterine weight.[7] Tamoxifen exhibits partial agonist activity, causing a smaller increase in uterine weight compared to estradiol (B170435), while raloxifene has been reported to have a less pronounced uterotrophic effect than tamoxifen.[7][8][9]
Regarding bone health, both estradiol and raloxifene have been shown to have protective effects on bone by reducing bone resorption in OVX rats.[3][10][11] Data on the direct effects of this compound on bone mineral density in ovariectomized rats were not available in the reviewed literature.
| Compound | Effect on Uterine Weight in OVX Rodents | Effect on Bone Mineral Density in OVX Rats | Reference |
| This compound | No significant increase (in mice) | Data not available | [6](--INVALID-LINK--) |
| 17β-Estradiol | Significant increase | Protective (reduces bone loss) | [7](12--INVALID-LINK-- |
| Tamoxifen | Partial agonist (moderate increase) | Protective (reduces bone loss) | [7](13--INVALID-LINK-- |
| Raloxifene | Minimal to no increase | Protective (reduces bone loss) | [8](14--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
Signaling Pathways: Activation of MAPK and mTOR
This compound is designed to preferentially activate non-genomic signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and mammalian Target of Rapamycin (mTOR) pathways. Quantitative data on the extent of activation (e.g., fold-increase in phosphorylation of key signaling proteins like ERK and Akt) by this compound are emerging.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound for ERα and ERβ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.
Materials:
-
Purified recombinant human or rat ERα and ERβ.
-
Radiolabeled ligand: [³H]17β-estradiol.
-
Test compounds: this compound, 17β-estradiol, tamoxifen, raloxifene.
-
Assay buffer (e.g., Tris-EDTA buffer).
-
Scintillation fluid and counter.
Procedure:
-
A constant concentration of ERα or ERβ is incubated with a fixed concentration of [³H]17β-estradiol.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by hydroxylapatite or filter binding).
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
-
The relative binding affinity (RBA) is calculated relative to the binding of 17β-estradiol.
ERE-Luciferase Reporter Gene Assay
Objective: To measure the ability of a compound to activate or inhibit ER-mediated gene transcription.
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an estrogen response element (ERE). Activation of the ER by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission.
Materials:
-
A suitable cell line expressing ERα and/or ERβ (e.g., MCF-7 breast cancer cells).
-
An ERE-luciferase reporter plasmid.
-
A transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds: this compound, 17β-estradiol, tamoxifen, raloxifene.
-
Luciferase assay substrate and a luminometer.
Procedure:
-
Cells are transiently or stably transfected with the ERE-luciferase reporter plasmid.
-
Transfected cells are treated with various concentrations of the test compound. For antagonist testing, cells are co-treated with 17β-estradiol and the test compound.
-
Cells are incubated for a specified period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Cells are lysed, and the luciferase substrate is added.
-
The light produced by the luciferase reaction is measured using a luminometer.
-
The results are expressed as fold induction over vehicle control (for agonists) or percent inhibition of the estradiol response (for antagonists).
Conclusion
The available evidence indicates that this compound possesses a distinct selective estrogen receptor activity profile compared to 17β-estradiol and traditional SERMs like tamoxifen and raloxifene. Its low affinity and rapid dissociation from nuclear ERs, coupled with its preferential activation of non-genomic signaling pathways, suggest a potential for tissue-specific therapeutic effects with a reduced risk of the proliferative side effects associated with conventional estrogenic compounds. Further independent studies providing quantitative data on this compound's binding affinities, its activity in classical ERE-driven reporter assays, and its in vivo effects in direct comparison with other SERMs are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oblique MRI as a useful adjunct in evaluation of cervical foraminal impingement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oblique MRI as a useful adjunct in evaluation of cervical foraminal impingement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of short-lived green fluorescent protein for the detection of proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PaPE-1: A Safety and Operations Guide
This document provides essential safety and logistical information for the proper disposal of PaPE-1, a Pathway Preferential Estrogen. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with hazardous waste regulations.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for safe handling and disposal.
| Property | Value |
| Chemical Name | (S)-5-(4-Hydroxy-3,5-dimethyl-phenyl)-indan-1-ol |
| Synonyms | This compound |
| CAS Number | 2107327-36-4 |
| Molecular Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.32 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 25 mg/mL |
| Storage Temperature | 2-8°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate risks, the following Personal Protective Equipment (PPE) must be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area.[1]
Experimental Protocol for Proper Disposal
Adherence to the following step-by-step disposal protocol is crucial for laboratory safety and regulatory compliance.
1. Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable local, state, and federal regulations.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.[2]
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing papers, should be placed in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
-
Solutions:
3. Labeling:
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "(S)-5-(4-Hydroxy-3,5-dimethyl-phenyl)-indan-1-ol"
-
The CAS number: "2107327-36-4"
-
Associated hazards (e.g., Skin Irritant, Eye Irritant, Respiratory Irritant)[1]
4. Storage:
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal company.[2]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PaPE-1
This guide provides crucial safety and logistical information for handling PaPE-1, tailored for researchers, scientists, and drug development professionals. It outlines necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal procedures to ensure a safe laboratory environment.
Due to the existence of multiple compounds referred to as "this compound," this guidance is designed to be broadly protective. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact compound in use. The primary compounds identified as this compound are:
-
5-(4-phenoxybutoxy)psoralen : A potassium channel antagonist.
-
(S)-5-(4-Hydroxy-3,5-dimethyl-phenyl)-indan-1-ol : A "Pathway Preferential Estrogen."
Both are typically supplied as solid powders, and precautions should be taken to avoid inhalation and direct contact.
Hazard Identification and Personal Protective Equipment
The following table summarizes the potential hazards associated with compounds identified as this compound and the recommended personal protective equipment to mitigate these risks.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Respiratory | May cause respiratory irritation or sensitization if inhaled.[1] | Respirator : Use a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood. |
| Skin Contact | May cause skin irritation or an allergic skin reaction. | Gloves : Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before use and dispose of them properly after handling.[1] Lab Coat : A standard laboratory coat must be worn to prevent skin exposure. |
| Eye Contact | May cause serious eye irritation. | Eye Protection : Safety glasses with side shields or chemical safety goggles are mandatory. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Operational and Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound:
-
Preparation :
-
Before handling, ensure all required PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation risk.
-
Have an emergency spill kit readily accessible.
-
-
Weighing and Solution Preparation :
-
Conduct all weighing of the solid this compound powder within a chemical fume hood or a balance enclosure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. The compound is soluble in DMSO.[1]
-
-
Experimental Use :
-
Keep containers of this compound closed when not in use.
-
If working outside a fume hood with solutions, ensure adequate ventilation.
-
Avoid the generation of aerosols.
-
-
Post-Handling :
-
Decontaminate the work area with an appropriate solvent and cleaning agent.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after work is completed.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Solid this compound Waste :
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.[1]
-
-
Contaminated Materials :
-
Liquid Waste :
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling and Storage :
Workflow and Logic Diagrams
To visually represent the procedural flow, the following diagrams illustrate the key decision-making and operational steps for handling and disposing of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
